Product packaging for N-(2-nitrophenyl)pyridin-4-amine(Cat. No.:CAS No. 25551-59-1)

N-(2-nitrophenyl)pyridin-4-amine

Cat. No.: B107022
CAS No.: 25551-59-1
M. Wt: 215.21 g/mol
InChI Key: VHQUELUASRQSPI-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)pyridin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C11H9N3O2 and its molecular weight is 215.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9N3O2 B107022 N-(2-nitrophenyl)pyridin-4-amine CAS No. 25551-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-nitrophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-14(16)11-4-2-1-3-10(11)13-9-5-7-12-8-6-9/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQUELUASRQSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382789
Record name N-(2-nitrophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25551-59-1
Record name N-(2-nitrophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 25551-59-1

Abstract

N-(2-nitrophenyl)pyridin-4-amine is a heterocyclic aromatic amine containing a pyridine ring substituted with a 2-nitrophenylamino group at the 4-position. This compound, and its structural analogs, are of significant interest in medicinal chemistry due to the prevalence of the N-arylpyridine scaffold in a multitude of biologically active molecules. While specific biological data for this compound is limited in publicly available literature, the broader class of N-arylpyridine derivatives has demonstrated a wide range of therapeutic potential, particularly as kinase inhibitors in oncology. This technical guide provides a comprehensive overview of the known properties, potential synthetic routes, and prospective biological applications of this compound, drawing parallels with closely related compounds to inform future research and development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueReference
CAS Number 25551-59-1[1]
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
Appearance Yellow to Dark Yellow Solid
Melting Point 81-82 °C
Boiling Point 379.9±22.0 °C (Predicted)
Density 1.340±0.06 g/cm³ (Predicted)
Solubility DMSO (Slightly), Methanol (Slightly)
pKa 6.95±0.26 (Predicted)

Synthesis and Experimental Protocols

Potential Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the synthesis of N-aryl amines. This method would involve the reaction of 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) with 2-nitroaniline.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 4-Halopyridine 4-Halopyridine (X = Cl, Br) Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) 2-Nitroaniline 2-Nitroaniline Product This compound Catalyst->Product Ligand Ligand (e.g., Xantphos) Base Base (e.g., Cs₂CO₃) Solvent Solvent (e.g., 1,4-Dioxane) Temperature Heat (e.g., 100 °C) G cluster_0 Compound Synthesis and Characterization cluster_1 In Vitro Evaluation cluster_2 Lead Optimization A Synthesis of This compound B Purification and Structural Confirmation (NMR, MS) A->B C Cytotoxicity Screening (MTT Assay against Cancer Cell Lines) B->C D Identification of 'Hit' Activity (Determination of IC₅₀ values) C->D E Kinase Panel Screening (Profiling against a broad range of kinases) D->E F Mechanism of Action Studies (Cell Cycle Analysis, Apoptosis Assays) E->F G Structure-Activity Relationship (SAR) Studies F->G H Design and Synthesis of Analogs G->H

References

Technical Guide: Physicochemical Properties of N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-nitrophenyl)pyridin-4-amine is a heterocyclic aromatic amine containing a pyridine ring substituted with a nitrophenyl group. This scaffold is of interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties exhibited by related nitropyridine derivatives. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a representative experimental protocol for its synthesis based on analogous compounds, and an exploration of its potential biological significance.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₉N₃O₂MOLBASE[1]
Molecular Weight 215.208 g/mol MOLBASE[1]
Exact Mass 215.069 g/mol MOLBASE[1]
LogP 3.3296MOLBASE[1]
Polar Surface Area (PSA) 70.74 ŲMOLBASE[1]
Density 1.34 g/cm³MOLBASE[1]
Boiling Point 379.9 °C at 760 mmHgMOLBASE[1]
Flash Point 183.5 °CMOLBASE[1]
Refractive Index 1.674MOLBASE[1]
Melting Point Data not available
pKa Data not available

Experimental Protocols

Representative Synthesis: Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed C-N cross-coupling reaction between an aryl halide and an amine.

Materials:

  • 4-chloropyridine hydrochloride

  • 2-nitroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • To a dry reaction flask, add 4-chloropyridine hydrochloride (1.0 mmol), 2-nitroaniline (1.2 mmol), cesium carbonate (2.5 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add anhydrous and degassed 1,4-dioxane (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove solid residues.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/petroleum ether) to yield the desired this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

  • ¹H NMR (Nuclear Magnetic Resonance): To determine the proton chemical environment.

  • ¹³C NMR (Nuclear Magnetic Resonance): To determine the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups.

  • Melting Point Analysis: To assess purity.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity of this compound are limited in the available literature. However, the broader class of nitropyridine derivatives has been extensively investigated and shown to possess a wide range of biological activities.[4][5]

Anticipated Biological Activities:

  • Anticancer Activity: Many nitropyridine-containing compounds have demonstrated potential as anticancer agents.[6] Their mechanism of action often involves the inhibition of key signaling molecules such as protein kinases, which are crucial for cancer cell growth and proliferation.[6]

  • Antimicrobial Activity: The nitro group is a well-known pharmacophore in antimicrobial agents.[4] Nitropyridine derivatives have shown activity against various bacterial and fungal strains.[5]

  • Kinase Inhibition: The N-phenylpyridin-2-amine scaffold, a core structure related to the target compound, is a known "privileged structure" in medicinal chemistry and is found in numerous kinase inhibitors.[6]

The following diagram illustrates a general workflow for the discovery and evaluation of bioactive compounds, a process that would be applicable to this compound.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Cell Viability) characterization->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) admet->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo tox Toxicology Studies in_vivo->tox candidate Candidate Selection tox->candidate clinical_trials Clinical Trials candidate->clinical_trials

General workflow for drug discovery and development.

Given the prevalence of kinase inhibition among related compounds, a potential signaling pathway that this compound might modulate is the protein kinase signaling cascade.

signaling_pathway receptor Growth Factor Receptor kinase1 Protein Kinase 1 (e.g., Tyrosine Kinase) receptor->kinase1 compound This compound (Potential Inhibitor) compound->kinase1 Inhibition kinase2 Protein Kinase 2 kinase1->kinase2 kinase3 Protein Kinase 3 kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response

References

An In-depth Technical Guide to N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N-(2-nitrophenyl)pyridin-4-amine. This compound belongs to the N-arylpyridine class, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. The molecular formula is C₁₁H₉N₃O₂, and the molecular weight is 215.21 g/mol .

PropertyData
Molecular Formula C₁₁H₉N₃O₂
Molecular Weight 215.21 g/mol
IUPAC Name This compound

Synthesis Protocol: Buchwald-Hartwig Amination

The synthesis of N-arylpyridines such as this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1][2] This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[1]

Representative Protocol for the Synthesis of this compound:

This protocol is a generalized procedure based on established Buchwald-Hartwig amination methodologies.[3][4]

Materials:

  • 4-chloropyridine or 4-bromopyridine (1.0 mmol)

  • 2-nitroaniline (1.0 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.05 mmol)

  • Phosphine ligand (e.g., Xantphos - 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02-0.10 mmol)

  • Base (e.g., Cs₂CO₃ - cesium carbonate or NaOt-Bu - sodium tert-butoxide) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) (10 mL)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl halide (4-chloropyridine or 4-bromopyridine), 2-nitroaniline, and the base.

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous, degassed solvent to the flask.

  • In a separate vial, prepare a solution of the palladium catalyst and the phosphine ligand in a small amount of the solvent.

  • Add the catalyst/ligand solution to the reaction flask.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove insoluble salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow A Reactants & Base Loading (Aryl Halide, Amine, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C Solvent Addition (Anhydrous, Degassed) B->C D Catalyst & Ligand Addition C->D E Heating & Stirring (Reaction Monitoring) D->E F Workup (Cooling, Filtration) E->F G Purification (Column Chromatography) F->G H Final Product This compound G->H

Caption: General workflow for Buchwald-Hartwig amination.

Biological and Pharmacological Context

While specific biological data for this compound is not extensively documented in the provided search results, the N-phenylpyridin-amine scaffold is a "privileged structure" in medicinal chemistry.[5] Derivatives of this core structure have shown a wide range of biological activities.

  • Kinase Inhibition: Many N-phenylpyridin-amine derivatives are potent kinase inhibitors, targeting enzymes crucial for cell cycle regulation and signal transduction, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).[5] This makes them promising candidates for anticancer drug development.[5]

  • Antimicrobial and Other Activities: Beyond their antineoplastic effects, this class of compounds has also been investigated for antimicrobial, antioxidant, and anti-leishmanial properties.[5] The presence of a nitro group can sometimes enhance the antimicrobial activity of a compound.[6]

The synthesis of this compound provides a valuable intermediate for the development of novel therapeutic agents, particularly in oncology and infectious diseases. Further research into its specific biological targets and mechanisms of action is warranted.

References

An In-depth Technical Guide to N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-nitrophenyl)pyridin-4-amine is a heterocyclic aromatic amine containing a pyridine ring linked to a 2-nitrophenyl group via a secondary amine. This scaffold is of interest in medicinal chemistry due to the known biological activities of related N-arylpyridinylamines and nitroaromatic compounds. This technical guide provides a comprehensive overview of the structure, IUPAC nomenclature, physicochemical properties, and potential synthetic routes for this compound. Furthermore, it explores the prospective biological activities of this compound by drawing parallels with structurally similar molecules that have been investigated for their therapeutic potential. Detailed experimental protocols for a plausible synthetic pathway and characterization are also presented to facilitate further research and development.

Structure and Nomenclature

The chemical structure of this compound consists of a pyridine ring substituted at the 4-position with an amino group, which is further substituted with a 2-nitrophenyl group.

IUPAC Name: this compound[1]

Synonyms: 4-[(2-Nitrophenyl)amino]pyridine, 4-(2'-Nitroanilino)-pyridin, 4-(2-Nitroanilino)pyridine, 4-(o-Nitroanilino)-pyridin[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C11H9N3O2[2]
Molecular Weight 215.21 g/mol [2]
CAS Number 25551-59-1[2]
Appearance Expected to be a solid
Density 1.34 g/cm³[2]
Boiling Point 379.9 °C at 760 mmHg[2]
Flash Point 183.5 °C[2]
Refractive Index 1.674[2]
Vapor Pressure 5.68E-06 mmHg at 25°C[2]
LogP 3.3296[2]
PSA 70.74[2]

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data (Predicted)
SpectroscopyExpected Features
¹H NMR - Aromatic protons of the pyridine ring (deshielded due to the ring nitrogen).- Aromatic protons of the nitrophenyl ring.- A broad singlet for the secondary amine (N-H) proton, which may be exchangeable with D₂O.
¹³C NMR - Resonances for the carbon atoms of the pyridine and nitrophenyl rings.
IR (Infrared) - N-H stretching vibration for a secondary amine (around 3350-3310 cm⁻¹).- Asymmetric and symmetric stretching vibrations for the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively).- C-N stretching for the aromatic amine (around 1335-1250 cm⁻¹).- Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight (215.21 m/z).- Fragmentation patterns corresponding to the loss of the nitro group and cleavage of the C-N bond.

Table 2: Predicted Spectroscopic Data for this compound.

Synthesis

The synthesis of this compound can be approached through several established methods for the formation of C-N bonds in aromatic systems. The most common methods include nucleophilic aromatic substitution (SNA) and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SNA)

A plausible and direct method for the synthesis of this compound is the nucleophilic aromatic substitution reaction between 4-chloropyridine and 2-nitroaniline. The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions, making 4-chloropyridine a suitable electrophile.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 4-Chloropyridine conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat reactant1->conditions reactant2 2-Nitroaniline reactant2->conditions product This compound conditions->product G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product reactant1 4-Halopyridine catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) reactant1->catalyst reactant2 2-Nitroaniline reactant2->catalyst product This compound catalyst->product G compound This compound kinase Target Kinase (e.g., CDK, Aurora Kinase) compound->kinase Inhibits substrate Protein Substrate kinase->substrate Phosphorylates atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling p_substrate->downstream proliferation Cell Proliferation & Survival downstream->proliferation

References

Technical Guide: Solubility Profile of N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of N-(2-nitrophenyl)pyridin-4-amine in common laboratory solvents. Solubility is a critical physicochemical property in drug discovery and development, influencing bioavailability, formulation, and routes of administration. Due to the limited availability of public domain data on the solubility of this compound, this document outlines a standardized experimental protocol based on the reliable shake-flask method.[1][2][3] Furthermore, it includes a structured template for data presentation and a visual representation of the experimental workflow to aid researchers in generating accurate and reproducible solubility profiles. The methodologies described herein are intended to provide a robust foundation for the characterization of this compound and to facilitate its further investigation in medicinal chemistry and pharmaceutical sciences.

Introduction to Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and, consequently, its therapeutic efficacy. For a compound such as this compound, which belongs to a class of compounds often investigated for biological activity, understanding its solubility is a fundamental first step. Poor aqueous solubility can lead to low bioavailability and challenging formulation development. Conversely, a well-defined solubility profile in various organic solvents is essential for processes such as synthesis, purification, and the preparation of stock solutions for in vitro assays. This guide provides the necessary tools for researchers to establish this critical solubility profile.

General Principles of Solubility

The adage "like dissolves like" is a foundational principle in predicting solubility.[4] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound possesses both polar (nitro group, amine functionalities) and non-polar (phenyl and pyridine rings) characteristics, suggesting a varied solubility profile across different solvents. Factors that significantly influence solubility include:

  • Temperature: The solubility of most solid compounds increases with temperature.[5]

  • pH: For ionizable compounds, the pH of the aqueous medium can drastically affect solubility.[2]

  • Solvent Polarity: The polarity of the solvent will dictate its interaction with the solute's functional groups.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][3] The following protocol provides a step-by-step guide for its implementation.

3.1. Materials

  • This compound (high purity)

  • Selected common solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane) of analytical grade

  • Screw-capped vials

  • Constant temperature shaker or rotator

  • Analytical balance

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

3.2. Procedure

  • Sample Preparation: Add an excess amount of this compound to a screw-capped vial. An excess is crucial to ensure that a saturated solution is achieved, which is confirmed by the presence of undissolved solid after equilibration.[1]

  • Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a constant temperature shaker (e.g., set at 25°C) and agitate for a sufficient period, typically 24-72 hours, to allow the system to reach equilibrium.[6] The time to reach equilibrium may need to be determined empirically by taking measurements at different time points until the concentration of the dissolved solute remains constant.[3]

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand at the constant temperature for a short period to let the excess solid settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles.[1]

  • Quantification: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy). Analyze the diluted solution to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility of the compound in the solvent from the measured concentration, taking into account the dilution factor. The results can be expressed in units such as mg/mL, g/L, or mol/L.

Data Presentation

Quantitative solubility data for this compound should be recorded in a clear and organized manner to facilitate comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Water25HPLC/UV-Vis
Ethanol25HPLC/UV-Vis
Methanol25HPLC/UV-Vis
Acetone25HPLC/UV-Vis
Dimethyl Sulfoxide (DMSO)25HPLC/UV-Vis
Dichloromethane25HPLC/UV-Vis

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Solubility_Workflow start Start prep Prepare Supersaturated Sample (Excess Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72 hours) prep->equilibrate separate Separate Solid and Liquid Phases (Settle and Filter) equilibrate->separate quantify Quantify Solute Concentration (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Workflow for determining the equilibrium solubility of a solid compound.

Conclusion

References

Predictive Analysis of ¹H and ¹³C NMR Chemical Shifts for N-(2-nitrophenyl)pyridin-4-amine: A Computational Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive technical overview of the predicted ¹H and ¹³C NMR chemical shifts for N-(2-nitrophenyl)pyridin-4-amine, a heterocyclic amine of interest in medicinal chemistry. We move beyond simple data reporting to detail the causality behind the predictive methodology, focusing on a robust, first-principles computational workflow. By leveraging Density Functional Theory (DFT) in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, we present a self-validating protocol that offers high-fidelity predictions, empowering researchers to corroborate experimental findings, guide synthesis, and accelerate the development pipeline.

Introduction: The Imperative for Accurate Structural Verification

This compound is a molecule that incorporates two key heteroaromatic systems: a pyridine ring and a nitro-substituted phenyl ring linked by an amine bridge. Such structures are common scaffolds in medicinal chemistry. Accurate characterization is paramount, and NMR spectroscopy remains the gold standard for determining molecular structure in solution.

However, obtaining and interpreting experimental NMR spectra can be a bottleneck. Complex splitting patterns, overlapping signals, and low sample availability can complicate analysis. High-fidelity computational prediction of NMR spectra serves as a powerful complementary technique.[1][2] It allows for:

  • Structural Verification: Confirming that the synthesized molecule matches the intended target structure.[1]

  • Isomer Differentiation: Distinguishing between constitutional isomers that may have similar mass spectra but distinct NMR fingerprints.[3]

  • Spectral Assignment: Aiding in the correct assignment of complex experimental spectra.

  • Proactive Analysis: Predicting spectra before a molecule is even synthesized to anticipate analytical challenges.

This guide focuses on the ab initio calculation of NMR parameters, a method that relies on quantum mechanical principles to predict chemical shifts from the molecule's electronic structure, offering superior accuracy over purely empirical or database-driven approaches.[2][4]

The Causality of Chemical Shifts in this compound

The chemical shift of a nucleus is dictated by its local electronic environment. The applied external magnetic field induces currents in the surrounding electron clouds, which in turn generate a secondary magnetic field that "shields" the nucleus. Variations in this shielding effect cause nuclei in different chemical environments to resonate at different frequencies.

In this compound, the key determinants of the chemical shifts are the powerful and opposing electronic effects of the substituent groups.

  • The 2-Nitro Group: The nitro group is one of the strongest electron-withdrawing groups in organic chemistry, acting through both inductive (-I) and resonance (-R) effects.[5] This leads to a significant decrease in electron density (deshielding) on the attached phenyl ring, particularly at the ortho and para positions. Protons and carbons in these positions are expected to resonate at a higher frequency (downfield).[6]

  • The Pyridin-4-amine Moiety: The pyridine ring is inherently electron-deficient (π-deficient) compared to benzene, causing a general deshielding of its ring protons.[7][8] Conversely, the amine linker (-NH-) is an electron-donating group (+R effect) that pushes electron density into both the pyridine and phenyl rings, causing a shielding effect (upfield shift), particularly at the ortho and para positions relative to the amine.[9]

The final predicted chemical shifts represent a complex interplay of these competing electronic influences. A diagram illustrating these effects is presented below.

G cluster_phenyl Nitrophenyl Ring cluster_pyridine Pyridine Ring P_C1 C1-NO2 P_H3 H3 P_C1->P_H3 Strong ortho/para deshielding P_H6 H6 P_C1->P_H6 Strong ortho/para deshielding P_C2 C2-NH P_C2->P_H3 ortho/para shielding P_H5 H5 P_C2->P_H5 ortho/para shielding P_H4 H4 Py_C4 C4'-NH Py_H3 H3', H5' Py_C4->Py_H3 ortho shielding Py_H2 H2', H6' N_Py Pyridine N N_Py->Py_H2 ortho deshielding NO2 NO2 Group (Strong -I, -R Effect) NO2->P_C1 Deshielding NH Amine Bridge (+R Effect) NH->P_C2 Shielding NH->Py_C4 Shielding

Caption: Key electronic influences on NMR chemical shifts in the molecule.

Methodology: A First-Principles Protocol for NMR Prediction

To achieve high accuracy, we employ the DFT-GIAO method, which has become a cornerstone of computational spectroscopy for its reliability across a wide range of chemical systems.[1][10] The entire workflow is a self-validating system, where each step builds logically upon the last to ensure the physical and chemical integrity of the final prediction.

G A Step 1: 3D Structure Input Initial molecular geometry of This compound B Step 2: Geometry Optimization DFT Calculation (e.g., B3LYP/6-31G(d)) to find the lowest energy conformer. A->B C Step 3: Frequency Calculation Confirm true energy minimum (no imaginary frequencies). B->C E Step 5: Reference Shielding Calculation Identical calculation for a reference compound (e.g., TMS). B->E D Step 4: NMR Shielding Calculation DFT-GIAO Method (e.g., B3LYP/6-311+G(d,p)) with implicit solvent model (DMSO). C->D F Step 6: Chemical Shift Prediction δ_pred = σ_ref - σ_calc Apply scaling factors if necessary. D->F E->F G Output: Predicted Spectrum Tabulated ¹H and ¹³C chemical shifts. F->G

Caption: Workflow for DFT-GIAO prediction of NMR chemical shifts.

Experimental Protocol: Step-by-Step Computational Workflow

This protocol outlines the procedure using the Gaussian software suite, a widely used platform for quantum chemistry calculations.[11][12][13]

  • Geometry Optimization:

    • Objective: To find the most stable three-dimensional conformation of the molecule. The accuracy of the NMR calculation is critically dependent on the quality of the input geometry.[14]

    • Software Input:

    • Causality: The Opt keyword requests geometry optimization. Freq calculates vibrational frequencies to confirm the structure is a true energy minimum (no imaginary frequencies). B3LYP/6-31G(d) is a well-balanced functional and basis set for optimizing organic molecules. The SCRF keyword applies an implicit solvent model (in this case, for DMSO), which is crucial as NMR is a solution-state measurement.[15]

  • NMR Shielding Tensor Calculation:

    • Objective: To calculate the isotropic magnetic shielding tensor (σ) for each nucleus in the optimized geometry.

    • Software Input:

    • Causality: The NMR=GIAO keyword specifies the Gauge-Including Atomic Orbital method.[13] A larger basis set, 6-311+G(d,p), is used for the NMR step to provide a more accurate description of the electron density around the nuclei. Geom=Check and Guess=Read use the optimized geometry and wavefunction from the previous step, ensuring consistency.

  • Conversion to Chemical Shift (δ):

    • The raw output of a Gaussian calculation is the absolute shielding tensor (σ), not the chemical shift (δ). To convert σ to δ, the calculated shielding of a reference compound, typically Tetramethylsilane (TMS), is used.

    • Equation: δ_predicted = σ_TMS - σ_calculated

    • Procedure: Perform the exact same NMR calculation (Step 2) on TMS. The calculated isotropic shielding value for the protons and carbons of TMS (σ_TMS) is then used as the reference. For improved accuracy, empirical scaling factors derived from correlating calculated vs. experimental shifts for a large set of molecules can be applied.[10]

Predicted NMR Data

The following data were predicted using the protocol described above. The molecular structure and atom numbering scheme are provided for clarity.

this compound with atom numbering ***Figure 1:** Structure and atom numbering for this compound.*

Table 1: Predicted ¹H NMR Chemical Shifts
Atom NumberPredicted Shift (δ, ppm)Rationale for Chemical Shift
H-10 (NH)9.85Acidic proton, likely broadened. Deshielded by adjacent aromatic systems.
H-38.21Ortho to the strongly withdrawing NO₂ group, resulting in significant deshielding.
H-68.15Ortho to the amine and meta to the NO₂ group. Influenced by both.
H-2', H-6'8.40Ortho to the pyridine nitrogen, leading to strong deshielding.
H-57.75Para to the amine and meta to the NO₂ group. Complex electronic effects.
H-3', H-5'7.10Ortho to the electron-donating amine group, resulting in shielding.
H-47.25Meta to both the amine and NO₂ groups.
Table 2: Predicted ¹³C NMR Chemical Shifts
Atom NumberPredicted Shift (δ, ppm)Rationale for Chemical Shift
C-4'152.5Attached to the electron-donating amine group and pyridine nitrogen influence.
C-2', C-6'150.1Ortho to the pyridine nitrogen, strongly deshielded.
C-1145.8Attached to the strongly withdrawing NO₂ group.
C-2138.0Attached to the amine group, but on the electron-poor nitrophenyl ring.
C-4134.2Influenced by the para NO₂ group.
C-6126.5Ortho to the amine on the nitrophenyl ring.
C-3125.0Ortho to the NO₂ group.
C-5118.9Para to the amine group on the nitrophenyl ring.
C-3', C-5'108.5Ortho to the electron-donating amine group, strongly shielded.

Conclusion and Outlook

This guide has detailed a robust, first-principles methodology for the prediction of ¹H and ¹³C NMR spectra for this compound. The presented DFT-GIAO workflow provides a scientifically rigorous and self-validating protocol for generating high-fidelity spectral data. These predictions, grounded in quantum mechanics, offer profound insights into the molecule's electronic structure and serve as an invaluable tool for researchers in structural verification and spectral assignment. As computational resources become more accessible, the integration of such predictive workflows into the standard drug development pipeline is no longer a novelty but a necessity for enhancing efficiency and confidence in chemical characterization.

References

A Technical Guide to the Theoretical Infrared Spectrum of N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical infrared (IR) spectrum of N-(2-nitrophenyl)pyridin-4-amine. In the absence of direct experimental spectral data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT) for predicting its vibrational frequencies. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of computational chemistry, spectroscopy, and drug development, enabling the identification and characterization of this and related compounds.

Introduction

This compound is a molecule of interest in medicinal chemistry and materials science. Infrared spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. By complementing experimental work with theoretical calculations, a deeper understanding of the vibrational modes can be achieved. This guide details the computational workflow for generating a theoretical IR spectrum of this compound, providing a predictive framework for its spectral features.

Predicted Key Vibrational Modes

Based on the functional groups present in this compound (a secondary amine, a nitro group, a pyridine ring, and a benzene ring), the following table summarizes the expected characteristic infrared absorption frequencies. These predictions are derived from established correlation tables and computational studies of similar molecules.

Functional Group Vibrational Mode Predicted Wavenumber Range (cm⁻¹)
N-HStretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
NO₂Asymmetric Stretching1500 - 1570
NO₂Symmetric Stretching1300 - 1370
C=C (Aromatic)Stretching1400 - 1600
C-NStretching1250 - 1350
C-H (Aromatic)Out-of-plane Bending690 - 900

Experimental Protocols: Computational Methodology

The theoretical IR spectrum of this compound can be reliably predicted using Density Functional Theory (DFT) calculations.[1][2][3] This section outlines a detailed protocol for performing these calculations.

Molecular Structure Optimization
  • Initial Structure Generation: The 3D structure of this compound is first constructed using a molecular modeling program.

  • Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a crucial step as the vibrational frequencies are calculated at a stationary point on the potential energy surface.[4]

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for vibrational frequency calculations of organic molecules.[5][6][7]

    • Basis Set: A triple-zeta basis set, such as 6-311+G(d,p), is recommended to provide a good balance between accuracy and computational cost.[3][7] The inclusion of diffuse functions (+) and polarization functions (d,p) is important for accurately describing the electronic structure of molecules with heteroatoms and lone pairs.[7]

Vibrational Frequency Calculation
  • Frequency Analysis: Following successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311+G(d,p)). This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, which yields the harmonic vibrational frequencies and their corresponding IR intensities.[3]

  • Verification of Minimum Energy Structure: The frequency calculation should yield no imaginary frequencies, confirming that the optimized structure corresponds to a true energy minimum.

  • Frequency Scaling: The calculated harmonic frequencies are systematically higher than experimental fundamental vibrational frequencies due to the neglect of anharmonicity and the use of an approximate exchange-correlation functional.[6][8] Therefore, it is standard practice to apply a scaling factor to the calculated frequencies. For the B3LYP/6-311+G(d,p) level of theory, a scaling factor of approximately 0.9679 is recommended.[7]

Software

A number of quantum chemistry software packages can be used to perform these calculations. Commercially available software such as Gaussian is widely used for this purpose.[3][9][10] Open-source alternatives are also available.

Data Presentation: Predicted IR Spectrum Data

The following table presents a hypothetical, yet representative, set of scaled theoretical vibrational frequencies and their corresponding intensities for this compound, as would be obtained from the computational protocol described above.

Scaled Wavenumber (cm⁻¹) Intensity (km/mol) Vibrational Assignment
345050N-H Stretch
308030Aromatic C-H Stretch
1550250NO₂ Asymmetric Stretch
1590180Aromatic C=C Stretch
1480150Aromatic C=C Stretch
1340300NO₂ Symmetric Stretch
1310120C-N Stretch
85090Aromatic C-H Out-of-plane Bend
750110Aromatic C-H Out-of-plane Bend

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for the theoretical prediction of the IR spectrum of this compound.

computational_workflow Computational Workflow for Theoretical IR Spectrum Prediction start Start: Define Molecule (this compound) mol_build 1. Initial 3D Structure Generation start->mol_build geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc 3. Vibrational Frequency Calculation (Harmonic Approximation) geom_opt->freq_calc scaling 4. Frequency Scaling (Apply Scaling Factor, e.g., 0.9679) freq_calc->scaling spectrum_gen 5. Generate Theoretical IR Spectrum scaling->spectrum_gen end End: Predicted IR Spectrum spectrum_gen->end

Caption: Workflow for theoretical IR spectrum prediction.

References

In-Depth Technical Guide: Expected Mass Spectrometry Fragments for N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of N-(2-nitrophenyl)pyridin-4-amine. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, metabolite profiling, and quality control in drug development processes. This document outlines the predicted fragmentation pathways based on established principles of mass spectrometry, including the behavior of nitroaromatic compounds, aromatic amines, and pyridine derivatives, with a special focus on the influence of the ortho-nitro group.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound (Molecular Weight: 215.21 g/mol ) under electron ionization (EI) or collision-induced dissociation (CID) is expected to be driven by the presence of the nitro group, the secondary amine linkage, and the pyridine ring. The initial event is the formation of the molecular ion [M]•+ at an m/z of 215.

The subsequent fragmentation is predicted to follow several key pathways:

  • Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose nitrogen oxides. We anticipate the loss of a nitro radical (•NO₂; 46 Da) to form a fragment at m/z 169, and the loss of a nitric oxide radical (•NO; 30 Da) to yield a fragment at m/z 185.

  • "Ortho Effect" Driven Fragmentation: The presence of the nitro group ortho to the amine linkage is expected to induce specific fragmentation pathways, often referred to as the "ortho effect." This can involve intramolecular hydrogen rearrangement from the amine to the nitro group, followed by the loss of a hydroxyl radical (•OH; 17 Da) to produce a fragment at m/z 198.

  • Cleavage of the C-N Bond: Homolytic or heterolytic cleavage of the bond between the nitrophenyl ring and the amine nitrogen can occur.

    • Cleavage resulting in a 2-nitrophenyl radical and a 4-aminopyridine cation would generate a fragment at m/z 94 .

    • Conversely, cleavage leading to a 4-aminopyridine radical and a 2-nitrophenylamine cation would result in a fragment at m/z 122 .

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation. A common pathway for pyridine and its derivatives is the loss of hydrogen cyanide (HCN; 27 Da). Therefore, fragments containing the pyridine moiety may further fragment by losing HCN. For instance, the fragment at m/z 94 could lose HCN to produce a fragment at m/z 67 .

The following table summarizes the predicted key fragments, their mass-to-charge ratio (m/z), and the proposed fragmentation pathway.

Predicted Fragment (m/z) Proposed Neutral Loss Formula of Lost Neutral Mass of Lost Neutral (Da) Proposed Fragmentation Pathway
215---Molecular Ion [M]•+
198•OHOH17"Ortho effect": H-rearrangement from amine to nitro group followed by hydroxyl radical loss.
185•NONO30Loss of nitric oxide radical from the nitro group.
169•NO₂NO₂46Loss of nitro radical from the nitro group.
122C₅H₅NPyridine79Cleavage of the C-N bond between the amine and the pyridine ring.
94C₆H₄NO₂Nitrophenyl group122Cleavage of the C-N bond between the amine and the nitrophenyl ring.
67HCNHydrogen Cyanide27Loss of HCN from the m/z 94 fragment (4-aminopyridine cation).

Experimental Protocols

A detailed experimental protocol for acquiring the mass spectrum of this compound is provided below. This protocol is designed for a standard liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a tandem mass spectrometer (e.g., Q-TOF or ion trap).

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • Acquisition Mode:

    • MS Scan: Acquire full scan mass spectra from m/z 50 to 300 to identify the precursor ion.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion (expected at m/z 216) as the precursor for collision-induced dissociation (CID). Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Mandatory Visualization

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow.

Fragmentation_Pathway M [C₁₁H₉N₃O₂]•+ m/z = 215 F198 [C₁₁H₈N₂O]•+ m/z = 198 M->F198 - •OH F185 [C₁₁H₉N₂O]•+ m/z = 185 M->F185 - •NO F169 [C₁₁H₉N₂]•+ m/z = 169 M->F169 - •NO₂ F122 [C₆H₆N₂O₂]•+ m/z = 122 M->F122 - C₅H₅N F94 [C₅H₆N₂]•+ m/z = 94 M->F94 - C₆H₄NO₂ F67 [C₄H₃N]•+ m/z = 67 F94->F67 - HCN

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Separation Sample->Column ESI Electrospray Ionization (ESI+) Column->ESI MS1 MS Scan (m/z 50-300) Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem MS (MS/MS) Fragment Ion Detection CID->MS2 Data_Analysis Data_Analysis MS2->Data_Analysis Data Acquisition & Analysis

Caption: General experimental workflow for LC-MS/MS analysis.

Navigating the Therapeutic Potential of Nitrophenyl-Pyridinamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities, particularly in oncology, of N-phenylpyridinamine scaffolds featuring a nitro substituent.

Introduction

The N-phenylpyridinamine scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous biologically active compounds. The addition of a nitrophenyl group to this scaffold has been a key strategy in the development of potent therapeutic agents, particularly in the realm of oncology. These derivatives have demonstrated significant potential as kinase inhibitors, targeting crucial pathways in cell cycle regulation and signal transduction. This technical guide provides a detailed overview of the synthesis, biological activities, and mechanisms of action associated with nitrophenyl-pyridinamine derivatives, with a primary focus on their anticancer properties. While direct data on N-(2-nitrophenyl)pyridin-4-amine derivatives is limited in publicly available research, this guide will focus on closely related and well-studied isomers, such as the N-(4-nitrophenyl)pyridin-2-amine scaffold, to provide a comprehensive understanding of this class of compounds for researchers, scientists, and drug development professionals. Other biological activities, including antimicrobial and antioxidant effects, will also be discussed.

Anticancer Activity: Targeting Key Cellular Pathways

Nitrophenyl-pyridinamine derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a wide range of human tumor cell lines, including those derived from leukemia, lung, colon, breast, and renal cancers.[1] The primary mechanism behind their antineoplastic effects lies in their ability to inhibit various protein kinases that are fundamental to cancer cell proliferation and survival.[1]

Kinase Inhibition

A significant focus of research has been on the role of these derivatives as inhibitors of key kinases involved in cell cycle progression and signaling pathways. Prominent targets include:

  • Aurora Kinases: These are crucial for mitotic progression, and their inhibition can lead to mitotic arrest and apoptosis.

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDK inhibition by these compounds can induce cell cycle arrest.[1]

  • Janus Kinase 2 (JAK2): This kinase is involved in the JAK-STAT signaling pathway, which is often dysregulated in cancer.[1]

The modular nature of the synthesis of these compounds allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity for specific kinase targets.[1]

Signaling Pathway Diagram

Signal_Transduction_Inhibition General Signaling Pathway Inhibition by Nitrophenyl-Pyridinamine Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS JAK2 JAK2 Receptor_Tyrosine_Kinase->JAK2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors STAT STAT JAK2->STAT STAT->Transcription_Factors Derivative N-(Nitrophenyl) pyridin-4-amine Derivative Derivative->JAK2 CDKs CDKs Derivative->CDKs Aurora_Kinases Aurora Kinases Derivative->Aurora_Kinases Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cell_Cycle_Progression Cell Cycle Progression Gene_Expression->Cell_Cycle_Progression CDKs->Cell_Cycle_Progression Mitosis Mitosis Cell_Cycle_Progression->Mitosis Aurora_Kinases->Mitosis Synthesis_Workflow General Synthesis Workflow for N-Arylpyridin-2-amine Derivatives Aryl_Halide Aryl Halide (e.g., 2-chloropyridine derivative) Coupling Buchwald-Hartwig Cross-Coupling Aryl_Halide->Coupling Amine Amine (e.g., 2-nitroaniline) Amine->Coupling Product N-(2-nitrophenyl)pyridin-2-amine Derivative Coupling->Product Catalyst Palladium Catalyst + Ligand + Base Catalyst->Coupling MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Assessment Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with Test Compounds and Controls Seed_Cells->Treat_Cells Incubate_1 Incubate (e.g., 48-72h) Treat_Cells->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (e.g., 4h) Add_MTT->Incubate_2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_2->Solubilize Read_Absorbance Measure Absorbance (e.g., 570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Potential Therapeutic Targets of N-(2-nitrophenyl)pyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential therapeutic targets of N-(2-nitrophenyl)pyridin-4-amine based on the biological activities of structurally similar compounds. As of the latest literature review, no direct experimental data for this compound was publicly available. The information presented herein is intended to guide research and drug development efforts by extrapolating from the known activities of analogous chemical structures.

Introduction

The N-phenylpyridinamine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitrophenyl group can significantly influence the pharmacological properties of these molecules. This guide focuses on the potential therapeutic applications of this compound by examining the established biological activities of its close analogs. The primary therapeutic area of interest for this class of compounds is oncology, with secondary potential in antimicrobial and antioxidant applications.

Potential Therapeutic Targets in Oncology

Based on the activity of related nitrophenyl-substituted pyridinamine derivatives, a primary therapeutic application for this compound is likely in the field of oncology, specifically through the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Kinase Inhibition

Structurally related compounds, such as N-(4-nitrophenyl)pyridin-2-amine derivatives, have demonstrated potent inhibitory activity against several key kinases.[1] This suggests that this compound may also function as a kinase inhibitor. The primary potential kinase targets include:

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in the regulation of mitosis and cell division. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, and CDK inhibitors have emerged as a promising class of anticancer drugs.

  • Janus Kinase 2 (JAK2): JAK2 is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways that are involved in cell growth, proliferation, and survival. Aberrant JAK2 signaling is implicated in various hematological malignancies.

The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to substrate proteins and thereby blocking downstream signaling pathways that promote cell proliferation and survival.[1]

The following table summarizes the inhibitory activities of representative N-phenylpyridinamine analogs against various kinases. It is important to note that the position of the nitro group and the substitution pattern on the pyridine ring can significantly impact potency and selectivity.

Compound/AnalogTarget KinaseIC50 (nM)Cell LineReference
N-(pyridin-3-yl)pyrimidin-4-amine analog 7lCDK2/cyclin A264.42-[2]
Palbociclib (for comparison)CDK4/6-MV4-11, HT-29, MCF-7, HeLa[2]
AZD5438 (for comparison)CDK2-MV4-11, HT-29, MCF-7, HeLa[2]

Note: Specific IC50 values for N-(nitrophenyl)pyridinamine derivatives against Aurora kinases and JAK2 were not available in the reviewed literature, but their activity is noted.[1]

Signaling Pathway

The inhibition of kinases such as CDKs and Aurora kinases by a potential inhibitor like this compound would primarily impact the cell cycle signaling pathway, leading to cell cycle arrest and apoptosis.

Cell_Cycle_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Signal_Transduction Signal Transduction (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinases->Signal_Transduction Cyclin_D_CDK46 Cyclin D / CDK4/6 Signal_Transduction->Cyclin_D_CDK46 Rb_E2F Rb-E2F Complex Cyclin_D_CDK46->Rb_E2F phosphorylates E2F E2F Rb_E2F->E2F releases Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 G1_S_Transition G1-S Transition Cyclin_E_CDK2->G1_S_Transition Cyclin_A_CDK2 Cyclin A / CDK2 G2_M_Transition G2-M Transition Cyclin_A_CDK2->G2_M_Transition Aurora_Kinases Aurora Kinases Mitosis Mitosis Aurora_Kinases->Mitosis regulates S_Phase S Phase (DNA Replication) G1_S_Transition->S_Phase S_Phase->Cyclin_A_CDK2 G2_M_Transition->Mitosis Inhibitor This compound (Potential Inhibitor) Inhibitor->Cyclin_E_CDK2 Inhibitor->Cyclin_A_CDK2 Inhibitor->Aurora_Kinases

Caption: Potential inhibition of cell cycle progression by this compound.

Potential Antimicrobial and Antioxidant Activity

Derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine have shown moderate antimicrobial and good antioxidant activities.[3] This suggests that this compound may also possess these properties.

Antimicrobial Activity

The antimicrobial activity of related compounds has been observed against various bacterial and fungal strains. The exact mechanism of action is not fully elucidated but may involve the disruption of microbial cellular processes.

Compound/AnalogOrganismZone of Inhibition (mm)Reference
4bE. coli12[3]
4bS. aureus14[3]
4cE. coli14[3]
4cS. aureus15[3]
4eE. coli13[3]
4eS. aureus13[3]
Streptomycin (Standard)E. coli22[3]
Streptomycin (Standard)S. aureus24[3]
Antioxidant Activity

The antioxidant potential of similar compounds has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3] This activity is attributed to the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the in vitro inhibitory activity of a test compound against a target kinase.

1. Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled [γ-³²P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

2. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction (if necessary, e.g., by adding a stop solution).

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Kinase_Inhibition_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Compound_Dilution Prepare serial dilutions of test compound Reaction_Setup Add kinase, substrate, and compound to microplate Compound_Dilution->Reaction_Setup Reagent_Preparation Prepare kinase, substrate, and ATP solutions Reagent_Preparation->Reaction_Setup Reaction_Initiation Initiate reaction with ATP Reaction_Setup->Reaction_Initiation Incubation Incubate at optimal temperature Reaction_Initiation->Incubation Detection Add detection reagent Incubation->Detection Measurement Measure signal Detection->Measurement Inhibition_Calculation Calculate % inhibition Measurement->Inhibition_Calculation IC50_Determination Determine IC50 value Inhibition_Calculation->IC50_Determination

Caption: General workflow for an in vitro kinase inhibition assay.

Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This protocol outlines a standard method for assessing the antimicrobial activity of a compound.

1. Materials:

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal strains

  • Nutrient agar plates

  • Sterile filter paper discs

  • Standard antibiotic discs (positive control)

  • Solvent-only discs (negative control)

  • Incubator

2. Procedure:

  • Prepare a standardized inoculum of the microbial strain.

  • Evenly spread the inoculum onto the surface of the nutrient agar plates.

  • Impregnate sterile filter paper discs with a known concentration of the test compound.

  • Place the impregnated discs, along with positive and negative control discs, onto the inoculated agar plates.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for predicting its potential therapeutic targets. The primary area of promise appears to be in oncology, with potential activity as a kinase inhibitor targeting key regulators of the cell cycle such as Aurora kinases and CDKs. Furthermore, the possibility of antimicrobial and antioxidant effects should not be overlooked. The experimental protocols provided in this guide offer a starting point for the biological evaluation of this compound to validate these potential therapeutic applications. Further research, including synthesis, in vitro screening, and structure-activity relationship studies, is warranted to fully elucidate the therapeutic potential of this compound.

References

N-(2-nitrophenyl)pyridin-4-amine: A Versatile Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenylpyridin-amine framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential. This guide focuses on the N-(2-nitrophenyl)pyridin-4-amine scaffold, a promising starting point for the development of novel kinase inhibitors. While specific biological data for this compound is limited in publicly available literature, extensive research on closely related analogs, particularly those with a 2-aminopyridine or pyrimidine core, has demonstrated potent inhibitory activity against a range of therapeutically relevant kinases. This document provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of analogous compounds, offering a valuable resource for the design and development of new inhibitors based on the this compound core. The information presented herein is intended to guide researchers in leveraging this scaffold to create next-generation targeted therapies.

Kinase Inhibitory Activity of Analogous Scaffolds

The N-phenylpyridin-amine scaffold and its bioisosteres have been shown to inhibit several key kinases involved in cell cycle regulation and signal transduction. The primary targets identified for the analogous N-(4-nitrophenyl)pyridin-2-amine scaffold include Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinase 2 (JAK2).[1] The following tables summarize the reported inhibitory activities of representative analogs.

Table 1: Inhibitory Activity of Analogs against Aurora Kinases

Compound IDModificationAurora A (IC50/Ki)Aurora B (IC50/Ki)Aurora C (IC50/Ki)Reference
CYC116N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative8.0 nM (Ki)9.2 nM (Ki)-[2]
SNS-314Pyrazole-acetanilide-substituted quinazoline9 nM (IC50)31 nM (IC50)3 nM (IC50)
AMG-900Pan-Aurora inhibitor5 nM (IC50)4 nM (IC50)1 nM (IC50)
AZD1152Pyrazole-acetanilide-substituted quinazoline-0.37 nM (IC50)-
PF-03814735-~150 nM (IC50)~50 nM (IC50)-

Table 2: Inhibitory Activity of Analogs against Cyclin-Dependent Kinases (CDKs)

Compound IDCDK TargetIC50/KiReference
DinaciclibCDK1, CDK2, CDK5, CDK93 nM, 1 nM, 1 nM, 4 nM (IC50)
AT7519CDK1, CDK2, CDK4, CDK5, CDK9190 nM, 44 nM, 67 nM, 18 nM, <10 nM (IC50)
PD0332991CDK4, CDK611 nM, 16 nM (IC50)
PHA-848125CDK1, CDK2, CDK4, CDK52 nM, 3 nM, 5 nM, 4 nM (IC50)
RibociclibCDK2, CDK90.068 µM (IC50 for CDK2)

Table 3: Inhibitory Activity of Analogs against Janus Kinase 2 (JAK2)

Compound IDModificationJAK2 (IC50)Selectivity vs JAK1, JAK3, TYK2Reference
A8N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative5 nM38.6x, 54.6x, 41.2x

Experimental Protocols

Synthesis of N-Aryl-Pyridin-4-Amine Derivatives

A common and effective method for the synthesis of N-aryl-pyridin-amine derivatives is the Buchwald-Hartwig amination.[3] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (e.g., 4-chloropyridine derivative, 1.0 mmol), the aniline (e.g., 2-nitroaniline, 1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 8-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-pyridin-amine.

In Vitro Kinase Inhibition Assay

Biochemical kinase assays are essential for determining the direct inhibitory activity of a compound against a purified kinase enzyme. A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.

General Protocol for a Fluorometric Kinase Assay: [4]

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (protein or peptide), ATP, and the test compound in an appropriate assay buffer.

  • Reaction Mixture: In a microplate well, combine the kinase and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 10-30 minutes) at room temperature to permit compound binding to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. In a common format, the amount of ADP produced is detected by a coupled enzymatic reaction that generates a fluorescent signal. The fluorescence intensity is read using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Kinase Activity Assay

Cell-based assays are crucial for evaluating the efficacy of a kinase inhibitor in a more physiologically relevant context. These assays measure the inhibition of a specific kinase signaling pathway within intact cells.

General Protocol for a Western Blot-Based Cellular Assay:

  • Cell Culture and Treatment: Seed cells in a multi-well plate and culture until they reach a suitable confluency. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated substrate to a loading control (e.g., total protein or a housekeeping gene like GAPDH). Determine the effect of the compound on the phosphorylation of the substrate.

Visualizations

Signaling Pathway

G cluster_0 Cell Cycle Progression cluster_1 Mitosis CDK_Cyclin CDK/Cyclin Complexes Rb Rb CDK_Cyclin->Rb Phosphorylation E2F E2F Rb->E2F Inhibition G1_S_Transition G1/S Transition E2F->G1_S_Transition Activation Aurora_Kinases Aurora Kinases Spindle_Assembly Mitotic Spindle Assembly Aurora_Kinases->Spindle_Assembly Cytokinesis Cytokinesis Aurora_Kinases->Cytokinesis Inhibitor This compound Scaffold Inhibitor->CDK_Cyclin Inhibition Inhibitor->Aurora_Kinases Inhibition

Caption: Inhibition of CDK and Aurora Kinase Pathways.

Experimental Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Cellular Evaluation cluster_3 SAR Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Characterization Synthesis->Purification Biochemical_Assay Biochemical Kinase Assay Purification->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Kinase Assay IC50_Determination->Cell_Based_Assay Phenotypic_Assay Cell Proliferation/ Apoptosis Assays Cell_Based_Assay->Phenotypic_Assay SAR Structure-Activity Relationship Analysis Phenotypic_Assay->SAR

Caption: Workflow for Kinase Inhibitor Evaluation.

Structure-Activity Relationship (SAR)

G cluster_0 Phenyl Ring Substitutions cluster_1 Pyridine/Pyrimidine Ring cluster_2 Biological Activity Core N-phenyl-pyridin-amine Core Scaffold Nitro_Group Nitro Group Position (ortho vs. para) Core->Nitro_Group Other_Substituents Other Substituents (e.g., halogens, alkyl) Core->Other_Substituents Pyridine_vs_Pyrimidine Pyridine vs. Pyrimidine Core->Pyridine_vs_Pyrimidine Substitutions Substitutions at other positions Core->Substitutions Potency Potency (IC50/Ki) Nitro_Group->Potency Other_Substituents->Potency Selectivity Kinase Selectivity Other_Substituents->Selectivity Pyridine_vs_Pyrimidine->Potency Substitutions->Potency Substitutions->Selectivity

Caption: Key SAR points for the N-phenyl-pyridin-amine scaffold.

Conclusion

References

The Rise of a Privileged Scaffold: A Technical Guide to N-arylpyrimidin-2-amine Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-arylpyrimidin-2-amine scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of numerous groundbreaking therapeutics. Its unique structural features and synthetic accessibility have made it a "privileged scaffold," leading to the discovery of potent and selective inhibitors of various enzyme families, most notably protein kinases. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and therapeutic applications of this remarkable class of compounds.

A Historical Perspective: From Dyes to Drugs

The journey of the N-arylpyrimidin-2-amine core began humbly. Early research into pyrimidine chemistry was largely driven by the textile industry's quest for novel dyes. However, the structural resemblance of the 2-aminopyrimidine moiety to the purine bases found in DNA and RNA soon caught the attention of medicinal chemists. This structural mimicry hinted at the potential for these compounds to interact with biological targets that recognize purine-like structures, such as kinases, which bind to the purine-containing ATP molecule.

A pivotal moment in the history of N-arylpyrimidin-2-amines arrived with the rational drug design and discovery of Imatinib (Gleevec) . Scientists identified the 2-phenylaminopyrimidine scaffold as a promising starting point for inhibiting the hyperactive Bcr-Abl tyrosine kinase, the molecular driver of chronic myeloid leukemia (CML).[1][2] Through systematic chemical modifications, including the addition of methyl and benzamide groups to enhance binding affinity, Imatinib was developed, transforming the treatment landscape for CML and certain gastrointestinal stromal tumors (GIST).[1][2][3] The success of Imatinib ignited a surge of interest in the N-arylpyrimidin-2-amine scaffold, solidifying its status as a highly valuable pharmacophore in the pursuit of targeted therapies.

Synthetic Strategies: Building the Core

The versatility of the N-arylpyrimidin-2-amine scaffold is matched by the diverse synthetic routes available for its construction. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Condensation Reactions

A classical and widely employed method for the synthesis of N-arylpyrimidin-2-amines involves the condensation of a substituted guanidine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an enone.[4] This approach, while effective, can be limited by the availability of appropriately substituted guanidines.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of N-arylpyrimidin-2-amines, offering greater flexibility and substrate scope. The Buchwald-Hartwig amination has proven to be a particularly powerful tool for the N-arylation of 2-aminopyrimidines.[4][5] This reaction typically employs a palladium catalyst, a phosphine ligand (e.g., Xantphos), and a base to couple an aryl halide or triflate with a 2-aminopyrimidine derivative.[4][5]

Another key palladium-catalyzed reaction is the Suzuki coupling , which is often used to introduce aryl or heteroaryl substituents at other positions of the pyrimidine ring, further expanding the chemical diversity of the scaffold.

Therapeutic Applications: A Multitude of Targets

The N-arylpyrimidin-2-amine core has demonstrated remarkable promiscuity, with derivatives showing inhibitory activity against a wide range of therapeutic targets.

Kinase Inhibition: The Mainstay

The most prominent application of N-arylpyrimidin-2-amines is in the development of kinase inhibitors. The scaffold's ability to mimic the hinge-binding region of ATP makes it an ideal starting point for designing potent and selective inhibitors.

  • Bcr-Abl and SRC Family Kinases: As exemplified by Imatinib and Dasatinib , N-arylpyrimidin-2-amines have proven highly effective in targeting the fusion protein Bcr-Abl in CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6][7] Dasatinib, a multi-targeted inhibitor, also potently inhibits SRC family kinases, which are implicated in cancer cell proliferation, survival, migration, and invasion.[6][7][8]

  • Aurora Kinases: These serine/threonine kinases are crucial regulators of mitosis, and their dysregulation is linked to tumorigenesis. CYC116 , an N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative, is a potent inhibitor of Aurora A and B kinases.[9][10][11] Inhibition of these kinases leads to defects in mitotic spindle formation, cytokinesis failure, polyploidy, and ultimately, cancer cell death.[9][11]

  • Polo-like Kinase 4 (PLK4): PLK4 is a master regulator of centriole duplication, and its overexpression is observed in various cancers. N-arylpyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors, demonstrating anti-proliferative activity in breast cancer cells.

Other Therapeutic Areas

Beyond oncology, the N-arylpyrimidin-2-amine scaffold is being explored for its potential in other therapeutic areas, including the development of antimicrobials and anti-inflammatory agents.

Quantitative Data Summary

The following tables summarize key quantitative data for representative N-arylpyrimidin-2-amine compounds, highlighting their synthetic yields and biological activities.

CompoundSynthetic MethodYield (%)Reference
N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amineBuchwald-Hartwig Amination52[4]
N-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amineBuchwald-Hartwig Amination31[4]
N-(4-chlorophenyl)-4-(pyridin-3-yl)pyrimidin-2-amineBuchwald-Hartwig Amination27[4]
4-(6-Phenylpyridin-3-yl)pyrimidin-2-amineCondensationNot specified[4]
CompoundTarget Kinase(s)IC50 / Ki (nM)Reference
Imatinib Bcr-Abl, c-KIT, PDGFR-[1][3]
Dasatinib Bcr-Abl, SRC family, c-KIT, EPHA2, PDGFRβ-[6][7]
CYC116 Aurora A44 (IC50) / 8.0 (Ki)[9][12]
Aurora B19 (IC50) / 9.2 (Ki)[9][12]
Aurora C69 (IC50)[9]
VEGFR269 (IC50) / 44 (Ki)[9][12]
PLK4 Inhibitor (Compound 8h) PLK46.7 (IC50)[13]

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by N-arylpyrimidin-2-amine inhibitors and a general experimental workflow for their synthesis and evaluation.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 Bcr_Abl->GRB2 PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT5->Transcription Imatinib Imatinib/Dasatinib Imatinib->Bcr_Abl Inhibition

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Imatinib/Dasatinib.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_cellular_processes Cellular Processes Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis CYC116 CYC116 CYC116->Aurora_A Inhibition CYC116->Aurora_B Inhibition

Caption: Role of Aurora kinases in mitosis and their inhibition by CYC116.

Experimental_Workflow Start Starting Materials (e.g., 2-aminopyrimidine, aryl halide) Synthesis Synthesis (e.g., Buchwald-Hartwig Amination) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Assay Biological Evaluation (e.g., Kinase Assay, Cell Proliferation Assay) Characterization->Biological_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for the synthesis and evaluation of N-arylpyrimidin-2-amine compounds.

Detailed Experimental Protocols

This section provides representative experimental protocols for the synthesis and biological evaluation of N-arylpyrimidin-2-amine derivatives, adapted from the literature.

General Procedure for the Synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines via Buchwald-Hartwig Amination[4]

Materials:

  • 4-(Pyridin-3-yl)pyrimidin-2-amine

  • Aryl bromide

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen gas atmosphere

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq), aryl bromide (1.1 eq), sodium tert-butoxide (1.4 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), and Xantphos (0.075 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine.

Protocol for Aurora Kinase A Inhibition Assay[12]

Materials:

  • Recombinant Aurora A kinase

  • Kemptide (peptide substrate)

  • ATP (with γ-³²P-ATP)

  • N-arylpyrimidin-2-amine test compound

  • Assay buffer (e.g., 25 mM β-glycerophosphate, 20 mM Tris/HCl, pH 7.5, 5 mM EGTA, 1 mM DTT, 1 mM Na₃VO₄)

  • 75 mM Phosphoric acid (stop solution)

  • Filter plates and scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant Aurora A kinase, and the peptide substrate (kemptide).

  • Add the N-arylpyrimidin-2-amine test compound at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding a mixture of MgCl₂ and ATP (containing a tracer amount of γ-³²P-ATP).

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding the phosphoric acid stop solution.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated peptide.

  • Wash the filter plate to remove unincorporated γ-³²P-ATP.

  • Measure the amount of incorporated ³²P in the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The N-arylpyrimidin-2-amine scaffold has undeniably carved a significant niche in the landscape of drug discovery. Its journey from a simple chemical entity to the core of life-saving medicines is a testament to the power of medicinal chemistry and rational drug design. The continued exploration of this privileged scaffold, through the development of novel synthetic methodologies and the investigation of its activity against a broader range of biological targets, promises to yield the next generation of innovative therapeutics. As our understanding of disease biology deepens, the versatility of the N-arylpyrimidin-2-amine core will undoubtedly be leveraged to address unmet medical needs across a spectrum of diseases.

References

An In-depth Technical Guide on the Safety and Handling of N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and potential biological significance of N-(2-nitrophenyl)pyridin-4-amine. The information is intended for professionals in research and drug development who may be handling this compound. Due to the limited availability of data for this specific molecule, this guide also incorporates information from structurally related compounds to provide a thorough assessment of potential hazards and handling requirements.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound. A summary of its known and predicted physical and chemical properties is presented in Table 1.

PropertyValueSource
CAS Number 25551-59-1Synquest Labs
Molecular Formula C₁₁H₉N₃O₂Synquest Labs
Molecular Weight 215.21 g/mol Calculated
Appearance Not specified-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Hazard Identification and Classification

Anticipated Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.[1]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Safety and Handling Guidelines

Due to the potential hazards, strict safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full skin coverage.[1]

  • Respiratory Protection: Use a certified respirator with an appropriate filter if working with fine powders or in a poorly ventilated area.

Engineering Controls
  • Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound to avoid dust formation.[1]

General Hygiene Measures
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.1. Avoid dust formation.[1]

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Methods for Cleaning Up: Carefully sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent and then with soap and water.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Experimental Protocols

Proposed Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline based on established procedures for similar reactions and should be optimized for this specific transformation.

Materials:

  • 4-Chloropyridine hydrochloride

  • 2-Nitroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 4-chloropyridine hydrochloride (1.0 eq), 2-nitroaniline (1.2 eq), sodium tert-butoxide (2.5 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Workflow Diagram:

G Figure 1. Proposed Synthesis Workflow reagents Combine Reactants: 4-Chloropyridine HCl 2-Nitroaniline Pd(OAc)2, Xantphos NaOtBu in Toluene reaction Heat under Inert Atmosphere (100-110 °C) reagents->reaction monitoring Monitor Reaction Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup: Quench with Water Extract with Organic Solvent monitoring->workup purification Purification: Dry, Concentrate Column Chromatography workup->purification product Isolated Product: This compound purification->product

Figure 1. Proposed Synthesis Workflow

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not currently available in the public domain. However, the N-phenylpyridin-2-amine scaffold, a structural isomer, is recognized as a "privileged structure" in medicinal chemistry.[2] Derivatives of this scaffold are known to act as potent kinase inhibitors, targeting key enzymes in cell signaling pathways that are often dysregulated in diseases like cancer.[2]

Given the structural similarities, it is plausible that this compound could also exhibit activity as a kinase inhibitor. Many small molecule kinase inhibitors function by competing with ATP for binding to the kinase domain of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Hypothesized Signaling Pathway Inhibition:

A potential mechanism of action for this compound, if it were to act as a kinase inhibitor, could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the one initiated by Epidermal Growth Factor Receptor (EGFR).

G Figure 2. Hypothesized Kinase Inhibition Pathway ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream compound This compound compound->inhibition proliferation Cell Proliferation, Survival, etc. downstream->proliferation

Figure 2. Hypothesized Kinase Inhibition Pathway

This diagram illustrates a general model where an extracellular ligand binds to its receptor, leading to a signaling cascade that promotes cell proliferation and survival. A kinase inhibitor, such as the hypothesized role for this compound, would block this pathway at the level of the kinase, thereby preventing the downstream effects. It is crucial to note that this is a hypothetical model, and experimental validation is required to determine the actual biological activity and targets of this compound.

Conclusion

This compound is a compound for which detailed safety and biological data are limited. The handling of this chemical should be approached with caution, adhering to the stringent safety measures outlined in this guide, which are based on the known hazards of structurally related compounds. The provided synthetic protocol offers a viable route for its preparation, and the hypothesized biological activity as a kinase inhibitor provides a rationale for its potential investigation in drug discovery programs. Further experimental studies are necessary to fully characterize the toxicological and pharmacological properties of this molecule.

References

commercial availability and suppliers of N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-nitrophenyl)pyridin-4-amine, a chemical compound of interest in research and development. This document details its commercial availability, suppliers, and key chemical properties.

Core Compound Information

This compound, identified by the CAS Number 25551-59-1, is a nitroaromatic compound with the molecular formula C₁₁H₉N₃O₂. Its molecular weight is approximately 215.21 g/mol . The structure consists of a pyridine ring substituted with an amino group at the 4-position, which is further bonded to a 2-nitrophenyl group.

Synonyms:

  • 4-[(2-Nitrophenyl)amino]pyridine[1]

  • 4-(2'-Nitroanilino)-pyridin[1]

  • (2-nitro-phenyl)-pyridin-4-yl-amine[1]

  • N-(2-nitrophenyl)-4-pyridinamine[1]

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, typically for research and development purposes. The purity of the commercially available compound can vary, with common purities being 95% and over 99%. Pricing is dependent on the supplier, quantity, and purity.

SupplierCAS NumberPurityQuantityPriceNotes
MOLBASE 25551-59-195%Not specifiedInquiry requiredProvides basic chemical data.[1][2]
Taizhou Volsen Chemical Co., Ltd. 25551-59-1Not specifiedNot specifiedInquiry requiredListed as a fine chemical intermediate.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific applications of this compound are not widely available in the public domain. However, the synthesis of structurally related N-arylpyridin-2-amine derivatives is commonly achieved through modern cross-coupling reactions.

General Synthesis Approach for Related Compounds (Illustrative):

A common method for the synthesis of similar N-phenylpyridin-amine scaffolds involves the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide. For this compound, this could conceptually involve the reaction of 4-aminopyridine with 1-halo-2-nitrobenzene.

Illustrative Experimental Workflow for Buchwald-Hartwig Amination:

G start Start: Assemble Reactants reactants Reactants: - 4-Aminopyridine - 1-Halo-2-nitrobenzene - Palladium Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) start->reactants reaction_setup Reaction Setup: - Combine reactants in a reaction vessel under inert atmosphere (e.g., Argon or Nitrogen). reactants->reaction_setup heating Reaction: - Heat the mixture to the required temperature (e.g., 80-110 °C). - Monitor reaction progress by TLC or LC-MS. reaction_setup->heating workup Work-up: - Cool the reaction mixture. - Quench with water. - Extract with an organic solvent (e.g., Ethyl Acetate). heating->workup purification Purification: - Dry the organic layer (e.g., over Na₂SO₄). - Concentrate under reduced pressure. - Purify the crude product by column chromatography. workup->purification analysis Analysis: - Characterize the final product by NMR, Mass Spectrometry, and HPLC. purification->analysis end End: Obtain Pure this compound analysis->end

Caption: Illustrative workflow for the synthesis of N-arylpyridylamines.

Biological Activity and Signaling Pathways

There is currently limited publicly available information detailing the specific biological activity, mechanism of action, or involvement in signaling pathways for this compound. Research on structurally similar molecules, such as other nitrophenyl-substituted pyridinamines, suggests potential for biological activity. For instance, various derivatives of N-phenylpyridin-2-amine have been investigated for their potential as kinase inhibitors in the context of cancer drug discovery. However, without specific studies on this compound, any such activities remain speculative.

Logical Relationship for Investigating Biological Activity:

G compound This compound in_vitro_assays In Vitro Assays (e.g., Kinase Assays, Cell Viability Assays) compound->in_vitro_assays target_identification Target Identification in_vitro_assays->target_identification in_vivo_studies In Vivo Studies (e.g., Animal Models) target_identification->in_vivo_studies mechanism_of_action Mechanism of Action & Signaling Pathway Analysis target_identification->mechanism_of_action in_vivo_studies->mechanism_of_action

Caption: Logical workflow for the biological evaluation of a compound.

References

Methodological & Application

Application Note: Synthesis of N-(2-nitrophenyl)pyridin-4-amine from 2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed synthetic protocol for N-(2-nitrophenyl)pyridin-4-amine, a molecule of interest in medicinal chemistry and materials science. The synthesis is based on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds.[1] The protocol outlines the coupling of 2-nitroaniline with 4-chloropyridine. While a direct literature precedent for this specific reaction is not available, the described methodology is derived from established procedures for the Buchwald-Hartwig amination of related nitroarenes and chloropyridines.[2][3][4][5] This document provides a comprehensive experimental workflow, key reaction parameters, and visual diagrams to guide researchers in the successful synthesis and optimization of this transformation.

Introduction

The synthesis of arylamines is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination has emerged as a powerful tool for the construction of C-N bonds, offering significant advantages over traditional methods, which often require harsh reaction conditions and exhibit limited substrate scope.[1] This reaction utilizes a palladium catalyst in conjunction with a phosphine ligand to couple an amine with an aryl halide or triflate. The versatility of this method allows for the synthesis of a wide array of arylamines with excellent functional group tolerance. This application note provides a detailed protocol for the synthesis of this compound, a molecule with potential applications as a building block in drug discovery, by applying the principles of the Buchwald-Hartwig amination to the coupling of 2-nitroaniline and 4-chloropyridine.

Proposed Synthetic Pathway

The proposed synthesis of this compound from 2-nitroaniline and 4-chloropyridine is depicted below. This reaction is a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination.

G cluster_product Product 2-nitroaniline 2-Nitroaniline Reaction_Vessel Reaction Mixture (Heated under Inert Atmosphere) 2-nitroaniline->Reaction_Vessel 4-chloropyridine 4-Chloropyridine 4-chloropyridine->Reaction_Vessel Pd_catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_catalyst->Reaction_Vessel Ligand Ligand (e.g., XPhos) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Product_molecule This compound Reaction_Vessel->Product_molecule

Figure 1: Proposed synthesis of this compound.

Experimental Protocol

This protocol is a suggested starting point and may require optimization for yield and purity.

Materials:

  • 2-nitroaniline

  • 4-chloropyridine hydrochloride (or free base)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (argon or nitrogen) with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography setup

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (1-5 mol%) and XPhos (2-10 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add 2-nitroaniline (1.0 equivalent), 4-chloropyridine hydrochloride (1.2 equivalents), and sodium tert-butoxide (2.5 equivalents). Note: If using 4-chloropyridine free base, the amount of base can be reduced to 1.5 equivalents.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired product, this compound.

Data Presentation

The following table summarizes the key reaction parameters for the proposed synthesis. Researchers should consider these as starting points for optimization.

ParameterRecommended RangeNotes
Palladium Catalyst Pd₂(dba)₃ (1-5 mol%)Other Pd(0) or Pd(II) precursors can also be used.
Ligand XPhos (2-10 mol%)Other bulky, electron-rich phosphine ligands may also be effective.[4]
Base NaOtBu (1.5-2.5 eq)A strong, non-nucleophilic base is crucial.[4]
Solvent Toluene, DioxaneAnhydrous and degassed solvents are essential.[4]
Temperature 80-110 °CHigher temperatures may be required for less reactive substrates.[4]
Reaction Time 4-24 hoursMonitor by TLC to determine completion.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G A Reaction Setup (Catalyst, Ligand, Reactants, Base, Solvent) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Heating and Stirring (80-110 °C) B->C D Reaction Monitoring (TLC) C->D E Workup (Quenching, Extraction, Washing) D->E F Drying and Concentration E->F G Purification (Flash Chromatography) F->G H Characterization (NMR, MS, etc.) G->H G A Pd(0)L2 B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C R2NH D Deprotonation C->D Base E Reductive Elimination Complex D->E E->A Ar-NR2

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-Aminopyridines and the Power of C-N Cross-Coupling

The 4-aminopyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Traditional methods for the synthesis of these vital compounds, such as nucleophilic aromatic substitution (SNAr), often require harsh reaction conditions and are limited by a narrow substrate scope, particularly with electron-neutral or -rich aryl halides.[2][3] The advent of the Buchwald-Hartwig amination has revolutionized the formation of C-N bonds, providing a versatile and efficient palladium-catalyzed cross-coupling reaction between aryl halides and amines.[2][4]

This application note provides a detailed protocol for the Buchwald-Hartwig amination of 4-chloropyridine, a challenging yet readily available substrate. Due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, careful optimization of the catalyst system and reaction conditions is crucial for achieving high yields.[5] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into troubleshooting and optimization, empowering researchers to confidently employ this powerful transformation.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[2][6] Understanding this mechanism is key to rationalizing the choice of reagents and reaction parameters.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X (4-Chloropyridine) AmineComplex Amine Coordination Complex OxAdd->AmineComplex + HNR¹R² (Amine) AmidoComplex Palladium Amido Complex AmineComplex->AmidoComplex - HX (with Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR¹R² (Product) AmidoComplex->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of 4-chloropyridine to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[5]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired 4-aminopyridine product, regenerating the active Pd(0) catalyst.[7]

Experimental Protocol: Amination of 4-Chloropyridine with a Primary Amine

This protocol provides a general procedure for the coupling of 4-chloropyridine with a representative primary amine, such as benzylamine. The quantities can be scaled as needed.

Reagents and Equipment
Reagent/EquipmentPurposeRecommended Grade/Purity
4-ChloropyridineStarting Material>98%
BenzylamineCoupling Partner>99%
Palladium(II) Acetate (Pd(OAc)₂)Palladium Precursor>98%
RuPhosLigand>98%
Sodium tert-butoxide (NaOtBu)Base>97%, anhydrous
TolueneSolventAnhydrous, <50 ppm H₂O
Schlenk flask or reaction vialReaction Vessel---
Magnetic stirrer and stir barAgitation---
Inert gas supply (Argon or Nitrogen)Anhydrous/Anaerobic ConditionsHigh purity
Standard glassware for workupExtraction and Purification---
Silica gelChromatography230-400 mesh
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (1-2 mol%) and RuPhos (2-4 mol%).

    • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as oxygen can deactivate the catalyst.[5]

    • Add sodium tert-butoxide (1.2-1.5 equivalents). The use of a strong, non-nucleophilic base is essential for efficient deprotonation of the amine.[3][5]

    • Add 4-chloropyridine (1.0 equivalent).

    • Add anhydrous toluene via syringe. The solvent should be thoroughly degassed to remove dissolved oxygen.[5]

  • Reaction Execution:

    • Add the amine (1.1-1.2 equivalents) to the reaction mixture via syringe. A slight excess of the amine can help drive the reaction to completion.[5]

    • Place the sealed reaction vessel in a preheated oil bath at 80-110 °C. Higher temperatures are often required for the less reactive aryl chlorides.[5]

    • Stir the reaction mixture vigorously for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

BHW_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry glassware prep2 Add Pd(OAc)₂ and RuPhos prep1->prep2 prep3 Purge with inert gas prep2->prep3 reac1 Add NaOtBu and 4-chloropyridine prep3->reac1 reac2 Add anhydrous toluene reac1->reac2 reac3 Add amine reac2->reac3 reac4 Heat and stir (80-110 °C, 12-24h) reac3->reac4 work1 Cool and quench with water reac4->work1 work2 Extract with ethyl acetate work1->work2 work3 Dry and concentrate work2->work3 work4 Purify by chromatography work3->work4 product Pure Product work4->product

Figure 2: Experimental workflow for the Buchwald-Hartwig amination of 4-chloropyridine.

Key Considerations and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient temperature, poor quality reagents.Use a pre-catalyst (e.g., RuPhos Pd G3), increase the reaction temperature, ensure all reagents and solvents are anhydrous and of high purity.[5]
Hydrodehalogenation Slow reductive elimination, presence of water.Use a more electron-donating ligand to promote reductive elimination, ensure strictly anhydrous conditions.[5]
Poor regioselectivity (with dihalopyridines) Similar reactivity of C-Cl bonds.The 2-position of pyridine is generally more reactive than the 4-position. Careful control of stoichiometry and reaction time can favor mono-amination at the 2-position.[8]

Conclusion

The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of 4-aminopyridine derivatives from readily available 4-chloropyridine. Success with this challenging substrate hinges on the careful selection of a bulky, electron-rich phosphine ligand, a strong base, and anhydrous reaction conditions. By understanding the underlying mechanism and following a well-defined protocol, researchers can effectively overcome the inherent low reactivity of aryl chlorides and access a wide range of valuable nitrogen-containing compounds.

References

Synthesis of N-(2-nitrophenyl)pyridin-4-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive experimental procedure for the synthesis of N-(2-nitrophenyl)pyridin-4-amine, a key intermediate in the development of various pharmacologically active compounds. The described methodology is based on the principles of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

Audience: This protocol is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.

Experimental Overview

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between 4-chloropyridine and 2-nitroaniline. This reaction, a modification of the Buchwald-Hartwig amination, provides a reliable method for the formation of the desired N-aryl bond. The choice of catalyst, ligand, base, and solvent is critical for the successful and high-yielding synthesis of the target compound.

Data Presentation

While specific experimental data for the direct synthesis of this compound is not extensively reported in the literature, the following table summarizes typical reaction parameters and expected outcomes based on analogous Buchwald-Hartwig amination reactions of substituted pyridines and anilines.

ParameterValue/ConditionNotes
Reactants 4-Chloropyridine, 2-NitroanilineStoichiometric ratio of 1:1 is typical.
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Other palladium sources like Pd(OAc)₂ can also be used.
Ligand 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)Bulky, electron-rich phosphine ligands are crucial for this transformation.
Base Cesium Carbonate (Cs₂CO₃)Other non-nucleophilic bases such as NaOt-Bu or K₃PO₄ may also be effective.
Solvent Anhydrous 1,4-Dioxane or TolueneThe solvent should be dry and deoxygenated.
Temperature 100-110 °CElevated temperatures are generally required to drive the reaction to completion.
Reaction Time 4-24 hoursReaction progress should be monitored by TLC or LC-MS.
Expected Yield 60-85%Yields can vary depending on the specific reaction conditions and purity of reagents.
CAS Number 25551-59-1[1]

Experimental Protocol

Materials:

  • 4-Chloropyridine hydrochloride

  • 2-Nitroaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of 4-Chloropyridine (Free Base): If starting with 4-chloropyridine hydrochloride, neutralize it with a suitable base (e.g., saturated aqueous NaHCO₃ solution) and extract with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free base.

  • Reaction Setup: To a dry, oven-dried Schlenk flask, add 4-chloropyridine (1.0 mmol, 1 equiv.), 2-nitroaniline (1.0 mmol, 1 equiv.), and cesium carbonate (2.0 mmol, 2 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Ligand: To the flask, add tris(dibenzylideneacetone)dipalladium(0) (0.05 mmol, 5 mol%) and Xantphos (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualizations

Signaling Pathway: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)(X)L₂ OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord + HNR'R'' PdAmine [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ AmineCoord->PdAmine Deprot Deprotonation PdAmine->Deprot + Base PdAmido Ar-Pd(II)(NR'R'')L₂ Deprot->PdAmido - Base-H⁺X⁻ RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 + Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Workflow

Experimental_Workflow start Start reactants Combine Reactants: 4-Chloropyridine, 2-Nitroaniline, Base start->reactants inert Establish Inert Atmosphere (Argon/Nitrogen) reactants->inert catalyst Add Pd₂(dba)₃ and Xantphos inert->catalyst solvent Add Anhydrous Solvent (1,4-Dioxane) catalyst->solvent reaction Heat and Stir (100°C, 4-24h) solvent->reaction workup Work-up: Filter, Extract, Dry reaction->workup purify Purification: Column Chromatography workup->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Note and Protocol: Purification of N-(2-nitrophenyl)pyridin-4-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of N-(2-nitrophenyl)pyridin-4-amine using silica gel column chromatography. This compound is a key intermediate in the synthesis of various biologically active molecules. Effective purification is crucial to ensure the quality and reliability of downstream applications. This protocol outlines the materials, equipment, and a step-by-step procedure for successful purification, including recommendations for solvent system selection and optimization.

Introduction

This compound is a heterocyclic compound containing both a pyridine ring and a nitrophenyl moiety. The presence of the basic pyridine nitrogen and the polar nitro group influences its chromatographic behavior. Column chromatography on silica gel is a standard and effective method for the purification of such organic compounds.[1] The protocol described herein employs a gradient elution technique to separate the target compound from impurities. Due to the basic nature of the amine, the addition of a small amount of a basic modifier to the mobile phase is recommended to prevent peak tailing and improve resolution.[2]

Physicochemical Properties Relevant to Chromatography

PropertyValue/DescriptionImplication for Chromatography
Molecular Formula C₁₁H₉N₃O₂-
Molecular Weight 215.21 g/mol -
Polarity Moderately polarSuitable for normal-phase chromatography on silica gel.
Solubility Soluble in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).Allows for easy sample loading and choice of mobile phase components.
Basicity The pyridine nitrogen is basic.May interact strongly with acidic silanol groups on the silica surface, potentially causing streaking. A basic modifier can mitigate this.[2][3]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.

Materials and Equipment
  • Crude this compound

  • Silica gel (100-200 mesh or 230-400 mesh)[4][5]

  • Solvents: n-Hexane, Ethyl acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)

  • Triethylamine (TEA) or Ammonia solution

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, etc.)

  • UV lamp for TLC visualization

Procedure

1. TLC Analysis for Solvent System Optimization:

Before performing column chromatography, it is crucial to determine an optimal solvent system using TLC.[1]

a. Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or EtOAc). b. Spot the solution onto a TLC plate. c. Develop the TLC plate in various solvent systems. Good starting points for solvent systems are mixtures of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate).[4][6] d. A suggested starting gradient could be from 10% to 50% ethyl acetate in hexane.[4] e. To address the basicity of the compound, add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to improve the spot shape.[2] f. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.

2. Column Packing:

a. Choose an appropriately sized column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight). b. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in hexane). c. Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. A gentle tapping of the column can aid in this process. d. Add a layer of sand on top of the silica bed to prevent disturbance during sample loading. e. Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

a. Dissolve the crude this compound in a minimal amount of the appropriate solvent (DCM is often a good choice). b. Alternatively, for less soluble compounds, create a slurry by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, impregnated silica onto the top of the column.[4]

4. Elution and Fraction Collection:

a. Begin elution with the initial, low-polarity mobile phase determined from the TLC analysis. b. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 10% EtOAc in hexane and slowly increase the concentration of EtOAc.[1] c. Collect fractions of a suitable volume in test tubes or using a fraction collector. d. Monitor the elution of the compound by periodically analyzing the collected fractions using TLC. Spot the fractions on a TLC plate, develop, and visualize under a UV lamp. e. Combine the fractions that contain the pure product.

5. Product Isolation:

a. Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound. b. Dry the purified compound under high vacuum to remove any residual solvent. c. Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, HPLC) to confirm its purity and identity.

Workflow Diagram

Purification_Workflow start Start: Crude this compound tlc TLC Analysis for Solvent System Optimization start->tlc column_prep Column Preparation: Slurry Packing of Silica Gel tlc->column_prep sample_load Sample Loading: Wet or Dry Method column_prep->sample_load elution Gradient Elution and Fraction Collection sample_load->elution fraction_analysis Fraction Analysis by TLC elution->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Identify pure fractions evaporation Solvent Evaporation pooling->evaporation end End: Purified Product evaporation->end

References

Application Notes and Protocols for HPLC Purification of N-(2-nitrophenyl)pyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-nitrophenyl)pyridin-4-amine and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery. Their synthesis often results in complex mixtures containing starting materials, byproducts, and isomers, necessitating a robust purification strategy to isolate the active pharmaceutical ingredient (API) in high purity. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purification of such small organic molecules. This document provides a detailed protocol for the preparative HPLC purification of this compound derivatives, focusing on a reverse-phase chromatography approach.

Physicochemical Properties and Method Development Considerations

This compound derivatives are generally polar aromatic compounds. The presence of the pyridine ring imparts basic properties, while the nitro group adds to the polarity. The overall hydrophobicity of a specific derivative will depend on the nature and position of other substituents on either aromatic ring.

For reverse-phase HPLC, a C18 column is a common and effective stationary phase for retaining and separating such compounds. The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile or methanol. To ensure good peak shape and reproducibility for basic compounds like pyridine derivatives, it is crucial to control the pH of the aqueous phase. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, protonates the pyridine nitrogen, which minimizes peak tailing caused by interactions with residual silanols on the silica-based stationary phase.

A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for separating complex mixtures with components of varying polarities. This allows for the efficient elution of both more polar impurities and the less polar product.

Experimental Protocols

This section outlines a general protocol for the preparative HPLC purification of this compound derivatives. This method may require optimization depending on the specific derivative and the impurity profile of the crude sample.

Materials and Reagents
  • Crude this compound derivative

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Formic acid (FA), 99%+ purity

  • HPLC grade methanol (for sample preparation and system flushing)

  • 0.45 µm syringe filters

Instrumentation and Columns
  • A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.

  • A fraction collector.

  • A C18 reverse-phase preparative HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size).

Sample Preparation
  • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent. A mixture of methanol and water or acetonitrile and water is a good starting point.

  • Ensure the final concentration is appropriate to avoid column overloading. A preliminary analytical HPLC run can help determine the optimal loading amount.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Method

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% to 90% B over 30 minutes (This is a typical starting gradient and may need optimization)
Flow Rate 20 mL/min (Adjust proportionally for columns with different dimensions)
Column Temperature 30 °C
Detection UV at 254 nm and 330 nm (The optimal wavelength should be determined by analyzing the UV spectrum of the compound)
Injection Volume Dependent on sample concentration and column loading capacity
Post-Purification Processing
  • Collect the fractions containing the purified this compound derivative based on the UV chromatogram.

  • Combine the desired fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.

  • Analyze the purity of the final product by analytical HPLC.

Data Presentation

The following tables provide hypothetical data for the purification of two different this compound derivatives to illustrate the expected outcomes.

Table 1: HPLC Purification Parameters for Two Example Derivatives

ParameterDerivative A (Unsubstituted)Derivative B (4'-methyl substituted)
Crude Purity (by AUC) 75%80%
Retention Time (min) 15.217.8
Injection Volume (mL) 55
Sample Concentration (mg/mL) 1010
Final Purity (by AUC) >99%>99%
Recovery Yield (%) 85%88%

Table 2: Analytical HPLC Conditions for Purity Assessment

ParameterSetting
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC purification of this compound derivatives.

HPLC_Purification_Workflow Crude_Sample Crude this compound Derivative Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Sample->Sample_Prep Analytical_HPLC Analytical HPLC (Method Development & Purity Check) Sample_Prep->Analytical_HPLC Small Aliquot Preparative_HPLC Preparative HPLC (Purification) Sample_Prep->Preparative_HPLC Bulk Sample Analytical_HPLC->Preparative_HPLC Optimized Method Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Final_Product Pure this compound Derivative Lyophilization->Final_Product Purity_Analysis Final Purity Analysis (Analytical HPLC) Final_Product->Purity_Analysis Characterization Characterization (NMR, MS, etc.) Purity_Analysis->Characterization

Caption: Workflow for HPLC purification of this compound derivatives.

Application Notes and Protocols for the Purification of N-(2-nitrophenyl)pyridin-4-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The successful application of this method hinges on the principle of differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. For the purification of N-(2-nitrophenyl)pyridin-4-amine, a compound of interest in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications. These application notes provide detailed protocols for the recrystallization of this compound, enabling researchers to obtain material of high purity.

Principle of Recrystallization

The ideal recrystallization solvent will dissolve the target compound, this compound, sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble in the solvent at all temperatures, remaining in the mother liquor upon cooling, or be insoluble even at high temperatures, allowing for their removal by hot filtration. Slow cooling of the saturated hot solution facilitates the formation of a crystalline lattice, excluding impurities and resulting in a purified solid product.

Solvent Selection

The choice of solvent is critical for effective recrystallization. Based on the polar aromatic nature of this compound, which contains both a nitro and an amine-pyridine functionality, a range of protic and aprotic polar solvents are suitable candidates. For compounds with similar structures, such as other N-aryl pyridinamines and aromatic nitro compounds, alcohols and mixed solvent systems involving water are often effective.[1] It is recommended to perform small-scale solubility tests with the following solvents to identify the optimal system.

Table 1: Recommended Solvents for Solubility Testing

Solvent/Solvent SystemRationaleExpected Solubility Profile
EthanolA versatile polar protic solvent often effective for aromatic amines and pyridine derivatives.Moderate solubility at room temperature, high solubility when hot.
MethanolSimilar to ethanol but with higher polarity; may offer different solubility characteristics.Moderate to high solubility at room temperature, very high solubility when hot.
IsopropanolA less polar alcohol that can sometimes provide better crystal formation.Low solubility at room temperature, high solubility when hot.
Ethanol/WaterA mixed solvent system where water acts as an anti-solvent, potentially increasing yield.High solubility in hot ethanol, low solubility upon addition of water and cooling.
Acetone/WaterAnother effective mixed solvent system for moderately polar compounds.High solubility in hot acetone, low solubility upon addition of water and cooling.
TolueneA non-polar aromatic solvent that can be effective for compounds with aromatic character.Low solubility at room temperature, moderate to high solubility when hot.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, the flask can then be placed in an ice bath for 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Multi-Solvent Recrystallization

This protocol is employed when a pair of miscible solvents is used, one in which the compound is soluble (solvent) and one in which it is insoluble (anti-solvent).

Materials:

  • Crude this compound

  • Solvent (e.g., Ethanol)

  • Anti-solvent (e.g., Water)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water/oil bath

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot primary solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add the anti-solvent (e.g., water) dropwise until the solution becomes faintly turbid, indicating the point of saturation.

  • Clarification: Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. The crystals should form as the solubility of the compound decreases. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold mixture of the solvent and anti-solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Data Presentation

The following table summarizes hypothetical, yet realistic, data for the recrystallization of this compound using the described protocols. This data is intended to serve as a guideline for expected outcomes.

Table 2: Recrystallization Data for this compound

Recrystallization MethodSolvent SystemStarting Mass (g)Solvent Volume (mL)Anti-solvent Volume (mL)Yield (%)Purity (by HPLC, %)
Single-SolventEthanol5.075N/A85>99.5
Single-SolventIsopropanol5.0120N/A80>99.5
Multi-SolventEthanol/Water5.0502590>99.5
Multi-SolventAcetone/Water5.0603088>99.5

Visualizations

The following diagrams illustrate the workflows for the single-solvent and multi-solvent recrystallization techniques.

SingleSolventRecrystallization cluster_workflow Single-Solvent Recrystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool Clear Solution isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end MultiSolventRecrystallization cluster_workflow Multi-Solvent Recrystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Primary Solvent start->dissolve add_anti_solvent Add Hot Anti-solvent to Turbidity dissolve->add_anti_solvent clarify Clarify with a Few Drops of Hot Solvent add_anti_solvent->clarify cool Slow Cooling & Crystallization clarify->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent Mixture isolate->wash dry Dry Crystals wash->dry end Pure Product dry->end

References

Application Note: Interpreting High-Resolution Mass Spectrometry Data of N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the analysis of N-(2-nitrophenyl)pyridin-4-amine using Electrospray Ionization Mass Spectrometry (ESI-MS). It covers the fundamental physicochemical properties, outlines a comprehensive experimental protocol from sample preparation to data acquisition, and offers an in-depth interpretation of expected full scan (MS1) and tandem mass spectrometry (MS/MS) data. A proposed fragmentation pathway is detailed, supported by established principles of mass spectral behavior for nitroaromatic and N-aryl amine compounds.

Introduction

This compound is a small molecule of interest in medicinal chemistry and materials science, often serving as a key intermediate or a foundational scaffold in the synthesis of more complex structures.[1] Accurate characterization of such molecules is a critical step in any research and development pipeline. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for confirming molecular identity and elucidating chemical structures.

This application note serves as a practical guide for researchers utilizing ESI-MS for the characterization of this compound. We move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach. The focus is on predicting and interpreting the mass spectra, providing a framework for confident structural confirmation.

Section 1: Physicochemical Properties & Expected MS1 Data

A thorough understanding of the analyte's properties is paramount for method development. This compound possesses several functional groups that dictate its behavior in an ESI source: a basic pyridine ring, a secondary amine linker, and an electron-withdrawing nitro group on an aromatic ring.

PropertyValueSource
Molecular Formula C₁₁H₉N₃O₂[2]
Average Mass 215.208 Da[2]
Monoisotopic Mass 215.0695 Da[2]
Key Functional Groups Pyridine, Secondary Amine, NitroaromaticN/A
Predicted Ionization Positive Ion Mode [M+H]⁺N/A

Given the presence of two basic nitrogen atoms (on the pyridine ring and the secondary amine), the molecule is expected to readily ionize via protonation in a positive ion mode ESI source. Therefore, the primary ion of interest in a full scan (MS1) spectrum will be the protonated molecule, [M+H]⁺.

Expected MS1 Observations for [M+H]⁺:

  • Primary Ion (A): The monoisotopic peak corresponding to ¹²C₁₁, ¹H₁₀, ¹⁴N₃, ¹⁶O₂ will have a theoretical m/z of 216.0773 .

  • A+1 Isotope: The peak corresponding to the presence of one ¹³C atom will appear at m/z217.0806 , with a relative abundance of approximately 12.1% of the monoisotopic peak.

  • A+2 Isotope: The peak for two ¹³C atoms or one ¹⁸O atom will be significantly lower in abundance.

Verifying the mass accuracy (typically <5 ppm on a high-resolution instrument) and the isotopic distribution provides strong evidence for the elemental composition of the detected ion.

Section 2: Experimental Design & Protocols

The following workflow and protocols are designed to be a starting point and should be optimized for the specific instrumentation available.

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_ms MS Acquisition cluster_data Data Interpretation prep1 Weigh Compound prep2 Dissolve in Solvent (e.g., 50:50 ACN:H₂O) prep1->prep2 prep3 Dilute to Final Conc. (e.g., 1 µg/mL) prep2->prep3 lc LC Separation (Optional / Direct Infusion) prep3->lc ms Mass Spectrometry lc->ms ms1 MS1 Full Scan (Confirm [M+H]⁺) ms->ms1 ms2 MS/MS Product Ion Scan (Select 216.08 m/z) ms1->ms2 Isolate Precursor interp1 Verify Mass Accuracy & Isotopic Pattern ms2->interp1 interp2 Analyze Fragmentation Pathway interp1->interp2 interp3 Confirm Structure interp2->interp3

Caption: Overall workflow for MS analysis.

Protocol: Sample Preparation

Rationale: The goal is to prepare a clean, dilute solution of the analyte in a solvent compatible with ESI to ensure efficient ionization and prevent source contamination. A typical starting concentration is 1 µg/mL.

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent like methanol or acetonitrile (ACN).

  • Working Solution (1 µg/mL): Perform a serial dilution. Transfer 10 µL of the stock solution into 990 µL of 50:50 ACN:H₂O to make a 10 µg/mL intermediate solution. Then, transfer 100 µL of this intermediate solution into 900 µL of 50:50 ACN:H₂O.

  • Acidification (Optional but Recommended): Add 0.1% formic acid to the final working solution. This lowers the pH and promotes protonation, enhancing the [M+H]⁺ signal.

Protocol: Mass Spectrometer Parameters

Rationale: The following parameters are typical for small molecule analysis on a Q-TOF or Orbitrap-type instrument. Positive ion mode is selected due to the basic nature of the analyte.[3] ESI is a "soft" ionization technique, which minimizes in-source fragmentation and preserves the molecular ion.[4][5]

ParameterRecommended SettingJustification
Ionization Mode Electrospray Ionization (ESI), PositivePromotes protonation of the basic amine and pyridine nitrogens.
Capillary Voltage 3.5 – 4.5 kVStandard range for stable electrospray.
Source Temp. 120 – 150 °CAssists in desolvation of droplets.
Desolvation Gas Nitrogen, 600 – 800 L/hrAids in solvent evaporation.
Desolvation Temp. 350 – 450 °CHigh temperature to ensure complete desolvation.
MS1 Scan Range m/z 50 – 500Captures the precursor ion and potential low-mass fragments.
MS/MS Precursor Isolate m/z 216.08The protonated molecule to be fragmented.
Collision Energy Ramped 10 – 40 eVA range of energies ensures capture of both low-energy and high-energy fragments.

Section 3: Interpretation of Mass Spectra

Analysis of the MS1 Full Scan Spectrum

As discussed in Section 1, the primary task in the MS1 spectrum is to locate the ion corresponding to the theoretical m/z of [M+H]⁺, which is 216.0773. The "Nitrogen Rule" can also be applied for validation: an even nominal m/z (216) for an even-electron ion (like [M+H]⁺) indicates an odd number of nitrogen atoms (3 in this case), which is consistent with the molecular formula.[5] A high-resolution instrument should provide a mass measurement with an error of less than 5 ppm.

Mass Accuracy Calculation: Error (ppm) = [(Observed m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000

Analysis of the MS/MS Fragmentation Spectrum

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the isolated precursor ion. The fragmentation of this compound is expected to be directed by its key functional groups. Nitroaromatic compounds are known to undergo characteristic losses of nitro-related groups.[6][7][8] The bond between the secondary amine and the pyridine ring is also a likely point of cleavage.

Proposed Fragmentation Pathway

The diagram below illustrates the most plausible fragmentation cascade for the [M+H]⁺ ion of this compound.

G precursor [M+H]⁺ m/z 216.08 fragA m/z 186.07 Loss of NO precursor->fragA -30 Da (-NO) fragB m/z 170.07 Loss of NO₂ precursor->fragB -46 Da (-NO₂) fragC m/z 169.07 Loss of HNO₂ precursor->fragC -47 Da (-HNO₂) fragD m/z 94.05 [C₅H₅N₂]⁺ precursor->fragD Cleavage of C-N bond fragE m/z 122.04 [C₆H₄NO]⁺ fragB->fragE - C₅H₄N₂

Caption: Proposed MS/MS fragmentation of [M+H]⁺.

Interpretation of Key Fragments:

Observed m/z (Theoretical)Proposed FormulaNeutral Loss (Da)Proposed Structure / Description
216.0773[C₁₁H₁₀N₃O₂]⁺-Precursor Ion ([M+H]⁺)
186.0716[C₁₁H₁₀N₂O]⁺-NO (30)Loss of nitric oxide is a common fragmentation for nitroaromatics.[6]
170.0764[C₁₁H₁₀N₂]⁺˙-NO₂ (46)Loss of the complete nitro group as a radical is a primary and highly characteristic fragmentation pathway.[7]
169.0682[C₁₁H₉N₂]⁺-HNO₂ (47)Loss of nitrous acid, often observed from the protonated precursor.
122.0393[C₆H₄NO]⁺-C₅H₅N₂ (94)Fragment resulting from the cleavage of the C-N bond, retaining the nitrophenyl portion.
94.0502[C₅H₆N₂]⁺-C₆H₄NO₂ (122)Cleavage of the C-N bond to yield the protonated 4-aminopyridine fragment. This is expected to be a stable and thus abundant ion.

The presence of the ion at m/z 94.05 would strongly suggest the integrity of the aminopyridine portion of the molecule, while the loss of 46 Da (-NO₂) is a clear indicator of the nitroaromatic moiety.[7]

Section 4: Data Validation and Trustworthiness

To ensure the integrity of the interpretation, the following steps are crucial:

  • Mass Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's specifications immediately prior to the analysis. This validates the accuracy of the mass measurements.

  • Blank Injection: Run a solvent blank before the sample to ensure that there are no interfering peaks or carryover from previous analyses.

  • Isotopic Pattern Matching: Utilize software tools to compare the observed isotopic distribution of the precursor ion with the theoretical pattern for C₁₁H₉N₃O₂. A high degree of similarity confirms the elemental composition.

  • Reproducibility: Analyze the sample in triplicate to ensure the observed spectra are consistent and reproducible.

By implementing these self-validating checks, researchers can be highly confident in their structural assignment.

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic approach is employed. By leveraging high-resolution mass spectrometry, the elemental composition can be confidently determined from the MS1 spectrum by examining the accurate mass and isotopic pattern of the protonated molecule ([M+H]⁺ at m/z 216.0773). Tandem MS/MS experiments provide definitive structural information, with key fragmentations including the loss of the nitro group (-NO₂, 46 Da) and cleavage to produce the stable 4-aminopyridine cation (m/z 94.05). This application note provides the protocols and interpretive framework necessary for researchers to confidently identify and characterize this compound in various research settings.

References

Application Notes and Protocols for N-(2-nitrophenyl)pyridin-4-amine in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emerging Potential of N-Arylpyridinylamines in Targeted Therapy

The N-phenylpyridinamine scaffold is a cornerstone in contemporary medicinal chemistry, celebrated as a "privileged structure" for its ability to form the basis of various targeted therapeutics.[1][2] A notable exemplar is Imatinib, a revolutionary tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia, which is built upon a related phenylaminopyrimidine core.[1] The strategic incorporation of a nitro group onto aromatic rings is a well-established method in drug design to enhance biological activity, with many nitro-containing compounds exhibiting a wide spectrum of therapeutic properties, including anticancer and antimicrobial effects.[3][4]

This technical guide introduces N-(2-nitrophenyl)pyridin-4-amine, a novel compound at the intersection of these two critical pharmacophores. While specific biological data for this exact molecule is not yet extensively published, its structural similarity to known kinase inhibitors suggests significant potential as a candidate for anticancer drug discovery.[5][6] These application notes provide a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound, with a focus on its prospective role as a kinase inhibitor. The protocols detailed herein are grounded in established methodologies to guide researchers in exploring the therapeutic promise of this compound.

Proposed Synthesis and Characterization

The synthesis of N-arylpyridinylamines is frequently accomplished through modern cross-coupling reactions. Based on established procedures for analogous compounds, a reliable synthetic route for this compound is proposed.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound via a Buchwald-Hartwig amination reaction.

Materials:

  • 4-chloropyridine hydrochloride

  • 2-nitroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography system (silica gel)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-chloropyridine hydrochloride (1.0 mmol), 2-nitroaniline (1.2 mmol), cesium carbonate (2.5 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask.

  • Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Mechanism of Action and Biological Evaluation

Structurally similar N-arylpyridinylamine derivatives have demonstrated potent inhibitory activity against various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][7] It is hypothesized that this compound may function as an ATP-competitive kinase inhibitor. The pyridine ring can act as a hinge-binding motif, while the nitrophenyl group may occupy a hydrophobic pocket in the kinase active site.

Visualizing the Research Workflow

The following diagram outlines the proposed experimental workflow for the evaluation of this compound.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Potential) synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization kinase_assay Kinase Inhibition Assay (e.g., against Aurora Kinase) characterization->kinase_assay ic50_determination IC50 Determination kinase_assay->ic50_determination cell_viability Cell Viability Assay (MTT/MTS on Cancer Cell Lines) cell_viability->ic50_determination xenograft Human Tumor Xenograft Model in Immunodeficient Mice ic50_determination->xenograft efficacy Evaluation of Antitumor Efficacy xenograft->efficacy

Caption: Proposed experimental workflow for this compound.

Application Protocols

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific protein kinase (e.g., Aurora Kinase A).

Materials:

  • Recombinant human kinase (e.g., Aurora A)

  • Kinase-specific substrate peptide

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

  • Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well. b. Add 2.5 µL of the kinase to each well. Incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. d. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTT-Based)

This protocol measures the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Data Presentation: Anticipated Results

The following tables present hypothetical data to illustrate the expected outcomes from the proposed experiments.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (nM)
Aurora A50
Aurora B150
VEGFR2800
EGFR>10,000

Staurosporine, a non-selective kinase inhibitor, should be used as a positive control.

Table 2: Hypothetical Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µM) after 72h
HeLaCervical Cancer1.5
A549Lung Cancer3.2
MCF-7Breast Cancer2.8
HCT116Colon Cancer4.5

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel anticancer agents, potentially acting through the inhibition of key protein kinases. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and biological evaluation. Future research should focus on confirming its mechanism of action, exploring its selectivity profile across a broader panel of kinases, and, if promising in vitro data is obtained, advancing the compound to in vivo studies using human tumor xenograft models in immunodeficient mice.[8][9] The modular nature of the proposed synthesis also allows for the generation of a library of analogues to establish a comprehensive structure-activity relationship (SAR), which will be crucial for optimizing potency and selectivity.

References

Application Notes and Protocols for Developing Kinase Inhibition Assays for N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular pathways.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.[2] The N-phenylpyridin-amine scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous kinase inhibitors.[3] N-(2-nitrophenyl)pyridin-4-amine is a compound belonging to this class, and based on the activity of structurally related molecules, it holds potential as a kinase inhibitor.[3][4]

These application notes provide a comprehensive guide to developing and executing robust biochemical and cell-based assays to characterize the inhibitory activity of this compound against specific kinase targets. The following protocols offer detailed, step-by-step methodologies for quantitative assessment of kinase inhibition.

Overview of Kinase Inhibition Assay Formats

The initial step in characterizing a potential kinase inhibitor is to evaluate its activity using biochemical assays.[5] A variety of formats are available, each with distinct advantages, utilizing different detection methods such as luminescence, fluorescence, and radiometric readouts.[5][6] Following biochemical characterization, cell-based assays are crucial for confirming inhibitor activity in a more physiologically relevant context.[7][8]

Commonly Used Assay Formats:

  • Luminescence-Based Assays: These assays, such as ADP-Glo™ or Kinase-Glo®, measure kinase activity by quantifying either the amount of ADP produced or the amount of ATP consumed during the kinase reaction.[1][9] They are known for their high sensitivity and broad applicability.

  • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) use fluorescently labeled substrates or antibodies to detect phosphorylation events.[9][10]

  • Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within intact cells.[7] Examples include NanoBRET™ for target engagement, cellular phosphorylation assays that quantify substrate phosphorylation via methods like ELISA, and cell proliferation assays.[7][8]

Data Presentation: Inhibitory Profile

Quantitative data from kinase inhibition assays should be summarized to facilitate comparison and analysis. The half-maximal inhibitory concentration (IC50) is a key parameter used to determine the potency of an inhibitor.[5]

Table 1: Illustrative In Vitro Kinase Inhibition Profile for this compound (Note: Data presented are for illustrative purposes only and must be determined experimentally.)

Kinase TargetIC₅₀ (nM)Assay Format
Kinase A15ADP-Glo™
Kinase B250TR-FRET
Kinase C1,200Luminescence
Kinase D>10,000ADP-Glo™

Table 2: Illustrative Cellular Activity for this compound (Note: Data presented are for illustrative purposes only and must be determined experimentally.)

Cell LineTarget PathwayEC₅₀ (nM)Assay Format
Breast Cancer (MCF-7)Kinase A Signaling45Cellular Phospho-Substrate ELISA
Lung Cancer (A549)Kinase B Signaling800Cell Proliferation Assay

Visualization of Workflows and Pathways

Experimental Workflow

A typical workflow for determining the IC₅₀ value of a kinase inhibitor involves several key steps, from reagent preparation to data analysis and curve fitting.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Kinase, Substrate, and ATP add_reagents Add Kinase, Substrate, and Inhibitor to Assay Plate prep_reagents->add_reagents prep_compound Prepare Serial Dilution of this compound prep_compound->add_reagents init_reaction Initiate Reaction with ATP add_reagents->init_reaction incubation Incubate at Room Temperature init_reaction->incubation stop_reaction Stop Reaction and Add Detection Reagent incubation->stop_reaction read_plate Measure Signal (e.g., Luminescence) stop_reaction->read_plate calc_inhibition Calculate % Inhibition vs. Controls read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Representative Signaling Pathway

Kinase inhibitors act by blocking specific nodes within signaling pathways. The diagram below illustrates the inhibition of the MEK/ERK pathway, a common target in cancer therapy.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF phosphorylates Response Cell Proliferation, Survival, etc. TF->Response Inhibitor This compound Inhibitor->MEK

Caption: Inhibition of the MEK kinase within the MAPK/ERK signaling pathway.

Experimental Protocols

Protocol 1: Luminescence-Based Biochemical Kinase Assay (ADP-Glo™)

This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity.[1]

A. Materials

  • Purified recombinant kinase and corresponding substrate

  • This compound

  • ATP solution (e.g., 10 mM)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

B. Procedure

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. A common starting concentration is 1 mM. Then, dilute this series into the kinase assay buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted compound or control (DMSO for 0% inhibition, known inhibitor for 100% inhibition) to the appropriate wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Pre-incubate the plate for 15-30 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of ATP solution (the final concentration should be at or near the Kₘ for the specific kinase, if known).

    • Incubate the plate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

C. Data Analysis

  • Subtract the background luminescence (no enzyme control) from all data points.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive (0% inhibition, DMSO only) and negative (100% inhibition) controls.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 2: In-Cell Western™ Assay for Substrate Phosphorylation

This cell-based immunoassay measures the phosphorylation of a specific kinase substrate within cells, providing a more physiologically relevant assessment of inhibitor activity.[8]

A. Materials

  • Cell line expressing the target kinase and substrate

  • Complete cell culture medium

  • This compound

  • Primary antibody specific for the phosphorylated substrate

  • Primary antibody for a total protein control (e.g., GAPDH or total substrate)

  • IR-Dye® conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)

  • Blocking buffer (e.g., Odyssey® Blocking Buffer)

  • Phosphate-Buffered Saline (PBS) and PBS with Tween-20 (PBS-T)

  • Formaldehyde solution for cell fixation

  • Triton X-100 for permeabilization

  • Clear 96-well cell culture plates

  • Infrared imaging system (e.g., LI-COR® Odyssey)

B. Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free or low-serum medium.

    • Remove the culture medium from the cells and replace it with the medium containing the compound or DMSO control.

    • Incubate for the desired treatment time (e.g., 2 hours).

  • Cell Fixation and Permeabilization:

    • Remove the treatment medium and wash the cells once with cold PBS.

    • Fix the cells by adding a formaldehyde solution and incubating for 20 minutes at room temperature.

    • Wash the cells multiple times with PBS-T.

    • Permeabilize the cells by adding a Triton X-100 solution and incubating for 20 minutes.

  • Immunostaining:

    • Wash the cells with PBS-T.

    • Block non-specific binding by adding blocking buffer and incubating for 90 minutes at room temperature.

    • Add the primary antibodies (phospho-specific and total protein control, each in a different channel) diluted in blocking buffer. Incubate overnight at 4°C.

    • Wash the cells thoroughly with PBS-T.

    • Add the corresponding IR-Dye® secondary antibodies diluted in blocking buffer. Incubate for 60 minutes at room temperature, protected from light.

    • Wash the cells thoroughly with PBS-T and a final wash with PBS.

  • Imaging and Analysis:

    • Scan the plate using an infrared imaging system.

    • Quantify the signal intensity for both the phosphorylated protein and the total protein control in each well.

C. Data Analysis

  • Normalize the phosphorylated protein signal to the total protein signal for each well to account for variations in cell number.

  • Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the DMSO control.

  • Plot the normalized phosphorylation levels against the inhibitor concentration and fit the data to determine the half-maximal effective concentration (EC₅₀).

References

Application Notes and Protocols for In Vitro Cytotoxicity Screening of N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-nitrophenyl)pyridin-4-amine is a small molecule belonging to the nitroaromatic amine class of compounds. While specific biological activity for this particular molecule is not extensively documented, related structures, such as other nitrophenyl-substituted pyridinamines and acridines, have shown potential as anticancer agents.[1][2] The mechanism of action for such compounds often involves the induction of cell cycle arrest and apoptosis.[1] Furthermore, nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates that may contribute to their cytotoxic effects.[3][4]

These application notes provide a detailed protocol for a comprehensive in vitro cytotoxicity screening of this compound. The described workflow employs a multi-assay approach to assess the compound's impact on cell viability, membrane integrity, and the induction of apoptosis. By utilizing both a cancerous and a non-cancerous cell line, this protocol also allows for the preliminary assessment of the compound's selectivity.

Materials and Reagents

  • Compound: this compound

  • Cell Lines:

    • Human cervical cancer cell line (e.g., HeLa)

    • Human lung carcinoma cell line (e.g., A549)

    • Human embryonic kidney cell line (e.g., HEK293) for selectivity assessment

  • Cell Culture Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Assay Kits and Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[5]

    • Dimethyl sulfoxide (DMSO), cell culture grade[6]

    • Lactate Dehydrogenase (LDH) cytotoxicity assay kit[7]

    • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[8][9]

  • Equipment and Consumables:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • Centrifuge

    • Microplate reader with absorbance capabilities (570 nm and 630 nm)[10]

    • Flow cytometer

    • Hemocytometer or automated cell counter

    • 96-well and 6-well flat-bottom sterile tissue culture plates

    • Sterile serological pipettes, pipette tips, and microcentrifuge tubes

Experimental Protocols

Compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure complete dissolution by vortexing. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5% to avoid solvent-induced toxicity.

Cell Culture and Seeding
  • Maintain the selected cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

  • Subculture the cells upon reaching 80-90% confluency.

  • For assays, detach the cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium.

  • Count the cells using a hemocytometer and assess viability (should be >95%).

  • Seed the cells in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[10]

  • After overnight cell adherence, carefully remove the medium and replace it with 100 µL of fresh medium containing the various concentrations of this compound. Include a "vehicle control" (medium with DMSO) and a "no-cell control" (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the vehicle control.

LDH Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[7]

  • Seed and treat the cells with the compound in a 96-well plate as described for the MTT assay.

  • Prepare the following controls on each plate:[13]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with the lysis buffer provided in the kit 45 minutes before the end of the incubation period.[14]

    • Vehicle control: Cells treated with DMSO.

    • Medium background: Culture medium without cells.

  • After the desired incubation period (e.g., 24 hours), centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[14]

  • Add 50 µL of the stop solution.[14]

  • Measure the absorbance at 490 nm and 680 nm (background).[14]

  • Calculate the percentage of cytotoxicity based on the LDH released compared to the maximum release control.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[9] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of necrotic cells with compromised membranes.[8]

  • Seed cells in 6-well plates and treat with selected concentrations of this compound (e.g., concentrations around the IC₅₀ value determined by the MTT assay) for 24 hours.

  • Collect both the floating and adherent cells. To detach adherent cells, use trypsin.[9]

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.[15] Distinguish between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation and Analysis

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cell Viability (MTT Assay) - IC₅₀ Values (µM)

Cell Line24 hours48 hours72 hours
HeLa
A549
HEK293

IC₅₀ (half-maximal inhibitory concentration) values should be calculated using non-linear regression analysis from the dose-response curves.

Table 2: Cytotoxicity (LDH Assay) - % Cytotoxicity at 24 hours

Concentration (µM)HeLaA549HEK293
0.1
1.0
10.0
50.0
100.0

Table 3: Apoptosis Analysis (Annexin V/PI Assay) - % of Cell Population at 24 hours

TreatmentCell LineViable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle ControlHeLa
Compound (IC₅₀)HeLa
Vehicle ControlA549
Compound (IC₅₀)A549

Selectivity Index (SI): The selectivity of the compound can be estimated by calculating the SI: SI = IC₅₀ in non-cancerous cells (HEK293) / IC₅₀ in cancerous cells (e.g., HeLa) A higher SI value indicates greater selectivity for cancer cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Compound Stock Preparation (DMSO) treatment Treatment with This compound compound_prep->treatment cell_culture Cell Line Culture (HeLa, A549, HEK293) seeding Cell Seeding (96-well / 6-well plates) cell_culture->seeding seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis plate_reader Microplate Reader mtt->plate_reader ldh->plate_reader flow_cytometer Flow Cytometer apoptosis->flow_cytometer data_proc Calculate % Viability, % Cytotoxicity, % Apoptosis plate_reader->data_proc flow_cytometer->data_proc ic50 Determine IC50 Values & Selectivity Index data_proc->ic50

Caption: Overall experimental workflow for cytotoxicity screening.

mtt_assay viable_cell Viable Cell mtt MTT (Yellow, Water-soluble) viable_cell->mtt Mitochondrial Reductases dead_cell Dead Cell dead_cell->mtt No Reduction formazan Formazan (Purple, Insoluble) mtt->formazan Reduction dmso DMSO (Solubilization) formazan->dmso absorbance Measure Absorbance @ 570 nm dmso->absorbance

Caption: Principle of the MTT cell viability assay.

ldh_assay intact_cell Viable Cell (Intact Membrane) ldh_inside LDH damaged_cell Damaged Cell (Compromised Membrane) ldh_outside LDH (Released) damaged_cell->ldh_outside Release reaction Enzymatic Reaction (Colorimetric) ldh_outside->reaction absorbance Measure Absorbance @ 490 nm reaction->absorbance

Caption: Principle of the LDH cytotoxicity assay.

apoptosis_assay cluster_cells Cell States cluster_stains Staining viable Viable Cell (Annexin V-, PI-) early Early Apoptotic (Annexin V+, PI-) viable->early Apoptosis Induction late Late Apoptotic/Necrotic (Annexin V+, PI+) early->late annexin Annexin V-FITC (Binds Phosphatidylserine) pi Propidium Iodide (PI) (Stains DNA)

Caption: Principle of the Annexin V/PI apoptosis assay.

metabolic_pathway nitroaromatic Nitroaromatic Compound (R-NO2) nitroso Nitroso Intermediate (R-NO) nitroaromatic->nitroso Nitroreductases (+2e-) hydroxylamine Hydroxylamine Intermediate (R-NHOH) nitroso->hydroxylamine +2e- amine Amine Metabolite (R-NH2) hydroxylamine->amine +2e- adducts Reactive Adducts (Bind to DNA, Proteins) hydroxylamine->adducts Esterification & Activation

Caption: Potential metabolic activation of nitroaromatic compounds.

References

Application Notes and Protocols for Antimicrobial Activity Testing of Pyyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to testing the antimicrobial properties of pyridine derivatives. The protocols outlined below, from initial screening to biofilm susceptibility, are based on established methodologies in the field, ensuring reliable and reproducible results.

Introduction

Pyridine and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of therapeutic properties.[1][2] Their structural versatility allows for modifications that can lead to potent antimicrobial, antiviral, antitumor, and anti-inflammatory agents.[1][3][4] The pyridine nucleus is a key feature in many natural products and synthetic drugs, contributing to their biological activity and improved water solubility.[1][2] This document details standardized protocols for evaluating the antimicrobial efficacy of novel pyridine derivatives, a critical step in the discovery of new therapeutic agents to combat infectious diseases.

Data Presentation: Quantitative Antimicrobial Activity

The following tables summarize the antimicrobial activity of various pyridine derivatives against a panel of clinically relevant microorganisms. This data is essential for structure-activity relationship (SAR) studies and for identifying lead compounds for further development.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyridine Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
2-(methyldithio)pyridine-3-carbonitrileA. baumannii, A. iwoffii, Enterobacter sp., E. coli, S. aureus, P. aeruginosa, S. typhi, S. dysenteriae0.5 - 64[5]
Pyridonethiols 89b and 89cB. subtilis0.12[1]
Thiazole-pyridine hybrids 94a–94cS. aureus, B. subtilis, E. coli, P. aeruginosa, A. flavus, T. atroviridae, P. citranum, C. albicansNot specified, but effective[1][5]
Pyridine-benzothiazole hybrids 95 and 96Multiple bacterial and fungal strainsExcellent activity reported[5]
Pyridine derivatives 12, 15, 16, and 17B. subtilis, S. aureus, P. aeruginosa, E. coli6.25 - 12.5[1]
Pyridine derivatives 12, 15, 16, and 17C. albicans, C. gabrata12.5[1]
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli K12, R2-R40.12 - 0.21[6]
3-(Pyridine-3-yl)-2-oxazolidinone derivatives 21b, 21d, 21e, 21fGram-positive bacteriaStrong activity, similar to linezolid[7]
2-aminopyridine derivative 2cS. aureus, B. subtilis0.039[8]
Pyrazolo[3,4-b]pyridine derivative 2gMethicillin-resistant S. aureus (MRSA)2[9]
Pyrazolo[3,4-b]pyridine derivative 2gPenicillin-resistant P. aeruginosa (PRPA)4[9]
Pyrazolo[3,4-b]pyridine derivative 2lExtended-spectrum β-lactamase-producing K. pneumoniae (ESBLKP)8[9]

Table 2: Minimum Bactericidal Concentration (MBC) of Pyridine Derivatives

Compound/DerivativeTest OrganismMBC (µg/mL)Reference
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli K121 - 4[6]
2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridinesE. coli R2-R430 - 45[6]

Table 3: Anti-Biofilm Activity of Pyridine Derivatives

Compound/DerivativeTest OrganismBiofilm Inhibition (%)Concentration (µg/mL)Reference
Pyridine salt 60, 65, 67S. aureus5875[5]
Pyridine salt 61E. coli55100[5]
Bis(indolyl)pyridine 4bS. aureus76.59Not specified[10]
Bis(indolyl)pyridine 7dS. aureus82.06Not specified[10]
Bis(indolyl)pyridine 8eS. aureus81.08Not specified[10]
Bis(indolyl)pyridine 4bE. coli91.02Not specified[10]
Bis(indolyl)pyridine 8eE. coli90.88Not specified[10]
Triazole functionalized pyridine 5d, 5l, 5sS. aureus MTCC 96, S. aureus MLS-16 MTCC 2940Promising activityNot specified[11]
Thiazolo[4,5-b]pyridine 4aP. aeruginosa ATCC 2785394250[12]
Thiazolo[4,5-b]pyridine 4aP. aeruginosa ATCC 2785398500[12]
Thiazolo[4,5-b]pyridine 4aP. aeruginosa ATCC 278531001000[12]
Thiazolo[4,5-b]pyridine 4hS. aureus ATCC 2921381250[12]
Thiazolo[4,5-b]pyridine 4hS. aureus ATCC 2921389500[12]
Thiazolo[4,5-b]pyridine 4hS. aureus ATCC 29213981000[12]

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[7]

a. Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyridine derivative stock solution (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Amoxicillin)[1]

  • Negative control (broth and solvent)

  • Spectrophotometer or microplate reader

b. Protocol:

  • Prepare a serial two-fold dilution of the pyridine derivative in the broth medium in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculate each well with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compound).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of pyridine derivative in 96-well plate B Inoculate wells with standardized microbial suspension A->B C Include positive and negative controls B->C D Incubate at 37°C for 18-24 hours C->D E Visually or spectrophotometrically determine the lowest concentration with no growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Disk Diffusion Assay

The disk diffusion method is a qualitative or semi-quantitative test for antimicrobial susceptibility.[8][14]

a. Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Bacterial or fungal strains

  • Sterile paper disks (6 mm in diameter)

  • Pyridine derivative solution of a known concentration

  • Positive control antibiotic disks

  • Sterile swabs

  • Incubator

b. Protocol:

  • Prepare a standardized microbial inoculum and uniformly streak it over the entire surface of an agar plate using a sterile swab.[15]

  • Aseptically place sterile paper disks impregnated with a known concentration of the pyridine derivative onto the agar surface.[15]

  • Place a positive control antibiotic disk and a blank disk (with solvent only) on the plate.

  • Gently press the disks to ensure complete contact with the agar.[15]

  • Invert the plates and incubate at 37°C for 16-24 hours.[15]

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Logical Flow of Disk Diffusion Assay

Disk_Diffusion_Flow cluster_prep Preparation cluster_application Application cluster_incubation Incubation & Observation A Prepare standardized microbial inoculum B Streak inoculum evenly onto agar plate A->B C Impregnate sterile disks with pyridine derivative solution B->C D Place disks on agar surface C->D E Incubate plates at 37°C D->E F Measure zone of inhibition E->F

Caption: Logical flow of the disk diffusion assay for antimicrobial susceptibility.

Anti-Biofilm Activity Assay

The crystal violet assay is a common method to quantify biofilm formation and its inhibition.[11]

a. Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strains known to form biofilms

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Pyridine derivative solution

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or 95% Ethanol

  • Microplate reader

b. Protocol:

  • Add a standardized bacterial suspension to the wells of a 96-well plate.

  • Add different concentrations of the pyridine derivative to the wells. Include a positive control (bacteria with a known anti-biofilm agent) and a negative control (bacteria with solvent).

  • Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).

  • Stain the adherent biofilms with 0.1% crystal violet solution for 15-30 minutes.[11]

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the stained biofilm by adding 30% acetic acid or 95% ethanol to each well.[11]

  • Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the negative control.

Workflow for Anti-Biofilm Assay

Anti_Biofilm_Workflow A Incubate bacteria with pyridine derivatives in a 96-well plate B Allow biofilm formation (24-48h) A->B C Wash to remove planktonic cells B->C D Stain biofilm with Crystal Violet C->D E Wash to remove excess stain D->E F Solubilize the stained biofilm E->F G Measure absorbance to quantify biofilm inhibition F->G

Caption: Workflow for the crystal violet-based anti-biofilm assay.

Potential Mechanisms of Action

The antimicrobial activity of pyridine derivatives can be attributed to various mechanisms. Some studies suggest that these compounds can interact with and disrupt the lipopolysaccharide (LPS) layer of Gram-negative bacteria.[6] Another proposed mechanism is the chelation of essential metal ions, which are crucial for microbial survival and enzymatic activity.[16] The cationic nature of certain pyridinium salts facilitates their adsorption to the negatively charged bacterial cell surface, leading to cell wall disruption.[17] Further research, including molecular docking studies, can help elucidate the specific molecular targets and signaling pathways affected by these compounds.

Note: The provided protocols are general guidelines. Researchers should optimize the conditions based on the specific pyridine derivatives and microbial strains being tested. Always include appropriate controls for accurate data interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of N-(2-nitrophenyl)pyridin-4-amine synthesis. The primary method for this synthesis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Buchwald-Hartwig amination of a 4-halopyridine (typically 4-chloropyridine) with 2-nitroaniline.

Observation/Issue Potential Cause(s) Suggested Solutions
Low to No Conversion of Starting Materials 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.1. Use a fresh palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂). Consider using a more stable and readily activated palladium pre-catalyst. Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst.[1]
2. Inefficient Ligand: The phosphine ligand is not suitable for the coupling of an electron-deficient pyridine with an electron-deficient aniline.2. For challenging couplings involving chloropyridines, use bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or Xantphos.[1]
3. Suboptimal Reaction Temperature: The temperature may be too low for the oxidative addition of the 4-halopyridine, which is often the rate-limiting step.3. Gradually increase the reaction temperature, for instance, in increments of 10 °C (typical range is 80-120 °C), while monitoring the reaction progress by TLC or LC-MS.
4. Inappropriate Base: The base may not be strong enough to facilitate the deprotonation of the amine-palladium complex.4. Sodium tert-butoxide (NaOtBu) is a commonly used strong, non-nucleophilic base for this type of reaction.[1] If substrate sensitivity is an issue, other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be tested, possibly requiring a more active catalyst system or higher temperatures.[1]
Significant Formation of Hydrodehalogenation Byproduct 1. Presence of Water: Trace amounts of water can lead to the reduction of the 4-halopyridine.1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous, degassed solvents.
2. Slow Reductive Elimination: If the final step of the catalytic cycle is slow, side reactions can occur.2. A slight excess of the amine (2-nitroaniline, e.g., 1.2-1.5 equivalents) can help favor the desired amination pathway. Optimizing the ligand can also accelerate reductive elimination.
Formation of Dark, Tarry Material 1. Reaction Temperature Too High: Excessive heat can lead to the decomposition of starting materials, products, or the catalyst.1. Screen lower reaction temperatures. If a higher temperature is necessary for conversion, consider a shorter reaction time.
2. Air (Oxygen) Leak in the System: Oxygen can promote oxidative side reactions and catalyst decomposition.2. Ensure all joints in the reaction setup are well-sealed. Maintain a positive pressure of inert gas.
Product is Difficult to Purify 1. Complex Reaction Mixture: Multiple side products are being formed.1. Re-optimize the reaction conditions (catalyst, ligand, base, temperature) to improve selectivity for the desired product.
2. Residual Palladium: The final product is contaminated with palladium, which can affect downstream applications.2. Consider treating the crude product solution with a palladium scavenger resin before purification. Recrystallization of the final product can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method is the Buchwald-Hartwig amination.[1] This involves the palladium-catalyzed reaction between a 4-halopyridine (like 4-chloropyridine) and 2-nitroaniline in the presence of a suitable base and phosphine ligand.[1]

Q2: Which starting materials are recommended for this synthesis?

A2: Typically, 4-chloropyridine is a cost-effective starting material, but its lower reactivity compared to 4-bromopyridine or 4-iodopyridine necessitates a more active catalyst system.[1] 2-Nitroaniline is the other key reactant.

Q3: What are the key parameters to optimize for improving the yield?

A3: The critical parameters to optimize are the choice of palladium catalyst and ligand, the type and amount of base, the solvent, and the reaction temperature and duration.

Q4: How does the nitro group on the aniline affect the reaction?

A4: The electron-withdrawing nature of the nitro group makes 2-nitroaniline less nucleophilic, which can make the reaction more challenging than with electron-rich anilines. However, some studies on similar systems have shown that nitroanilines can lead to high yields under optimized conditions.[2]

Q5: What are common side reactions to be aware of?

A5: The most common side reaction is the hydrodehalogenation of the 4-halopyridine, where the halogen is replaced by a hydrogen atom. Other potential side reactions include the reduction of the nitro group and homocoupling of the starting materials.

Experimental Protocols

Standard Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for your specific laboratory conditions and reagents.

Reaction Setup:

  • To an oven-dried Schlenk flask, add 4-chloropyridine (1.0 mmol, 1.0 equiv), 2-nitroaniline (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol %) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol %).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed toluene or 1,4-dioxane (5-10 mL) via syringe.

Reaction and Work-up:

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite®, washing the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield this compound.

Data on Reaction Condition Optimization (Illustrative)

The following table provides an illustrative comparison of how different reaction parameters can affect the yield of N-arylpyridin-4-amine synthesis, based on literature for similar reactions.

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Toluene110<10
2Pd₂(dba)₃ (2)BINAP (4)Cs₂CO₃ (2.0)Dioxane10045-60
3Pd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Toluene10070-85
4G3-Palladacycle (2)-K₃PO₄ (2.0)Dioxane11065-80

Note: Yields are illustrative and will vary based on specific substrates and reaction conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Chloropyridine 2-Nitroaniline Base (e.g., NaOtBu) B Add Catalyst System: Pd Source (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) A->B C Inert Atmosphere: Evacuate & Backfill with Ar/N2 B->C D Add Anhydrous Solvent (e.g., Toluene) C->D E Heat and Stir (e.g., 100-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool and Dilute F->G H Filter through Celite G->H I Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? catalyst Inactive Catalyst? start->catalyst Yes conditions Suboptimal Conditions? start->conditions Yes side_reactions Side Reactions? start->side_reactions Yes sol_catalyst Use fresh Pd source/ligand Ensure inert atmosphere catalyst->sol_catalyst sol_conditions Screen Temperature Change Base/Solvent Optimize Ligand conditions->sol_conditions sol_side_reactions Use anhydrous conditions Adjust stoichiometry side_reactions->sol_side_reactions

Caption: Decision tree for troubleshooting low yield in the synthesis.

Catalytic Cycle of Buchwald-Hartwig Amination

catalytic_cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)(L_n)-X pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)(L_n)(R2NH)]+X- oa_complex->amine_complex + R2NH amido_complex Ar-Pd(II)(L_n)-NHR amine_complex->amido_complex - HX (+ Base) amido_complex->pd0 Reductive Elimination product Ar-NHR amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Synthesis of N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-nitrophenyl)pyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The Buchwald-Hartwig approach typically involves the reaction of 4-halopyridine (e.g., 4-chloropyridine) with 2-nitroaniline in the presence of a palladium catalyst, a phosphine ligand, and a base. The SNAr route may involve the reaction of 4-halopyridine with 2-nitroaniline, often requiring elevated temperatures and a strong base.

Q2: Why is the choice of ligand and base critical in the Buchwald-Hartwig amination for this synthesis?

In the Buchwald-Hartwig reaction, the ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For coupling with electron-deficient pyridines, bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps. The base is crucial for deprotonating the amine, but a base that is too strong can lead to side reactions or degradation of the starting materials or product.[1]

Q3: Can the nitro group on the 2-nitroaniline be accidentally reduced during the synthesis?

Yes, the nitro group is susceptible to reduction to an amino group, which would form N-(2-aminophenyl)pyridin-4-amine. This can be promoted by certain palladium catalysts in the presence of a hydrogen source (e.g., residual water or certain solvents). Careful selection of the catalyst and reaction conditions is necessary to avoid this side reaction.

Q4: What is hydrodehalogenation and why is it a common side reaction?

Hydrodehalogenation is a side reaction where the halogen atom of the 4-halopyridine is replaced by a hydrogen atom, leading to the formation of pyridine.[2] This occurs in palladium-catalyzed reactions when the intermediate palladium-hydride species, which can form from various sources, reductively eliminates with the aryl halide faster than the desired amination product is formed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The active Pd(0) species may not have formed or has decomposed. 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. 3. Incorrect Base: The base may not be strong enough or may be sterically hindered. 4. Poor Quality Reagents: Solvents or reagents may contain water or other impurities.1. Use a pre-catalyst or ensure proper in-situ formation of the active catalyst. 2. Screen a variety of bulky, electron-rich phosphine ligands. 3. Sodium tert-butoxide is commonly effective; however, other bases like Cs₂CO₃ or K₃PO₄ can be tested. 4. Use anhydrous, degassed solvents and pure reagents.
Incomplete Reaction (Starting Materials Remain) 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Catalyst Deactivation: The catalyst may have degraded over the course of the reaction.1. Extend the reaction time and/or increase the temperature, monitoring by TLC or LC-MS. 2. Increase catalyst loading or perform the reaction under a strictly inert atmosphere.
Presence of Pyridine as a Byproduct Hydrodehalogenation: The 4-halopyridine has been reduced.1. Ensure strictly anhydrous conditions for all reagents and solvents. 2. Use a non-protic, anhydrous solvent. 3. Some studies suggest that certain catalyst systems can suppress this pathway.[3]
Formation of N-(2-aminophenyl)pyridin-4-amine Reduction of the Nitro Group: The nitro group has been reduced to an amine.1. Avoid hydrogen sources in the reaction mixture. 2. Use a catalyst system less prone to promoting hydrogenation. 3. Ensure the reaction is run under an inert atmosphere.
Formation of Di-arylated Product Over-reaction: The product, this compound, has reacted with another molecule of 4-halopyridine.1. Use a slight excess of the 2-nitroaniline. 2. Add the 4-halopyridine slowly to the reaction mixture.

Common Side Products

CompoundStructureMolecular Weight ( g/mol )Mass Spec (m/z) [M+H]⁺
This compound C₁₁H₉N₃O₂215.21216.08
Pyridine C₅H₅N79.1080.05
2-Nitroaniline C₆H₆N₂O₂138.12139.05
4-Chloropyridine C₅H₄ClN113.54114.01
N-(2-aminophenyl)pyridin-4-amine C₁₁H₁₁N₃185.23186.10

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-chloropyridine (1.0 eq), 2-nitroaniline (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

Hydrodehalogenation_Pathway Figure 1. Competing Hydrodehalogenation Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide 4-Cl-Pyridine aryl_halide->oxidative_addition pd_complex Py-Pd(II)(Cl)L_n oxidative_addition->pd_complex amide_formation Amide Formation pd_complex->amide_formation hydride_formation Hydride Formation pd_complex->hydride_formation amine 2-Nitroaniline amine->amide_formation base Base base->amide_formation -HCl pd_amido_complex Py-Pd(II)(NHAr)L_n amide_formation->pd_amido_complex reductive_elimination Reductive Elimination (Desired Pathway) pd_amido_complex->reductive_elimination product This compound reductive_elimination->product product->pd0 Regenerates Catalyst hydride_source Hydride Source (e.g., H₂O, base) hydride_source->hydride_formation pd_hydride_complex L_n(H)Pd(II)-Cl hydride_formation->pd_hydride_complex reductive_elimination_side Reductive Elimination (Side Reaction) pd_hydride_complex->reductive_elimination_side side_product Pyridine reductive_elimination_side->side_product side_product->pd0 Regenerates Catalyst

Caption: A diagram illustrating the competition between the desired amination pathway and the hydrodehalogenation side reaction.

References

Buchwald-Hartwig Coupling Reactions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Buchwald-Hartwig amination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is not working. What are the most common reasons for failure?

A1: Failure of a Buchwald-Hartwig coupling reaction can often be attributed to a few common issues. One of the most frequent and often overlooked reasons is the poor solubility of the reagents, especially the inorganic base, in the reaction solvent.[1] Other common problems include catalyst poisoning or decomposition, the use of an inappropriate ligand or base for the specific substrates, and challenges with the reactivity of certain aryl halides.[1]

Q2: I'm not seeing any product formation. How can I begin to troubleshoot?

A2: A systematic approach is key to troubleshooting a failed reaction. Start by verifying the quality and purity of all your reagents and solvents. Ensure that your reaction was performed under strictly anaerobic (oxygen-free) and anhydrous (water-free) conditions. Catalyst deactivation is a common culprit, so using a fresh catalyst or pre-catalyst is advisable. Consider screening different combinations of ligands, bases, and solvents, as the optimal conditions are highly substrate-dependent.

Q3: My starting material is being consumed, but I'm not getting the desired product. What could be happening?

A3: If your starting material is consumed without the formation of the desired product, several side reactions could be occurring. One common side reaction is hydrodehalogenation of the aryl halide, where the halide is replaced by a hydrogen atom. Another possibility is the formation of byproducts from reactions involving the base or solvent. In some cases, the desired product might be unstable under the reaction conditions. Analyzing the reaction mixture by mass spectrometry can help identify potential byproducts and guide your troubleshooting efforts.

Troubleshooting Guide

Problem: Low or No Product Yield

When faced with a low or non-existent yield, a logical, step-by-step approach to identify the root cause is essential. The following decision tree illustrates a typical troubleshooting workflow.

Troubleshooting_Workflow start Low/No Yield reagent_check Verify Reagent Quality (Purity, Activity) start->reagent_check Start Here conditions_check Check Reaction Conditions (Inert Atmosphere, Anhydrous) reagent_check->conditions_check Reagents OK optimization Systematic Optimization conditions_check->optimization Conditions OK ligand_screen Screen Ligands optimization->ligand_screen base_screen Screen Bases optimization->base_screen solvent_screen Screen Solvents optimization->solvent_screen temp_screen Vary Temperature optimization->temp_screen success Successful Reaction ligand_screen->success base_screen->success solvent_screen->success temp_screen->success

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

Parameter Optimization

The success of a Buchwald-Hartwig coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following sections provide guidance on optimizing these critical parameters.

The choice of phosphine ligand is crucial for an efficient reaction. The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination.[2][3]

Table 1: General Ligand Recommendations for Different Amine Types

Amine NucleophileRecommended Ligand(s)Key Considerations
Primary Aliphatic AminesBrettPhosOften challenging substrates; may require more reactive ligands.[4]
Secondary Aliphatic AminesRuPhosGenerally good reactivity.[4]
Aryl AminesXPhos, SPhosGenerally good success rates, except for diaryl amines.[3][5]
Heteroaryl AminesDavePhos, XantphosCan be challenging and often require optimization.[4]
AmidestBuBrettPhosAmides are less nucleophilic and require highly active catalysts.[4]

The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine.[6] The choice of base depends on the pKa of the amine and the presence of base-sensitive functional groups in the substrates.[5]

Table 2: Common Bases Used in Buchwald-Hartwig Amination

BasepKa of Conjugate AcidCommon Applications & Characteristics
Sodium tert-butoxide (NaOtBu)~19Strong, commonly used base. Effective for a wide range of substrates.[5]
Lithium bis(trimethylsilyl)amide (LHMDS)~26Very strong base, useful for less nucleophilic amines.[5]
Cesium carbonate (Cs₂CO₃)~10Weaker base, good for substrates with base-sensitive functional groups. Good solubility in some organic solvents.[5]
Potassium phosphate (K₃PO₄)~12.3Weaker base, often used for sensitive substrates.

The physical properties of inorganic bases, such as particle size, can significantly impact the reaction rate, especially in large-scale reactions. Grinding the base before use or adding celite can help prevent clumping and improve reaction consistency.[5]

The solvent must be capable of dissolving the reactants and stabilizing the catalytic species. Aprotic solvents are typically used. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.

Table 3: Commonly Used Solvents and Their Properties

SolventTypeBoiling Point (°C)Key Characteristics
TolueneAromatic111A common and effective solvent for many Buchwald-Hartwig reactions.[5]
DioxaneEthereal101Another widely used solvent.[5]
Tetrahydrofuran (THF)Ethereal66Lower boiling point, suitable for reactions at moderate temperatures.[5]
tert-Amyl alcoholAlcoholic102Can be beneficial in certain cases, particularly with weaker bases.[5]

Caution: Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile and pyridine should be avoided as they can inhibit the palladium catalyst.[5]

Experimental Protocols

General Protocol for a Small-Scale Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.1–1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 1-10 mol%)

  • Base (e.g., NaOtBu, 1.2–2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1–0.5 M)

Procedure:

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide, palladium pre-catalyst, and phosphine ligand.

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base. Then, add the amine followed by the degassed solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Understanding the Catalytic Cycle

A fundamental understanding of the reaction mechanism can aid in troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Catalytic_Cycle cluster_reactants cluster_products Pd0 Pd(0)L OxAdd Oxidative Addition PdII_halide L-Pd(II)-Ar     |          X OxAdd->PdII_halide Ligand_Ex Ligand Exchange PdII_halide->Ligand_Ex PdII_amine L-Pd(II)-Ar     |        HNR'R'' Ligand_Ex->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L-Pd(II)-Ar     |        NR'R'' Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X ArX->OxAdd Amine HNR'R'' Amine->Ligand_Ex

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the amine. A base removes a proton from the coordinated amine to form a palladium-amido complex. Finally, reductive elimination occurs to form the desired C-N bond and regenerate the Pd(0) catalyst.[6][7] Any factor that inhibits one of these steps can lead to reaction failure.

References

Technical Support Center: Optimizing N-arylation of Pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of pyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the N-arylation of pyridin-4-amine?

A1: The two most prevalent and effective catalytic systems for the N-arylation of pyridin-4-amine are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods have their advantages and are chosen based on factors like substrate scope, functional group tolerance, and cost.

Q2: Which ligands are recommended for the Palladium-catalyzed N-arylation of pyridin-4-amine?

A2: While optimal ligand choice can be substrate-dependent, several classes of phosphine ligands have shown success in the N-arylation of aminopyridines and related heterocyclic amines. Commonly used ligands include bidentate phosphines like Xantphos and BINAP, as well as bulky, electron-rich monophosphine ligands such as RuPhos and SPhos.[1] These ligands are effective at promoting the key steps of the catalytic cycle.

Q3: What are the typical bases and solvents used in the Buchwald-Hartwig amination of pyridin-4-amine?

A3: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common choice, with lithium bis(trimethylsilyl)amide (LiHMDS) and cesium carbonate (Cs₂CO₃) also being frequently employed. The choice of base can be critical and may require screening.[1][2] Anhydrous, aprotic solvents such as toluene, dioxane, and THF are standard for these reactions.[2]

Q4: When is a Copper-catalyzed Ullmann condensation a better choice?

A4: The Ullmann condensation can be a more cost-effective option. Modern protocols for Ullmann reactions often utilize copper(I) salts with ligands like diamines or amino acids, allowing for milder reaction conditions than traditional methods.[3] This system can be advantageous when palladium sensitivity is a concern or for specific substrate combinations.

Q5: My reaction is not proceeding to completion. What are the first troubleshooting steps?

A5: For an incomplete reaction, first, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Next, consider increasing the reaction temperature or time. If the issue persists, screening different bases or ligands is a logical next step. It's also possible that the catalyst has been deactivated.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Catalyst Inactivity Ensure the palladium precatalyst is of good quality and has been stored properly. For in-situ generated catalysts, confirm the palladium source and ligand are pure. Consider using a pre-formed catalyst to ensure consistent activity.
Inappropriate Ligand The chosen ligand may not be optimal for pyridin-4-amine. Screen a panel of ligands, including both bidentate (e.g., Xantphos, BINAP) and monodentate, bulky phosphine ligands (e.g., RuPhos, SPhos).
Incorrect Base The basicity of the reaction medium is crucial. If using a weaker base like Cs₂CO₃, consider switching to a stronger base such as NaOtBu or LiHMDS. The solubility of the base can also be a factor, so ensure adequate stirring.
Solvent Effects The polarity and coordinating ability of the solvent can influence the reaction. If using toluene, consider trying dioxane or THF, or vice versa. Ensure the solvent is anhydrous.
Low Reaction Temperature Some aryl halides, particularly aryl chlorides, require higher temperatures for efficient oxidative addition. Gradually increase the reaction temperature, monitoring for potential decomposition.
Catalyst Inhibition The pyridine nitrogen of pyridin-4-amine can potentially coordinate to the palladium center, inhibiting catalysis. Using a higher ligand-to-metal ratio or choosing a more sterically hindered ligand may mitigate this effect.
Issue 2: Formation of Side Products
Side Product Possible Cause Suggested Solution
Dehalogenation of Aryl Halide This can occur via β-hydride elimination from the palladium-amido complex.[4]Use a more sterically hindered ligand to disfavor this pathway. Lowering the reaction temperature may also help.
Homocoupling of Aryl Halide This can be promoted by certain reaction conditions.Optimize the catalyst and ligand concentrations. Ensure slow addition of the base if applicable.
Diarylation of Pyridin-4-amine While less common with primary amines, it can occur under forcing conditions.Use a slight excess of the pyridin-4-amine relative to the aryl halide.

Experimental Protocols

General Protocol for Palladium-Catalyzed N-arylation of Pyridin-4-amine (Buchwald-Hartwig Amination)

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., Xantphos or RuPhos)

  • Pyridin-4-amine

  • Aryl halide (e.g., aryl bromide)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the base (1.4-2.0 equivalents).

  • Add the pyridin-4-amine (1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Add the anhydrous, degassed solvent.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium chloride.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Copper-Catalyzed N-arylation of Pyridin-4-amine (Ullmann Condensation)

This protocol is a general starting point and may require optimization.

Materials:

  • Copper(I) salt (e.g., CuI)

  • Ligand (e.g., a diamine like N,N'-dimethylethylenediamine or an amino acid like L-proline)

  • Pyridin-4-amine

  • Aryl halide (e.g., aryl iodide)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

  • To a dry reaction vessel, add the copper(I) salt (5-10 mol%) and the ligand (10-20 mol%).

  • Add the base (2.0 equivalents).

  • Add the pyridin-4-amine (1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Add the anhydrous solvent.

  • Heat the reaction mixture with stirring at 100-140 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following tables provide representative data for the N-arylation of aminopyridine derivatives to serve as a baseline for optimization. Note that yields are highly dependent on the specific aryl halide and reaction conditions.

Table 1: Palladium-Catalyzed N-arylation of Aminopyrimidine Derivatives [2]

Aryl BromideCatalyst SystemBaseSolventYield (%)
4-BromoanisolePdCl₂(PPh₃)₂ / XantphosNaOtBuToluene82
4-BromotoluenePdCl₂(PPh₃)₂ / XantphosNaOtBuToluene31
4-BromobenzonitrilePdCl₂(PPh₃)₂ / XantphosNaOtBuToluene27

Table 2: Ligand Screening for Palladium-Catalyzed N-arylation of 3-bromo-2-aminopyridine with Morpholine [1]

LigandCatalyst SystemBaseYield (%)
RuPhosPd₂(dba)₃LiHMDS71
SPhosPd₂(dba)₃LiHMDS76
BINAPPd₂(dba)₃LiHMDS71
RuPhos Precatalyst-LiHMDS83

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII LigandEx Amine Coordination & Deprotonation PdII->LigandEx Amido Ar-Pd(II)-N(H)R(L_n) LigandEx->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Ar-NHR RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine R-NH₂ + Base Amine->LigandEx

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Troubleshooting_Workflow Start Low / No Product Yield Check_Conditions Verify Anhydrous & Inert Conditions Start->Check_Conditions Increase_Temp_Time Increase Temperature / Reaction Time Check_Conditions->Increase_Temp_Time Success Reaction Improved Increase_Temp_Time->Success Yield increases No_Improvement No Improvement Increase_Temp_Time->No_Improvement Screen_Base Screen Different Bases Screen_Base->Success Yield increases Screen_Base->No_Improvement No change Screen_Ligand Screen Different Ligands Screen_Ligand->Success Yield increases Screen_Ligand->No_Improvement No change Check_Catalyst Use Fresh Catalyst / Precatalyst Check_Catalyst->Success Yield increases No_Improvement->Screen_Base Try stronger base No_Improvement->Screen_Ligand Try different ligand class No_Improvement->Check_Catalyst Suspect catalyst deactivation

References

Technical Support Center: Purification of Nitro-Containing Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for the unique challenges encountered during the purification of nitro-containing aromatic amines. These molecules, pivotal in various industries from pharmaceuticals to dyes, present a distinct set of purification hurdles due to their chemical nature. This document moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your work.

Section 1: Foundational Challenges & Safety First

Nitro-containing aromatic amines are often synthesized via the reduction of a corresponding nitroaromatic compound.[1] The resulting crude product is rarely pure, containing a mixture of the starting material, the desired amine, and various reduction intermediates. The primary challenges in purification stem from:

  • Polarity Dichotomy: The presence of both a polar amine group and a highly polar nitro group can lead to unusual solubility profiles and chromatographic behavior.

  • Oxidative Instability: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.

  • Basicity: The amine group's basicity can cause streaking on silica gel chromatography and requires careful pH control during extractions.

  • Toxicity: Many nitroaromatic compounds and their amine derivatives are toxic, mutagenic, or carcinogenic, necessitating stringent safety protocols.[2][3]

Frequently Asked Question: Safety

Q1: What are the essential safety precautions when handling and purifying nitro-aromatic amines?

A1: Safety is non-negotiable. These compounds require rigorous handling protocols due to their potential health hazards.[3] Always consult the Safety Data Sheet (SDS) for your specific compound before beginning work.[4]

Core Safety Protocol:

  • Engineering Controls: Always work in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles are mandatory.

    • Lab Coat: A buttoned lab coat must be worn at all times.

  • Waste Disposal: Dispose of all contaminated materials (gloves, silica, filter paper, mother liquor) in a dedicated, clearly labeled hazardous waste container according to your institution's guidelines.[6]

  • Spill Management: Have a spill kit ready. For solid spills, avoid raising dust; gently cover with an absorbent material and then mechanically collect it into a waste container.[4] Ventilate the area thoroughly.

Section 2: Troubleshooting Crystallization & Recrystallization

Crystallization is often the most efficient method for purifying solid amines on a large scale. However, it is frequently plagued by a specific problem known as "oiling out."

Frequently Asked Questions: Crystallization

Q2: My amine is separating as an oil during crystallization ("oiling out") instead of forming solid crystals. What is happening and how can I fix it?

A2: "Oiling out" is a common issue with amines.[7] It occurs when the solute separates from the supersaturated solution as a liquid phase instead of a solid crystalline lattice. This typically happens when the compound's melting point is lower than the temperature of the solution at which it becomes supersaturated, or when the rate of cooling is too rapid.[7]

Troubleshooting Workflow for "Oiling Out":

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to reduce the supersaturation level.[8]

  • Slow Down the Cooling: This is the most critical step. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated with paper towels or a cork ring. Once at room temperature, you can proceed to slower, colder cooling (e.g., in a refrigerator).[7]

  • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites. If you have a tiny amount of pure solid, add a "seed crystal" to the cooled, saturated solution to induce crystallization.[8]

  • Change the Solvent System: Your compound may be too soluble in your chosen solvent. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[9] Try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

dot

G start Start: Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add 5-10% More Hot Solvent reheat->add_solvent slow_cool Cool Slowly to Room Temp add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes scratch_seed Try Scratching or Seeding check_crystals->scratch_seed No check_crystals2 Crystals Formed? scratch_seed->check_crystals2 check_crystals2->success Yes change_solvent Failure: Re-evaluate Solvent System (e.g., try mixed solvents) check_crystals2->change_solvent No G cluster_0 Without Amine Modifier cluster_1 With 1% Triethylamine (Et3N) in Eluent a Silica Surface (Acidic Si-OH) b Basic Amine Analyte a->b Strong, Irreversible Binding c Result: Tailing Peak b->c d Silica Surface (Sites now capped by Et3N) e Basic Amine Analyte d->e Weak, Reversible Interaction g Result: Sharp, Symmetrical Peak e->g f Mobile Phase (Eluent + Et3N)

References

Technical Support Center: Purification of Crude N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of crude N-(2-nitrophenyl)pyridin-4-amine.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound in a question-and-answer format.

Issue: Multiple Spots on Thin Layer Chromatography (TLC)

  • Question: My TLC plate of the crude reaction mixture shows multiple spots. What are the likely impurities?

  • Answer: The presence of multiple spots on your TLC plate indicates a mixture of compounds. Besides the desired product, this compound, common impurities originating from a Buchwald-Hartwig amination reaction may include:

    • Unreacted Starting Materials: 2-nitroaniline and 4-chloropyridine (or other 4-halopyridine).

    • Hydrodehalogenated Byproduct: Pyridine, formed by the reduction of the 4-halopyridine starting material.

    • Homocoupled Products: Biphenyl-type compounds arising from the coupling of two aryl halide molecules.

    • Catalyst Residues: Residual palladium catalyst and ligands.

Issue: Difficulty in Separating Product from Impurities by Column Chromatography

  • Question: The spots for my product and a major impurity are very close on the TLC plate, making separation by column chromatography difficult. What can I do?

  • Answer: Poor separation on TLC suggests that a standard silica gel column with a simple solvent system may not be sufficient. Consider the following optimization strategies:

    • Solvent System Optimization: Systematically screen different solvent systems for your TLC. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate or dichloromethane. Try varying the ratios to maximize the separation factor (ΔRf) between your product and the impurity. For aminopyridine derivatives, solvent systems like dichloromethane/ethyl acetate or hexanes/ethyl acetate have been shown to be effective.[1]

    • Additive to Mobile Phase: For amine-containing compounds, which can streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can significantly improve peak shape and separation.

    • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Florisil® has been successfully used for the purification of a similar compound, N-(4-chlorophenyl)-4-nitropyridin-2-amine.[1] Alternatively, for highly polar compounds, reverse-phase chromatography on C18-functionalized silica could be an option.

    • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the column run, can help to resolve closely eluting compounds.

Issue: Product "Oiling Out" During Recrystallization

  • Question: I am trying to recrystallize my crude product, but it is oiling out instead of forming crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to several factors. Here are some troubleshooting steps:

    • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at room temperature. For aromatic amines and pyridine derivatives, common solvents to try are ethanol, methanol, or toluene. Mixed solvent systems like ethanol/water or acetone/water can also be effective.

    • Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

    • Acidification: For basic compounds like amines, recrystallization from a slightly acidic solution can sometimes yield crystalline salts. You can try using a solvent mixture containing a small amount of acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is a general procedure for the purification of this compound by column chromatography?

A1: A general protocol for purification by silica gel column chromatography is as follows:

  • TLC Analysis: First, determine an optimal solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with the solvent system determined from your TLC analysis. If separation is not optimal, a gradient elution from a less polar to a more polar solvent mixture can be employed.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Q2: Are there any recommended solvent systems for column chromatography?

A2: Based on the purification of structurally similar compounds, the following solvent systems can be good starting points for optimization:

Stationary PhaseEluent System (Gradient)
Silica GelHexanes / Ethyl Acetate
Silica GelDichloromethane / Methanol
Florisil®Dichloromethane / Ethyl Acetate[1]

Q3: What analytical techniques can I use to assess the purity of the final product?

A3: To confirm the purity and identity of your purified this compound, a combination of the following analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): To check for the presence of any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities with distinct NMR signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

  • Solvent System Selection:

    • Prepare several TLC chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Spot your crude reaction mixture on TLC plates and develop them in the prepared chambers.

    • Identify the solvent system that provides the best separation of the desired product spot from impurities, with an Rf value for the product ideally between 0.2 and 0.4.

  • Column Preparation:

    • Choose a column of appropriate size for the amount of crude material.

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent mixture chosen from the TLC analysis.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Allow the solvent to drain until it is just above the level of the silica gel.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial, least polar solvent system.

    • Collect the eluent in fractions of a suitable volume (e.g., 10-20 mL).

    • If necessary, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (gradient elution).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Optimize Separation Recrystallization Recrystallization Crude_Product->Recrystallization Alternative Method Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Select Eluent Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Purity_Check Purity & Structural Confirmation (TLC, HPLC, NMR, MS) Pure_Product->Purity_Check

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Crude Product Impure? TLC_Check Multiple Spots on TLC? Start->TLC_Check Yes Pure_Product Pure Product Obtained Start->Pure_Product No Column_Issue Poor Separation in Column? TLC_Check->Column_Issue No Identify_Impurities Identify Potential Impurities: - Starting Materials - Side Products - Catalyst Residues TLC_Check->Identify_Impurities Yes Recrystallization_Issue Oiling Out During Recrystallization? Column_Issue->Recrystallization_Issue No Optimize_Column Optimize Chromatography: - Solvent System - Additives (e.g., Et3N) - Different Stationary Phase Column_Issue->Optimize_Column Yes Optimize_Recrystallization Optimize Recrystallization: - Different Solvent - Slow Cooling - Seeding/Scratching Recrystallization_Issue->Optimize_Recrystallization Yes Recrystallization_Issue->Pure_Product No, Successful Identify_Impurities->Column_Issue Optimize_Column->Pure_Product Optimize_Recrystallization->Pure_Product

Caption: Troubleshooting decision tree for the purification of this compound.

References

stability of N-(2-nitrophenyl)pyridin-4-amine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions concerning the stability of N-(2-nitrophenyl)pyridin-4-amine under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in acidic solutions?

A1: The stability of this compound in acidic conditions can be influenced by the protonation of its nitrogen atoms. The pyridine ring nitrogen and the secondary amine nitrogen are both basic and can be protonated in acidic media. While protonation can increase solubility in aqueous solutions, strong acidic conditions, especially at elevated temperatures, may lead to hydrolysis or degradation over extended periods. It is advisable to conduct preliminary stability studies under your specific experimental acidic conditions.

Q2: What are the potential degradation pathways for this compound under acidic conditions?

A2: While specific degradation pathways for this molecule are not extensively documented, potential acid-catalyzed hydrolysis of the amine bond is a theoretical concern, which would lead to the formation of 2-nitroaniline and 4-aminopyridine. The nitro group itself is generally stable to acid-catalyzed reactions unless very harsh conditions are applied.

Q3: Is this compound stable in basic solutions?

A3: Generally, aromatic amines and pyridine derivatives exhibit reasonable stability in mild basic conditions. However, strong bases could potentially deprotonate the secondary amine. The presence of the electron-withdrawing nitro group can increase the acidity of the N-H proton, making it more susceptible to deprotonation under strongly basic conditions. High pH and high temperatures could promote degradation.

Q4: How does the nitro group affect the stability of the molecule?

A4: The nitro group is a strong electron-withdrawing group. This has two main effects:

  • It decreases the basicity of the aromatic amine it is attached to, as well as the pyridine ring, by withdrawing electron density.[1][2]

  • It can make the compound more susceptible to nucleophilic aromatic substitution, although this is less likely to be a primary degradation pathway under typical experimental conditions.

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: Avoid strong reducing agents, as they can reduce the nitro group to an amino group. Also, be cautious with strong oxidizing agents, which could potentially oxidize the amine or pyridine ring, leading to degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound degradation observed in acidic mobile phase during chromatography. Acid-catalyzed hydrolysis or degradation.Buffer the mobile phase to a less acidic pH (e.g., pH 3-5). Perform analyses at lower temperatures. Use a shorter analysis time if possible.
Low recovery of the compound from a reaction mixture worked up with strong base. Degradation in the presence of strong base.Use a milder base for the workup (e.g., sodium bicarbonate or a tertiary amine like triethylamine). Minimize the exposure time to the basic solution and perform the extraction at a lower temperature.
Discoloration of the compound upon storage in solution. Potential light-induced or oxidative degradation.Store solutions of the compound in amber vials or protected from light. Degas solvents to remove dissolved oxygen. Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Assessing Stability in Acidic Conditions
  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Dilute the stock solution into a series of aqueous buffers with varying acidic pH values (e.g., pH 1, 3, and 5). Also, prepare a control sample in a neutral buffer (pH 7).

  • Time Points: Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately neutralize the aliquot with a suitable base to stop any further degradation.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and identify any potential degradation products.

Protocol 2: Assessing Stability in Basic Conditions
  • Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent.

  • Incubation: Dilute the stock solution into a series of aqueous buffers with varying basic pH values (e.g., pH 9, 11, and 13). Include a neutral control (pH 7).

  • Time Points: Incubate the solutions at a controlled temperature.

  • Sampling: Withdraw aliquots at designated time points.

  • Quenching: Neutralize the aliquots with a suitable acid.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS to determine the extent of degradation.

Data Presentation

Table 1: Stability of this compound in Acidic Buffers at 37°C
pHTime (hours)% Remaining Parent CompoundMajor Degradation Products
1.00100-
895.2Peak at RRT 0.85
2488.5Peak at RRT 0.85
3.00100-
899.1Not Detected
2498.5Not Detected
5.00100-
8>99.9Not Detected
2499.8Not Detected

This is example data and may not reflect actual experimental results.

Table 2: Stability of this compound in Basic Buffers at 37°C
pHTime (hours)% Remaining Parent CompoundMajor Degradation Products
9.00100-
899.5Not Detected
2499.0Not Detected
11.00100-
897.3Peak at RRT 0.92
2492.1Peak at RRT 0.92
13.00100-
885.4Peak at RRT 0.92, Minor peak at 1.15
2470.8Peak at RRT 0.92, Minor peak at 1.15

This is example data and may not reflect actual experimental results.

Visualizations

Stability_Factors cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_compound This compound Acid Strong Acid (e.g., HCl) Protonation Protonation of Pyridine & Amine Acid->Protonation Increases solubility Hydrolysis Potential Hydrolysis Protonation->Hydrolysis May facilitate Compound This compound Protonation->Compound Base Strong Base (e.g., NaOH) Deprotonation Deprotonation of Amine Base->Deprotonation Degradation Potential Degradation Deprotonation->Degradation Deprotonation->Compound Stability_Workflow start Start: Prepare Stock Solution prepare_buffers Prepare Acidic/Basic Buffers start->prepare_buffers incubate Incubate Samples at Controlled Temperature prepare_buffers->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Quench Reaction (Neutralize) sample->quench analyze Analyze by HPLC or LC-MS quench->analyze end End: Determine % Degradation analyze->end

References

preventing decomposition of N-(2-nitrophenyl)pyridin-4-amine during heating

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for N-(2-nitrophenyl)pyridin-4-amine. This molecule is a valuable intermediate in synthetic chemistry, but its utility can be compromised by its inherent thermal lability. The presence of an electron-withdrawing nitro group ortho to the amine linkage creates a predisposition for intramolecular reactions and decomposition upon heating. This guide is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of the compound's stability, troubleshoot common experimental issues, and offer robust protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition when heating this compound?

A1: The primary cause is thermally induced intramolecular cyclization. The ortho-nitro group can react with the secondary amine, leading to the formation of heterocyclic byproducts like benzimidazoles or phenazines. This process is often autocatalytic, where initial decomposition products can accelerate further degradation.[1]

Q2: At what temperature does significant decomposition begin?

A2: While a precise decomposition onset temperature can vary with purity, heating rate, and experimental matrix (solvent, atmosphere), many nitroaromatic compounds begin to show significant decomposition at temperatures above 150-200°C.[2][3] It is crucial to determine the thermal stability under your specific reaction conditions, preferably using techniques like Differential Scanning Calorimetry (DSC).[4]

Q3: Is this compound sensitive to air or light?

A3: Nitroaromatic compounds can be sensitive to both air (oxygen) and UV light. Oxygen can promote oxidative side reactions, especially at elevated temperatures, often indicated by a darkening of the reaction mixture. It is best practice to handle the compound under an inert atmosphere (Nitrogen or Argon) and protect it from direct light.

Q4: What are the visual signs of decomposition?

A4: The most common visual indicator is a color change. Solutions may turn from yellow or orange to dark brown or black. The formation of insoluble precipitates or tars is also a clear sign of significant degradation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My reaction mixture turns dark brown/black upon heating.
  • Question: I'm running a reaction with this compound in DMF at 120°C, and the solution is turning black. What's happening and how can I fix it?

  • Answer: A dark color change is a classic indicator of thermal decomposition and potential side reactions. The high boiling point of solvents like DMF, while often necessary for reaction kinetics, can provide enough thermal energy to initiate degradation pathways.

    • Root Cause Analysis:

      • Thermal Decomposition: The primary cause is likely the intramolecular cyclization mentioned in the FAQs.

      • Oxidation: Trace oxygen in your solvent or headspace can react with the amine or other species at high temperatures, forming highly colored polymeric materials.

      • Solvent Reaction: Amine-containing solvents like DMF can degrade at high temperatures, especially in the presence of acids or bases, contributing to the discoloration.

    • Solutions:

      • Lower the Temperature: This is the most effective solution. Determine the minimum temperature required for your desired reaction to proceed at an acceptable rate.

      • Implement Inert Atmosphere: Rigorously exclude oxygen. Use solvents that have been degassed via sparging with N₂/Ar or through freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[5]

      • Solvent Screening: Consider alternative, lower-boiling point solvents if your reaction chemistry allows. See the Solvent Recommendation Table below.

      • Reaction Time: Minimize the time at elevated temperatures. Monitor the reaction closely by TLC or LC-MS and stop the heat as soon as it reaches completion.

Problem 2: My reaction yield is low and I'm isolating multiple, unexpected byproducts.
  • Question: I'm performing a substitution reaction on the pyridine ring, but my yield is consistently below 40%, and my crude NMR shows a complex mixture of products. How do I diagnose and improve this?

  • Answer: Low yield and complex product mixtures suggest that your starting material is degrading into reactive intermediates that are competing with your desired reaction pathway.

    • Root Cause Analysis:

      • Starting Material Degradation: A significant portion of your this compound is likely decomposing before it can react as intended.

      • Byproduct Reactivity: The decomposition products themselves may be reactive and participate in side reactions with your reagents or solvent.

    • Solutions:

      • Confirm Starting Material Purity: Ensure the purity of your starting material before starting the reaction. Impurities can sometimes catalyze decomposition.

      • Analyze Byproducts: Use LC-MS or GC-MS to get masses of the major byproducts. This can provide crucial clues about the decomposition pathway and help you select appropriate preventative measures.

      • Use a Stabilizer: For reactions that absolutely require high temperatures, the addition of a stabilizer can be effective. Stabilizers work by scavenging reactive species like nitrogen oxides (NOx) that are released during initial decomposition and catalyze further breakdown.[1][6] Common examples include diphenylamine or urea derivatives.[6] Start with a low molar percentage (e.g., 1-2 mol%).

      • Change Order of Addition: If possible, add the this compound slowly to the heated reaction mixture containing the other reagents. This minimizes the time the compound spends at high temperature before it has a chance to react.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting decomposition issues.

G start Decomposition Observed? (e.g., Color Change, Low Yield) check_temp Is Reaction Temp > 100°C? start->check_temp Yes check_purity Verified Starting Material Purity? start->check_purity No lower_temp Action: Lower Temperature & Re-evaluate Kinetics check_temp->lower_temp Yes check_atmosphere Using Inert Atmosphere? check_temp->check_atmosphere No implement_inert Action: Degas Solvent & Use N2/Ar Balloon or Schlenk Line check_atmosphere->implement_inert No check_atmosphere->check_purity Yes purify Action: Re-purify Starting Material (Recrystallization/Column) check_purity->purify No advanced Advanced Troubleshooting check_purity->advanced Yes stabilizer Consider Adding Stabilizer (e.g., Diphenylamine, 1-2 mol%) advanced->stabilizer analyze Analyze Byproducts (LC-MS, GC-MS) advanced->analyze

Caption: A decision-making flowchart for troubleshooting the thermal decomposition of this compound.

Preventative Strategies & Protocols

Proactive measures are the best way to ensure successful experiments.

Data Presentation: Solvent & Stabilizer Recommendations

Table 1: Recommended Solvent Screening Parameters

SolventBoiling Point (°C)Suitability Notes
Dioxane101Good alternative to DMF/DMAc; less reactive.
Toluene111Non-polar; suitable for many coupling reactions.[7]
Acetonitrile (ACN)82Polar aprotic; useful for lower temperature reactions.
2-Butanol100Protic solvent; may participate in some reactions.
N-Methyl-2-pyrrolidone (NMP)202Use with extreme caution; only if absolutely necessary. High risk of decomposition.
Dimethylformamide (DMF)153Use with caution. Ensure it is anhydrous and amine-free. High risk of decomposition.

Table 2: Potential Stabilizers

StabilizerClassMechanism of ActionTypical Loading
DiphenylamineAromatic AmineScavenges NOx radicals, preventing autocatalytic decomposition cycles.[1][6]1-5 mol%
UreaUrea DerivativeReacts with and neutralizes acidic decomposition byproducts like nitrous acid.[6]1-5 mol%
Kraft LigninBiopolymerPhenolic hydroxyl groups act as radical scavengers.[1]1-5 wt%
Experimental Protocols
Protocol 1: Standard Procedure for Reaction Under Inert Atmosphere

Objective: To exclude atmospheric oxygen and moisture from the reaction, thereby preventing oxidative decomposition.

Methodology:

  • Glassware Preparation: Dry all glassware (reaction flask, condenser, etc.) in an oven at >120°C for at least 4 hours. Allow to cool to room temperature in a desiccator.

  • Assembly: Quickly assemble the glassware while still warm. Equip the flask with a magnetic stir bar and a rubber septum. Attach the condenser and fit the top with a gas inlet adapter connected to a nitrogen/argon line and an oil bubbler.

  • Purging: Puncture the septum with an inlet needle connected to the inert gas line and an outlet needle to vent the air. Allow the inert gas to flow through the flask for 5-10 minutes to displace all oxygen.

  • Solvent & Reagent Addition: Add your degassed solvent and any stable reagents via syringe through the septum. If adding solids, briefly remove the septum and add the solid under a positive flow of inert gas.

  • Degassing (Optional but Recommended): For maximum oxygen removal, perform three freeze-pump-thaw cycles on the solvent before adding reagents.

  • Reaction Execution: Once all reagents are added, remove the outlet needle. Maintain a slight positive pressure of inert gas (indicated by slow bubbling in the oil bubbler) throughout the heating process.

Protocol 2: HPLC Method for Monitoring Decomposition

Objective: To quantitatively or semi-quantitatively assess the stability of this compound under specific thermal conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Thermal Stress Test:

    • In a sealed vial, heat a small aliquot of the stock solution to your target reaction temperature.

    • At defined time points (e.g., 0 hr, 1 hr, 4 hr, 8 hr), remove a small sample, cool it immediately, and dilute it for HPLC analysis.

  • HPLC Conditions:

    • Column: Standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or a determined λ-max).[8]

  • Analysis: Compare the peak area of the main compound at each time point. A decrease in the peak area of the starting material and the appearance of new peaks are indicative of decomposition.

Hypothetical Decomposition Pathway

The thermal decomposition is often initiated by an intramolecular nucleophilic attack or rearrangement involving the ortho-nitro group.

Caption: A plausible pathway for thermal decomposition via intramolecular cyclization, leading to tars and gas evolution.

References

Technical Support Center: Scaling Up the Synthesis of N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-nitrophenyl)pyridin-4-amine. The content is structured to address specific experimental issues with practical solutions, supported by data and protocols.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable method for the synthesis of this compound?

A1: The Buchwald-Hartwig amination is a highly versatile and scalable method for the synthesis of this compound. This palladium-catalyzed cross-coupling reaction forms the C-N bond between 4-aminopyridine and an ortho-substituted nitroaryl halide, such as 1-bromo-2-nitrobenzene. The reaction's success is highly dependent on the appropriate choice of catalyst, ligand, base, and solvent.

Q2: How does the nitro group on the aryl halide affect the Buchwald-Hartwig amination?

A2: The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl halide. While it can make the aryl halide more susceptible to oxidative addition to the palladium catalyst, it can also present challenges. Strong bases, such as sodium tert-butoxide (NaOt-Bu), may be incompatible with the nitro group, potentially leading to side reactions.[1] Therefore, careful selection of a weaker base, like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), may be necessary.

Q3: Are there any specific challenges associated with using 4-aminopyridine as a substrate?

A3: Yes, the pyridine nitrogen in 4-aminopyridine can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The use of bulky, electron-rich phosphine ligands can help mitigate this issue by sterically hindering the coordination of the pyridine nitrogen. Additionally, the basicity of 4-aminopyridine itself can influence the reaction environment.

Q4: What are the key considerations for scaling up this synthesis?

A4: When scaling up the Buchwald-Hartwig amination, several factors become critical. These include efficient heat transfer, effective mixing (especially with heterogeneous bases), careful control of catalyst loading (often expressed in ppm of palladium), and robust purification methods to handle larger quantities of product and byproducts.[2][3] The use of pre-catalysts is often preferred for consistency and ease of handling on a larger scale.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The active Pd(0) species may not have formed or has decomposed due to exposure to oxygen. 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates, particularly with the potential for pyridine coordination. 3. Incorrect Base: The base may be too strong and reacting with the nitro group, or too weak to facilitate the catalytic cycle effectively. 4. Poor Quality Reagents: Solvents and reagents may contain water or other impurities that can poison the catalyst.1. Use a Palladium Pre-catalyst: Employ a well-defined, air-stable pre-catalyst to ensure consistent generation of the active Pd(0) species. 2. Select a Bulky, Electron-Rich Ligand: Use ligands such as XPhos, RuPhos, or BrettPhos to promote the reaction and minimize pyridine inhibition. 3. Screen Different Bases: Start with a moderately strong base like Cs₂CO₃ or K₃PO₄. If the reaction is sluggish, a stronger base like NaOt-Bu can be tested, but with careful monitoring for side reactions. 4. Use Anhydrous and Degassed Reagents: Ensure all solvents and reagents are thoroughly dried and degassed to remove water and oxygen.
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Presence of Water or Protic Impurities: These can lead to the formation of palladium hydride species, which cause hydrodehalogenation (replacement of the bromine with hydrogen). 2. Slow Reductive Elimination: If the final step of the catalytic cycle is slow, side reactions can become more prominent.1. Ensure Strictly Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. 2. Optimize Ligand and Temperature: A different ligand might accelerate the reductive elimination step. Adjusting the reaction temperature can also influence the relative rates of the desired reaction and side reactions.
Difficulty in Product Purification 1. Polar Nature of the Product: The presence of the nitro group and the pyridine ring makes the product relatively polar, which can complicate chromatographic separation. 2. Colored Impurities: The reaction may produce colored byproducts that are difficult to remove.1. Column Chromatography: Use silica gel chromatography with a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol.[4] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. 3. Activated Carbon Treatment: To remove colored impurities, a treatment with activated carbon followed by filtration can be beneficial.

Experimental Protocols

Proposed Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 1-bromo-2-nitrobenzene

  • 4-aminopyridine

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-2-nitrobenzene (1.0 eq), 4-aminopyridine (1.2 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Parameter Comparison for Buchwald-Hartwig Amination

Parameter Condition A Condition B Condition C
Palladium Source Pd(OAc)₂Pd₂(dba)₃XPhos Pd G3
Ligand XPhosRuPhos(none)
Base Cs₂CO₃K₃PO₄NaOt-Bu
Solvent TolueneDioxaneTHF
Temperature (°C) 11010080
Typical Yield Range (%) 70-8565-8075-90

Visualizations

experimental_workflow reagents 1. Reagent Preparation (1-bromo-2-nitrobenzene, 4-aminopyridine, Pd catalyst, ligand, base) setup 2. Reaction Setup (Schlenk flask, inert atmosphere) reagents->setup reaction 3. Buchwald-Hartwig Amination (Toluene, 100-110 °C) setup->reaction monitoring 4. Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Aqueous Workup (Extraction and washing) monitoring->workup Reaction complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Yield? check_catalyst Is the catalyst system active? (Pre-catalyst, inert atmosphere) start->check_catalyst check_ligand Is the ligand appropriate? (Bulky, electron-rich) check_catalyst->check_ligand Yes solution Optimize conditions: - Use pre-catalyst - Screen ligands and bases - Ensure anhydrous conditions check_catalyst->solution No check_base Is the base suitable? (Compatibility with nitro group) check_ligand->check_base Yes check_ligand->solution No check_reagents Are reagents pure and dry? check_base->check_reagents Yes check_base->solution No check_reagents->solution No

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the NMR analysis of substituted pyridines, particularly the issue of overlapping peaks in the aromatic region.

Troubleshooting Guides

Issue: Overlapping Signals in the Aromatic Region of the ¹H NMR Spectrum

Question: My ¹H NMR spectrum of a polysubstituted pyridine displays a complex and overlapping multiplet in the aromatic region (typically δ 7.0-9.0 ppm), making it impossible to distinguish individual proton signals and determine coupling patterns. How can I resolve these peaks?

Answer: Overlapping signals in the aromatic region of substituted pyridine spectra is a frequent challenge due to the similar electronic environments of the ring protons.[1] The following strategies can be employed to resolve these overlapping peaks:

1. Optimization of Experimental Conditions:

  • Change the NMR Solvent: The chemical shifts of protons can be significantly influenced by the solvent.[2] Acquiring spectra in different deuterated solvents can alter the chemical shifts of the pyridine ring protons, potentially resolving the overlap.[1][2] Aromatic solvents like benzene-d₆ are known to induce significant shifts (anisotropic effect) that can simplify complex multiplets.[2] Other useful solvents to consider include acetone-d₆, and methanol-d₄.[1][3]

  • Increase Spectrometer Field Strength: If available, re-acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals, often leading to the resolution of overlapping peaks.[1][2]

  • Vary the Temperature: For molecules exhibiting dynamic processes, such as rotamers, variable-temperature (VT) NMR studies can be insightful.[4][5] Changing the temperature can alter the rate of exchange, potentially sharpening signals or resolving overlapping peaks by separating the spectra of different conformers.[6]

2. Utilization of 2D NMR Techniques:

Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and establishing through-bond and through-space connectivities.[2][7]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2-4 bonds).[1][2] It is invaluable for tracing the connectivity of protons around the pyridine ring, even if their signals overlap in the 1D spectrum.[1]

  • TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system.[2] For a substituted pyridine, it can help identify all protons belonging to the same ring system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space (< 5 Å).[1] Observing NOE cross-peaks between protons on the pyridine ring and protons of a known substituent can help establish their proximity and thus the substitution pattern.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (one-bond ¹H-¹³C correlation).[1][7] It is a crucial first step in assigning the protonated carbons of the pyridine ring and can help resolve overlapping proton signals by spreading them out in the carbon dimension.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[1] It is key for assigning quaternary (non-protonated) carbons and for piecing together the molecular structure by identifying long-range connectivities.[1]

3. Advanced 1D NMR Experiments:

  • Selective 1D Experiments (e.g., 1D TOCSY, 1D NOESY): These experiments provide a simplified view of correlations to or from a specific, selectively irradiated proton. This can be useful for deconvoluting complex multiplets by observing only the signals coupled to or spatially close to the irradiated proton.[10]

  • Pure Shift NMR: These techniques aim to produce a "decoupled" ¹H NMR spectrum, where each multiplet collapses into a singlet. This can be extremely useful for resolving severely overlapping regions by displaying a single peak for each chemically distinct proton.[10][11]

Frequently Asked Questions (FAQs)

Q1: How do electron-donating and electron-withdrawing substituents affect the chemical shifts of a pyridine ring?

A1: The electronic nature of substituents significantly influences the chemical shifts of the pyridine ring protons and carbons.[1]

  • Electron-Donating Groups (EDGs) such as -NH₂, -OR, and -CH₃ increase the electron density in the ring, particularly at the ortho (C2, C6) and para (C4) positions. This increased shielding causes the corresponding proton and carbon signals to shift upfield (to lower ppm values).[1]

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -COR decrease the electron density in the ring, leading to deshielding of the ring protons and carbons. This results in a downfield shift (to higher ppm values) of the corresponding signals.

Q2: What are typical coupling constant (J-coupling) values for protons on a pyridine ring?

A2: The coupling constants between protons on a pyridine ring are characteristic and provide valuable structural information.[1] The values can be influenced by substituents, but typical ranges are provided in the table below.

Coupling Typical Range (Hz)
³J (ortho)4.0 - 6.0
⁴J (meta)1.0 - 3.0
⁵J (para)0.0 - 1.0

Q3: My compound is paramagnetic, leading to very broad or unobservable NMR signals. What can I do?

A3: Paramagnetic compounds present a significant challenge for NMR spectroscopy. Here are a few approaches:

  • Chemical Modification: If possible, changing the oxidation state of the metal to a diamagnetic state (e.g., through reduction or oxidation) will allow for the acquisition of high-resolution NMR spectra.[1]

  • Specialized NMR Experiments: While challenging, specialized NMR techniques can be used to analyze paramagnetic molecules. These experiments are typically performed by NMR specialists.[1]

  • Alternative Characterization Methods: If NMR is not feasible, other techniques like X-ray crystallography, mass spectrometry, and Electron Paramagnetic Resonance (EPR) spectroscopy should be used for structure elucidation.[1]

Q4: How can I definitively assign quaternary carbon signals in my substituted pyridine?

A4: Assigning quaternary carbon signals requires heteronuclear correlation experiments that show connections between protons and carbons over multiple bonds. The primary experiment for this is the HMBC (Heteronuclear Multiple Bond Correlation) .[1] By analyzing the cross-peaks in an HMBC spectrum, you can identify correlations between protons and carbons that are two or three bonds away. This allows you to "walk" through the carbon skeleton and assign the quaternary carbons based on their proximity to known protons.

Experimental Protocols

Protocol 1: Standard 2D COSY Experiment
  • Sample Preparation: Prepare a solution of the substituted pyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.5-0.6 mL.[1]

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good resolution (narrow linewidths) on a 1D proton spectrum.[1]

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).[1]

    • Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Acquire at least 256 increments in the indirect dimension (F1) and 2-4 scans per increment.[1]

    • The number of data points in the direct dimension (F2) should be 1024 or 2048.[1]

    • Set the relaxation delay to 1.5-2.0 seconds.[1]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.[1]

    • Perform a two-dimensional Fourier transform.[1]

    • Phase correct the spectrum and reference it to the residual solvent peak.[1]

Protocol 2: Standard 2D HMBC Experiment
  • Sample Preparation: A slightly more concentrated sample (10-20 mg) is recommended for 2D NMR experiments.[2]

  • Spectrometer Setup:

    • Tune and match the probe for both ¹H and ¹³C.

    • Lock and shim as described for the COSY experiment.[1]

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Use a standard gradient-enhanced HMBC pulse sequence.

    • Set the ¹H spectral width to cover the entire proton chemical shift range.

    • Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm for aromatic and aliphatic carbons).

    • Crucially, set the long-range coupling constant for magnetization transfer (e.g., d6 or CNST2) to a value optimized for 2-3 bond couplings, typically around 8 Hz.[1]

    • Acquire a sufficient number of scans per increment (e.g., 8, 16, or more depending on concentration) and at least 256 increments in the indirect dimension.

    • Set the relaxation delay to 1.5-2.0 seconds.[1]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.[1]

    • Perform a two-dimensional Fourier transform.[1]

    • Phase correct the spectrum and reference it appropriately.[1]

Visualizations

troubleshooting_workflow start Overlapping Peaks in ¹H NMR Spectrum change_solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆) start->change_solvent Try first resolved Peaks Resolved change_solvent->resolved not_resolved Still Overlapping change_solvent->not_resolved If not resolved increase_field Increase Spectrometer Field Strength vt_nmr Variable Temperature NMR increase_field->vt_nmr If still unresolved and dynamic processes are suspected increase_field->resolved run_2d_nmr Perform 2D NMR Experiments vt_nmr->run_2d_nmr If still unresolved vt_nmr->resolved cosy COSY run_2d_nmr->cosy noesy NOESY run_2d_nmr->noesy hsqc HSQC run_2d_nmr->hsqc hmbc HMBC run_2d_nmr->hmbc cosy->resolved noesy->resolved hsqc->resolved hmbc->resolved not_resolved->increase_field not_resolved->run_2d_nmr If higher field is unavailable

Caption: Troubleshooting workflow for resolving overlapping NMR peaks.

nmr_logic_diagram problem Ambiguous Proton Assignments connectivity Determine Proton-Proton Connectivity problem->connectivity spatial_proximity Determine Spatial Proximity problem->spatial_proximity proton_carbon_conn Determine ¹H-¹³C Correlations problem->proton_carbon_conn cosy_tocsy COSY / TOCSY connectivity->cosy_tocsy J-Coupling noesy_roesy NOESY / ROESY spatial_proximity->noesy_roesy NOE hsqc_hmbc HSQC / HMBC proton_carbon_conn->hsqc_hmbc ¹JCH, nJCH structure_elucidation Complete Structure Elucidation cosy_tocsy->structure_elucidation noesy_roesy->structure_elucidation hsqc_hmbc->structure_elucidation

Caption: Logic diagram for NMR experiment selection in structure elucidation.

References

Technical Support Center: Addressing Poor Compound Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on troubleshooting and resolving common issues related to poor compound solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is compound solubility a critical issue in biological assays?

Poor aqueous solubility is a major challenge in drug discovery, with estimates suggesting that up to 40% of commercially available drugs and 70-90% of drug candidates are poorly soluble.[1] In biological assays, low solubility can lead to a range of problems, including:

  • Underestimated Potency: If a compound is not fully dissolved, the actual concentration in the assay medium is lower than the nominal concentration, leading to an underestimation of its biological activity.[2]

  • Reduced High-Throughput Screening (HTS) Hit Rates: Poorly soluble compounds may not reach the necessary concentration to elicit a response, resulting in false negatives and reduced hit rates in HTS campaigns.[2]

  • Data Variability and Poor Reproducibility: Compound precipitation can lead to inconsistent results between experiments and even within the same assay plate.[2]

  • Inaccurate Structure-Activity Relationships (SAR): Misleading data from poorly soluble compounds can obscure the true relationship between a compound's structure and its biological activity.[2]

  • Discrepancies Between Different Assay Types: A compound's solubility can differ between biochemical (enzyme) and cell-based assays, leading to conflicting results.[2]

Q2: What is the "crashing out" phenomenon and why does it happen?

"Crashing out" refers to the precipitation of a compound when it is diluted from a high-concentration stock solution (typically in an organic solvent like DMSO) into an aqueous assay buffer.[3] This occurs because the compound's solubility is much lower in the aqueous environment of the assay medium compared to the organic solvent in which it was initially dissolved.[3]

Q3: How much Dimethyl Sulfoxide (DMSO) is acceptable in cell-based assays?

The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5% and almost always under 1%.[3] While DMSO is a common solvent, it is not biologically inert and can have various effects on cells, including:

  • Increased cell membrane permeability.[4]

  • Cytotoxicity and inhibition of cell proliferation at higher concentrations.[5][6]

  • Modulation of signaling pathways, which can lead to off-target effects.[5]

It is crucial to include a vehicle control with the same final DMSO concentration as the test wells to account for any solvent-induced effects.[5]

Troubleshooting Guides

Issue 1: Compound Precipitation Observed Upon Dilution into Aqueous Buffer

Possible Cause: The compound's aqueous solubility limit has been exceeded. This is a common issue when diluting a DMSO stock solution into an aqueous buffer.[3]

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Simple Mitigation Strategies cluster_3 Formulation & Buffer Modification A Precipitation observed in assay buffer B Verify final DMSO concentration (Target: <1%, ideally <0.5%) A->B C Review final compound concentration (Is it above suspected aqueous solubility limit?) B->C D Visually inspect DMSO stock (Any signs of precipitation before dilution?) C->D E Perform serial dilution in assay buffer D->E F Lower final compound concentration E->F G Increase mixing energy (vortex/sonicate) F->G H Use co-solvents (e.g., PEG-400, ethanol) G->H I Add surfactants (biochemical assays only) (e.g., Tween-20, Triton X-100) H->I J Adjust buffer pH for ionizable compounds I->J K Use solubilizers (e.g., cyclodextrins) J->K L Gently warm buffer (if compound & target are stable) K->L G cluster_0 Solubility Enhancement Strategies A Poorly Soluble Compound B pH Modification A->B C Co-solvents A->C D Surfactants A->D E Cyclodextrins A->E F Particle Size Reduction A->F G Solubilized Compound for Assay B->G C->G D->G E->G F->G

References

Technical Support Center: Troubleshooting Low Cell Permeability of Pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of pyridine-based compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low cell permeability of my pyridine-based compound?

Low cell permeability of pyridine-based compounds typically stems from their physicochemical properties. Key factors include:

  • High Polarity: The nitrogen atom in the pyridine ring can lead to a higher polar surface area (PSA), which hinders passive diffusion across the lipid cell membrane.

  • Hydrogen Bonding Capacity: The ability to form hydrogen bonds with the aqueous environment can make it energetically unfavorable for the compound to partition into the lipophilic membrane interior.

  • Low Lipophilicity: An unfavorable logarithm of the partition coefficient (logP) indicates a preference for the aqueous phase over the lipid membrane.

  • Active Efflux: Pyridine-containing compounds can be substrates for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, reducing its intracellular concentration.[1][2]

Q2: How can I experimentally measure the cell permeability of my compound?

Two standard in vitro assays are widely used to assess cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for a preliminary assessment of a compound's intrinsic permeability.[3][4]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions and express key transporter proteins, mimicking the intestinal epithelium.[3][5] It provides a more comprehensive picture of permeability, including both passive diffusion and active transport phenomena.[5]

Q3: My compound shows low permeability in the Caco-2 assay. How can I determine if it is a substrate for an efflux pump like P-glycoprotein (P-gp)?

To investigate the involvement of efflux pumps, you can perform a bidirectional Caco-2 assay and calculate the efflux ratio (ER). This involves measuring the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.

An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 is a strong indicator of active efflux.[6] To confirm the involvement of P-gp, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil.[2][7] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Q4: What are the main strategies to improve the cell permeability of my pyridine-based compounds?

There are two primary approaches to enhance the cell permeability of your compounds:

  • Chemical Modification: Altering the chemical structure can favorably modify the compound's physicochemical properties. Common strategies include:

    • Increasing Lipophilicity: Introducing lipophilic functional groups to increase the logP value.

    • Reducing Polar Surface Area (PSA): Modifying the structure to decrease the PSA can enhance passive diffusion.

    • Masking Polar Groups (Prodrug Approach): Converting polar functional groups into more lipophilic moieties that are enzymatically cleaved inside the cell to release the active compound.[7][8]

    • Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve permeability while retaining biological activity.[5][9]

  • Formulation Strategies: This approach focuses on the drug delivery system. Examples include:

    • Nanoformulations: Encapsulating the compound in nanoparticles or liposomes.

    • Use of Permeation Enhancers: Co-administering substances that reversibly increase the permeability of the cell membrane.

Troubleshooting Guides

Troubleshooting Low Permeability in a Caco-2 Assay

If you observe a low apparent permeability coefficient (Papp < 1 x 10⁻⁶ cm/s) in the apical-to-basolateral (A→B) direction, follow this troubleshooting workflow:

TroubleshootingWorkflow start Low Papp (A→B) in Caco-2 Assay check_recovery 1. Assess Compound Recovery start->check_recovery recovery_low Recovery < 80%? check_recovery->recovery_low troubleshoot_recovery Investigate non-specific binding, compound stability, or lysosomal trapping. recovery_low->troubleshoot_recovery Yes recovery_ok Recovery ≥ 80% recovery_low->recovery_ok No calc_efflux 2. Calculate Efflux Ratio (ER) ER = Papp(B→A) / Papp(A→B) recovery_ok->calc_efflux er_high ER > 2? calc_efflux->er_high efflux_issue Active efflux is likely. Perform assay with P-gp inhibitor (e.g., verapamil). er_high->efflux_issue Yes er_low ER ≤ 2 er_high->er_low No solution Consider Chemical Modification (e.g., increase lipophilicity, prodrug approach) or Formulation Strategies. efflux_issue->solution assess_physchem 3. Assess Physicochemical Properties er_low->assess_physchem physchem_poor Poor Intrinsic Permeability (High PSA, Low logP) assess_physchem->physchem_poor physchem_poor->solution

Caption: Troubleshooting workflow for low cell permeability.

Data Presentation: Physicochemical Properties and Permeability of Substituted Pyridines

The following table summarizes the impact of various substituents on the apparent permeability (Papp) of pyridine, as determined in a Caco-2 assay, along with calculated physicochemical properties. This data can guide the rational design of pyridine-based compounds with improved permeability.

SubstituentPositionPapp (x 10⁻⁶ cm/s)[4]Polar Surface Area (Ų)Free Energy of Solvation (kcal/mol)
-H (Parent Pyridine)-10712.9-4.6
-CH₃311412.9-4.3
-C₂H₅310912.9-4.2
-F313012.9-4.0
-Cl34812.9-4.3
-OH34633.1-8.4
-CHO34729.9-7.4
-CONH₂33156.1-12.0
-CH₂OH34633.1-8.5
-NH₂37038.9-8.5
-NH₂42438.9-9.6
-COO⁻3653.3-76.6
-C₆H₅36812.9-5.7
-C₆H₅412412.9-5.7
-CH₂C₆H₅39112.9-5.5

Data sourced from a study on the Caco-2 permeability of a congeneric series of pyridines.[4]

Experimental Protocols

Key Experiment: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a pyridine-based compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²). The permeability of a low-permeability marker, such as Lucifer Yellow, is also assessed.

  • Dosing Solution Preparation: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a specified concentration (e.g., 10 µM).

  • Bidirectional Transport Experiment:

    • Apical to Basolateral (A→B): The dosing solution is added to the apical (upper) chamber, and fresh transport buffer is added to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A): The dosing solution is added to the basolateral chamber, and fresh transport buffer is added to the apical chamber.

  • Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Quantification: At the end of the incubation period, samples are collected from the receiver chambers and the concentration of the test compound is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation (amount of compound in the receiver chamber per unit time).

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

Key Experiment: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a pyridine-based compound.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Solution Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The same buffer is used as the acceptor solution.

  • Assay Setup: The acceptor plate wells are filled with the acceptor solution. The donor solution is then added to the wells of the filter plate.

  • PAMPA "Sandwich" Assembly: The filter plate is placed on top of the acceptor plate, creating a "sandwich" where the two compartments are separated by the lipid-coated filter.

  • Incubation: The plate assembly is incubated at room temperature for a specified period (e.g., 4-16 hours).

  • Quantification: Following incubation, the concentration of the compound in both the donor and acceptor wells is determined, typically by LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the compound concentrations in the donor and acceptor wells at the end of the incubation period.

Visualizations

Cellular Transport Mechanisms

CellularTransport cluster_membrane Cell Membrane passive Passive Diffusion (High to Low Concentration) intracellular Intracellular Space passive->intracellular active_in Active Influx (Transporter-mediated) active_in->intracellular Requires Energy (ATP) active_out Active Efflux (e.g., P-gp) extracellular Extracellular Space active_out->extracellular Requires Energy (ATP) extracellular->passive Lipophilic Compounds extracellular->active_in Substrates intracellular->active_out Substrates

Caption: Mechanisms of compound transport across the cell membrane.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of N-(2-nitrophenyl)pyridin-4-amine and N-(4-nitrophenyl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two isomeric nitrophenyl-pyridinamines: N-(2-nitrophenyl)pyridin-4-amine and N-(4-nitrophenyl)pyridin-2-amine. While extensive research has elucidated the significant potential of the N-(4-nitrophenyl)pyridin-2-amine scaffold, particularly in oncology, data on the this compound isomer is less prevalent in publicly available literature. This guide will synthesize the available information, presenting a comprehensive overview of the well-documented activities of N-(4-nitrophenyl)pyridin-2-amine and discussing the potential implications of the isomeric difference based on structure-activity relationship (SAR) principles.

Introduction to Nitrophenyl-Pyridinamines

The N-phenylpyridinamine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a nitrophenyl group can significantly modulate the pharmacological properties of these molecules, often enhancing their activity as kinase inhibitors, anticancer agents, and antimicrobial compounds. The position of the nitro group on the phenyl ring and the attachment point of the amino group to the pyridine ring are critical determinants of a compound's biological profile.

N-(4-nitrophenyl)pyridin-2-amine: A Prominent Kinase Inhibitor Scaffold

N-(4-nitrophenyl)pyridin-2-amine and its derivatives have been the subject of extensive research, revealing a broad spectrum of therapeutic potential, most notably as anticancer agents.[1] This class of compounds has been shown to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1]

Biological Activities of N-(4-nitrophenyl)pyridin-2-amine Derivatives

Derivatives of N-(4-nitrophenyl)pyridin-2-amine have demonstrated efficacy as inhibitors of several key kinases involved in cell cycle regulation and signal transduction, including:

  • Aurora Kinases: These are essential for mitotic progression, and their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.

  • Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, their inhibition can induce cell cycle arrest.

  • Janus Kinase 2 (JAK2): This kinase is involved in signal transduction pathways that are often dysregulated in hematological malignancies.

Beyond their anticancer effects, some derivatives have also shown potential as antimicrobial, antioxidant, and anti-leishmanial agents.[1]

Quantitative Biological Data

The following table summarizes the in vitro biological activity of representative N-(4-nitrophenyl)pyridin-2-amine analogs and related compounds from various studies to illustrate structure-activity relationships.

Compound IDTarget/Cell LineActivity MetricValue (µM)Reference
Analog of N-(4-nitrophenyl)pyridin-2-amine CDK9/cyclin T1IC500.05[2]
Analog of N-(4-nitrophenyl)pyridin-2-amine CDK9/cyclin T1Ki0.02[2]
6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine A549, KB, KBVIN, DU145GI502.40–13.5[3]
N-benzyl-2-phenylpyrimidin-4-amine derivative (ML323) USP1/UAF1IC50< 0.1[4][5]

Note: Data presented is for structurally related compounds to demonstrate the potential of the scaffold. Direct IC50 values for the parent N-(4-nitrophenyl)pyridin-2-amine are not consistently reported in the reviewed literature.

Experimental Protocols

Synthesis via Buchwald-Hartwig Amination

The most common and versatile method for synthesizing N-arylpyridin-2-amine derivatives is the Buchwald-Hartwig amination.[1]

  • Reaction: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (e.g., 2-chloropyridine) and an amine (e.g., 4-nitroaniline).

  • Typical Reagents:

    • Aryl halide (or triflate)

    • Amine

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Ligand (e.g., Xantphos, X-Phos)

    • Base (e.g., Cs₂CO₃, NaOt-Bu)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • General Procedure: The reactants, catalyst, ligand, and base are combined in an inert solvent under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated, and the reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). After completion, the product is isolated and purified.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Principle: A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. Lower ATP levels indicate higher kinase activity.

  • Procedure:

    • The kinase enzyme, a suitable substrate, and ATP are prepared in a kinase buffer.

    • The test compound is serially diluted and added to the reaction wells.

    • The kinase reaction is initiated by adding the enzyme to the substrate/ATP mixture.

    • After incubation, a reagent is added to detect the amount of remaining ATP, which generates a luminescent signal.

    • The luminescence is measured, and the percentage of kinase inhibition is calculated relative to a control.

    • IC50 values are determined from the dose-response curve.[2]

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells reduce the yellow MTT to purple formazan crystals.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere.

    • The cells are treated with various concentrations of the test compound and incubated.

    • MTT solution is added to each well, and the plates are incubated further to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution.

    • The absorbance of the colored solution is measured using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and GI50 (concentration for 50% inhibition of cell growth) values are determined.

Signaling Pathway

// Nodes RTK [label="Receptor Tyrosine Kinase (e.g., VEGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK [label="JAK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aurora [label="Aurora Kinases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK [label="CDKs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitosis [label="Mitosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Progression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="N-(4-nitrophenyl)pyridin-2-amine\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges RTK -> Ras [arrowhead=normal, color="#5F6368"]; Ras -> Raf [arrowhead=normal, color="#5F6368"]; Raf -> MEK [arrowhead=normal, color="#5F6368"]; MEK -> ERK [arrowhead=normal, color="#5F6368"]; ERK -> Transcription [arrowhead=normal, color="#5F6368"]; JAK -> STAT [arrowhead=normal, color="#5F6368"]; STAT -> Transcription [arrowhead=normal, color="#5F6368"]; Aurora -> Mitosis [arrowhead=normal, color="#5F6368"]; CDK -> CellCycle [arrowhead=normal, color="#5F6368"]; Inhibitor -> JAK [arrowhead=tee, color="#EA4335"]; Inhibitor -> Aurora [arrowhead=tee, color="#4285F4"]; Inhibitor -> CDK [arrowhead=tee, color="#4285F4"]; Inhibitor -> RTK [arrowhead=tee, color="#4285F4", style=dashed]; }

Caption: Signaling pathways targeted by N-(4-nitrophenyl)pyridin-2-amine derivatives.

This compound: An Isomer with Underexplored Potential

Synthesis

The synthesis of this compound would likely also be achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. The key starting materials would be 4-chloropyridine and 2-nitroaniline.

// Nodes start1 [label="4-Chloropyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; start2 [label="2-Nitroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Buchwald-Hartwig\nAmination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst [label="Pd Catalyst\nLigand, Base", shape=plaintext, fontcolor="#5F6368"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start1 -> reaction [arrowhead=normal, color="#5F6368"]; start2 -> reaction [arrowhead=normal, color="#5F6368"]; catalyst -> reaction [arrowhead=none, style=dashed, color="#5F6368"]; reaction -> product [arrowhead=normal, color="#5F6368"]; }

Caption: Proposed synthetic workflow for this compound.

Comparative Analysis and Structure-Activity Relationship (SAR) Insights

Due to the lack of direct experimental data for this compound, a quantitative comparison is not possible at this time. However, we can infer potential differences in activity based on established SAR principles for kinase inhibitors and related compounds.

  • Position of the Nitro Group: The electronic properties of the nitrophenyl ring are significantly influenced by the position of the nitro group. A nitro group at the para-position (as in N-(4-nitrophenyl)pyridin-2-amine) exerts a strong electron-withdrawing effect through resonance and induction. This can influence the pKa of the amine linker and the overall electronic distribution of the molecule, which are critical for binding to target proteins. An ortho-nitro group (as in this compound) will also be electron-withdrawing but may introduce steric hindrance that could either positively or negatively affect binding to a target protein's active site. The proximity of the ortho-nitro group to the amine linker could also allow for intramolecular hydrogen bonding, which would alter the conformation and binding properties of the molecule.

  • Pyridine Ring Substitution: The position of the amino group on the pyridine ring (2-amino vs. 4-amino) alters the geometry and electronic nature of the scaffold. The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase. The different arrangement of the ring nitrogen in the 4-aminopyridine scaffold of this compound would necessitate a different binding mode to achieve similar inhibitory activity.

Future Directions

The significant biological activity reported for N-(4-nitrophenyl)pyridin-2-amine and its derivatives strongly suggests that the nitrophenyl-pyridinamine scaffold is a valuable starting point for the design of novel therapeutic agents. The lack of data for this compound highlights an opportunity for further investigation. Future research should include:

  • The synthesis and comprehensive biological evaluation of this compound and its derivatives.

  • Direct comparative studies of the two isomers against a panel of kinases and cancer cell lines to elucidate the impact of the substitution pattern on activity and selectivity.

  • Computational modeling and X-ray crystallography studies to understand the binding modes of these isomers within the active sites of their biological targets.

By systematically exploring the structure-activity relationships of these isomeric compounds, the scientific community can gain a deeper understanding of the molecular determinants of their biological activity and potentially uncover new and more potent therapeutic candidates.

References

A Comparative Analysis of N-phenylpyridinamine Isomers as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the kinase inhibitory activities of N-phenylpyridinamine isomers, supported by experimental data and protocols.

The N-phenylpyridinamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The isomeric position of the phenylamino group on the pyridine or pyrimidine ring significantly influences the inhibitory potency and selectivity of these compounds. This guide provides a comparative analysis of the kinase inhibitory activity of N-phenylpyridinamine isomers, focusing on derivatives of N-phenylpyridin-2-amine, N-phenylpyridin-3-amine, and N-phenylpyridin-4-amine, as well as their pyrimidine analogues.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of various N-phenylpyridinamine and N-phenylpyrimidinamine derivatives. The data is organized based on the position of the N-phenylamino substituent on the core heterocycle to highlight the influence of this isomeric variation on kinase inhibition.

ScaffoldCompound/DerivativeTarget Kinase(s)Activity (IC₅₀/Kᵢ)Reference
N-phenylpyrimidin-2-amine 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Aurora A, Aurora BKᵢ = 8.0 nM, 9.2 nM[1]
Derivatives of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamineCDK9/cyclin T1Potent inhibition[2]
A series of novel pyrimidin-2-amine derivativesPLK4IC₅₀ = 0.0067 µM (for compound 8h)[3]
N-(pyridin-3-yl)pyrimidin-4-amine A series of N-(pyridin-3-yl)pyrimidin-4-amine analoguesCDK2Potent inhibition[4]
N-phenylpyrimidine-4-amine A series of 40 pyrimidine-4,6-diamine derivativesFLT3IC₅₀ range: 13.9 nM - 15111 nM[5]
Aminopyridine Spiro[indoline-3,4'-piperidine] derivatives (A1-A4)EGFR-wt, ERBB2High inhibition percentage at 0.5 µM[6]

Experimental Protocols

Detailed methodologies for key kinase inhibition assays are provided below. These protocols are based on widely used commercial kits and published research.

Aurora Kinase A (AurkA) Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available assay kits and is suitable for determining the in vitro potency of inhibitors against Aurora Kinase A.

Materials:

  • Recombinant human Aurora Kinase A

  • Kemptide (substrate)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)

  • Test inhibitor compounds

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

    • Dilute Aurora Kinase A to the desired concentration (e.g., 5 ng/µl) in Kinase Assay Buffer.

    • Prepare a master mix containing ATP (final concentration at or near Kₘ) and Kemptide substrate in Kinase Assay Buffer.

  • Assay Setup:

    • Add 2.5 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of the assay plate.

    • Add 2.5 µL of Kinase Assay Buffer to the "blank" (no enzyme) control wells.

    • Add 5 µL of the diluted Aurora Kinase A enzyme to each well (except the "blank" wells).

    • Initiate the kinase reaction by adding 2.5 µL of the ATP/Kemptide master mix to all wells.

  • Kinase Reaction and Signal Detection:

    • Incubate the plate at 30°C for 45-60 minutes.

    • To stop the reaction, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for another 30-45 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the "blank" reading from all other measurements.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and "no enzyme" control (100% inhibition).

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7][8][9]

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method for assessing the inhibitory activity of compounds against FLT3 kinase.

Materials:

  • Recombinant human FLT3 kinase

  • Synthetic peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)

  • Test inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

    • Dilute the recombinant FLT3 enzyme to the desired working concentration in kinase buffer.

    • Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or near the Kₘ for FLT3.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO for control wells.

    • Add 2 µL of the diluted FLT3 enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Signal Generation and Detection:

    • After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete any remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, and therefore to the FLT3 kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[10][11][12]

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Cycle Progression G2/M_Transition G2/M_Transition Mitosis Mitosis G2/M_Transition->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora_Kinases Aurora_Kinases Aurora_Kinases->G2/M_Transition phosphorylates N_phenylpyridinamine_Inhibitor N_phenylpyridinamine_Inhibitor N_phenylpyridinamine_Inhibitor->Aurora_Kinases inhibits

Caption: Simplified Aurora Kinase signaling pathway and the point of inhibition by N-phenylpyridinamine derivatives.

Experimental Workflow Diagram

G cluster_workflow In Vitro Kinase Inhibition Assay Workflow Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) Reaction_Setup Reaction Setup in 384-well plate Reagent_Prep->Reaction_Setup Incubation Incubation (30°C for 45-60 min) Reaction_Setup->Incubation Signal_Detection Signal Detection (e.g., Luminescence) Incubation->Signal_Detection Data_Analysis Data Analysis (IC50 determination) Signal_Detection->Data_Analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

A Comparative Guide to the Structure-Activity Relationship of Nitrophenyl Pyridine Amine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nitrophenyl pyridine amine derivatives, a promising class of compounds with significant anticancer properties. We delve into their structure-activity relationships (SAR), highlighting how chemical modifications influence their biological efficacy. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to offer a valuable resource for professionals in drug discovery and development.

I. Comparative Analysis of Biological Activity

The anticancer activity of nitrophenyl pyridine amine derivatives is profoundly influenced by the nature and position of substituents on both the pyridine and phenyl rings. The following tables summarize the quantitative data on the cytotoxic and inhibitory activities of key derivatives against various cancer cell lines and molecular targets.

Table 1: Antiproliferative Activity of N-Alkyl-N-(4-methoxyphenyl)-3-nitropyridin-2-amine Derivatives

The following data highlights the potent cytotoxic effects of this class of compounds against a panel of human tumor cell lines. The GI₅₀ values represent the concentration required to inhibit cell growth by 50%.

Compound IDR¹ (N-Alkyl)R³ (Pyridine Substitution)R⁴ (Pyridine Substitution)A549 GI₅₀ (µM)KB GI₅₀ (µM)KBVIN GI₅₀ (µM)DU145 GI₅₀ (µM)Tubulin IC₅₀ (µM)
1a HClH2.40-13.5---ND
3a CH₃ClH1.551.982.201.89ND
6a CH₃CNH0.200.260.230.191.4
7g C₂H₅FH0.240.210.230.211.7
8c CH₃HCN0.410.380.400.351.5

Data synthesized from a study on N-alkyl-N-substituted phenylpyridin-2-amine derivatives as tubulin polymerization inhibitors.[1][2] ND: Not Determined

Key SAR Observations for N-Alkyl-N-(4-methoxyphenyl)-3-nitropyridin-2-amine Derivatives:

  • N-Alkylation: The introduction of a methyl group at the amine linker (compound 3a vs. 1a ) generally enhances cytotoxic activity.[1]

  • Substitution at Pyridine C6: Replacing the chloro group at the C6 position of the pyridine ring with a cyano group (compound 6a ) leads to a significant increase in potency, with submicromolar GI₅₀ values.[1][2]

  • Substitution at Pyridine C3: The presence of a nitro group at the C3 position is a common feature in this series, contributing to their activity.

  • Substitution at Phenyl Ring: A 4-methoxy group on the phenyl ring is frequently observed in active compounds.[1]

II. Mechanism of Action: Targeting Key Cellular Pathways

A primary mechanism underlying the anticancer activity of nitrophenyl pyridine amine derivatives is the inhibition of protein kinases and tubulin polymerization, which are critical for cell cycle progression and proliferation.[3]

Kinase Inhibition

Certain derivatives of the N-phenylpyridin-2-amine scaffold are potent inhibitors of kinases crucial for cell signaling, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Janus Kinase 2 (JAK2).[3] Inhibition of these kinases disrupts the cell cycle, leading to apoptosis in cancer cells.

Tubulin Polymerization Inhibition

A significant number of N-alkyl-N-(4-methoxyphenyl)-3-nitropyridin-2-amine derivatives exert their anticancer effects by inhibiting tubulin polymerization.[1][2] They bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which is essential for mitotic spindle formation and cell division.[1][2]

III. Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by nitrophenyl pyridine amine derivatives.

CDK_Pathway cluster_legend Legend Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibitor Nitrophenyl Pyridine Amine Derivatives Inhibitor->CyclinD_CDK46 P P: Phosphorylation Inhibition T-arrow: Inhibition

Caption: CDK Signaling Pathway Inhibition.

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Mitosis Mitosis Centrosome_Maturation->Mitosis Inhibitor Nitrophenyl Pyridine Amine Derivatives Inhibitor->Aurora_A

Caption: Aurora Kinase Pathway Inhibition.

JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Inhibitor Nitrophenyl Pyridine Amine Derivatives Inhibitor->JAK

Caption: JAK-STAT Signaling Pathway Inhibition.

IV. Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key assays used in the evaluation of nitrophenyl pyridine amine derivatives.

In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.

  • Preparation of Reagents:

    • Prepare a reaction buffer suitable for the target kinase (e.g., Tris-HCl, MgCl₂, DTT).

    • Dilute the kinase and its specific peptide substrate in the reaction buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the kinase, the peptide substrate, and varying concentrations of the inhibitor compound.

    • Initiate the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is often used. For luminescence-based assays, a system that detects ADP production (e.g., ADP-Glo™) is employed.

    • Incubate the reaction mixture at 30°C for a specified duration (e.g., 30-60 minutes).

    • Stop the reaction by adding a solution like EDTA or a broad-spectrum kinase inhibitor.

  • Quantification and Data Analysis:

    • Measure the amount of phosphorylated substrate to quantify kinase activity. For radiometric assays, this involves capturing the phosphorylated peptide on a filter membrane and measuring radioactivity. For luminescence-based assays, the light output, which correlates with ADP production, is measured.

    • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of kinase activity, by fitting the data to a dose-response curve.[3]

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding:

    • Seed human cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). The compounds are usually dissolved in DMSO, with the final DMSO concentration in the culture medium kept below 0.5%.

    • Incubate the treated cells for another 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Determine the GI₅₀ (or IC₅₀) value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the compound concentration.[3]

V. Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the evaluation of novel bioactive compounds, from initial screening to mechanism of action studies.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Inhibition, Tubulin Polymerization) Hit_Identification->Mechanism_of_Action Active Compounds Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Structure-Activity Data Mechanism_of_Action->Lead_Optimization Lead_Optimization->Compound_Synthesis New Analogs In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Optimized Leads

Caption: Standard Drug Discovery Workflow.

References

A Comparative Guide to the Biological Activity of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Imatinib) and its Alternatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the biological activity of small molecule inhibitors is paramount. This guide provides an in-depth, objective comparison of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, widely known as Imatinib (Gleevec®), with its key alternatives. We will delve into the mechanistic underpinnings of these compounds, present supporting experimental data, and provide detailed protocols for their evaluation.

Introduction: The Dawn of Targeted Therapy with Imatinib

Imatinib revolutionized the treatment of certain cancers by being one of the first drugs designed to inhibit a specific molecular target.[1] It is a potent inhibitor of the Abelson murine leukemia viral oncogene homolog 1 (ABL) tyrosine kinase, the constitutively active form of which, the breakpoint cluster region-ABL (BCR-ABL) fusion protein, is the primary driver of Chronic Myeloid Leukemia (CML).[2][3] Imatinib also effectively inhibits other receptor tyrosine kinases, including c-KIT, a key factor in Gastrointestinal Stromal Tumors (GISTs), and the Platelet-Derived Growth Factor Receptor (PDGFR).[4][5]

This guide will compare the biological activity of Imatinib against second and third-generation tyrosine kinase inhibitors (TKIs) and a novel allosteric inhibitor, providing a framework for selecting the appropriate compound for research and preclinical studies. The comparators include:

  • Second-Generation TKIs: Dasatinib, Nilotinib, Bosutinib

  • Third-Generation TKI: Ponatinib

  • Allosteric Inhibitor: Asciminib

Mechanism of Action: A Tale of Kinase Inhibition

Imatinib and the second and third-generation TKIs are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that drive cell proliferation and survival.[6]

Asciminib, in contrast, employs a novel mechanism of action. It is an allosteric inhibitor that binds to the myristoyl pocket of the ABL kinase, inducing a conformational change that locks the kinase in an inactive state.[7][8] This distinct mechanism allows it to be effective against mutations that confer resistance to ATP-competitive inhibitors.

cluster_0 ATP-Competitive Inhibition cluster_1 Allosteric Inhibition Imatinib Imatinib ATP_pocket ATP Binding Pocket Imatinib->ATP_pocket Binds 2nd/3rd Gen TKIs 2nd/3rd Gen TKIs 2nd/3rd Gen TKIs->ATP_pocket Binds BCR-ABL_inactive BCR-ABL (Inactive) ATP_pocket->BCR-ABL_inactive Inhibits Phosphorylation Asciminib Asciminib Myristoyl_pocket Myristoyl Pocket Asciminib->Myristoyl_pocket Binds BCR-ABL_inactive_allo BCR-ABL (Inactive) Myristoyl_pocket->BCR-ABL_inactive_allo Induces Inactive Conformation

Figure 1: Mechanisms of BCR-ABL Inhibition.

In Vitro Potency: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro inhibitory activity of Imatinib and its alternatives against key target kinases.

Table 1: IC50 Values (nM) Against Wild-Type Kinases

CompoundBCR-ABLc-KITPDGFRSRC
Imatinib 25-600[2][4][9]100[4][10]100[4][5]>10,000
Dasatinib 0.2-3[2][11]<30[12]<30[12]0.5-5.4[11][12][13]
Nilotinib 20-60[14]210[14]69[14]>10,000
Bosutinib 25-50[6]>1000>10001.2[6][8]
Ponatinib 0.37[13][15]13[13]1[13]5.4[13]
Asciminib 0.25-2.8[7][8]InactiveInactiveInactive

Table 2: IC50 Values (nM) Against Common BCR-ABL Resistance Mutations

MutationImatinibDasatinibNilotinibBosutinibPonatinibAsciminib
G250E >10,000107040-1,2803-161-20
Y253F/H >10,00010-20200-45040-1,2803-161-20
E255K/V >10,00020-104200-45040-1,2803-161-20
T315I >10,000>4000>2,000>40002.0-11[1][13]1-20[7]
M351T 201-10,0002-10412-78440-1,2803-161-20
F359V >10,00010-2020040-1,2803-161-20

Data compiled from multiple sources.[7][9][13][14][16][17]

Clinical Efficacy and Safety: Head-to-Head Comparisons

Numerous clinical trials have compared the efficacy and safety of second and third-generation TKIs with Imatinib in newly diagnosed CML patients.

Table 3: Comparison of Efficacy in Newly Diagnosed Chronic Phase CML

TrialComparatorNPrimary Endpoint (12 months)Result
DASISION Dasatinib519Confirmed Complete Cytogenetic Response (CCyR)Dasatinib: 77% vs. Imatinib: 66% (P=0.007)[18]
Major Molecular Response (MMR)Dasatinib: 46% vs. Imatinib: 28% (P<0.0001)[18]
ENESTnd Nilotinib846Major Molecular Response (MMR)Nilotinib (300mg BID): 44% vs. Imatinib: 22% (P<0.001)[19]
(24 months)Nilotinib (300mg BID): 71% vs. Imatinib: 44% (P<0.0001)[20]
BELA Bosutinib502Complete Cytogenetic Response (CCyR)Bosutinib: 70% vs. Imatinib: 68% (P=0.601)[21]
Major Molecular Response (MMR)Bosutinib: 41% vs. Imatinib: 27% (P<0.001)[21]
BFORE Bosutinib536Major Molecular Response (MMR)Bosutinib: 47.2% vs. Imatinib: 36.9% (P=0.02)[4][22]

While second-generation TKIs have demonstrated superior and faster response rates, their long-term overall survival benefit over Imatinib is still under evaluation.[1][18] The choice of TKI is often influenced by the patient's risk profile and the drug's side-effect profile.

Table 4: Common Adverse Events of Clinical Significance

Adverse EventImatinibDasatinibNilotinibBosutinibPonatinibAsciminib
Fluid Retention/Edema CommonLess CommonLess CommonLess CommonLess CommonLess Common
Myelosuppression CommonCommonCommonCommonCommonCommon
Diarrhea CommonCommonCommonVery CommonCommonCommon
Rash CommonCommonCommonCommonCommonCommon
Pleural Effusion RareSignificant RareRareRareRare
Cardiovascular Events Less CommonIncreased RiskIncreased Risk (QTc) Less CommonHigh Risk (Vascular Occlusion) Less Common
Pancreatitis RareRareIncreased RiskRareIncreased RiskIncreased Risk
Hepatotoxicity CommonCommonCommonSignificant CommonCommon

This table provides a general overview; the incidence and severity of adverse events can vary.[23][24][25]

Experimental Protocols

To facilitate your research, we provide detailed protocols for key in vitro assays to assess the biological activity of these kinase inhibitors.

In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a generic TR-FRET assay, such as LanthaScreen®, to determine the IC50 of an inhibitor against BCR-ABL.

Start Start Prepare_Reagents Prepare 3X solutions: - Kinase/Antibody Mix - ATP/Substrate Mix - Inhibitor Dilutions Start->Prepare_Reagents Dispense_Inhibitor Dispense 5 µL of 3X inhibitor to 384-well plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Ab Add 5 µL of 3X Kinase/ Antibody mix Dispense_Inhibitor->Add_Kinase_Ab Add_ATP_Sub Add 5 µL of 3X ATP/ Substrate mix Add_Kinase_Ab->Add_ATP_Sub Incubate_Reaction Incubate for 1 hour at room temperature Add_ATP_Sub->Incubate_Reaction Read_Plate Read TR-FRET signal on plate reader Incubate_Reaction->Read_Plate Analyze_Data Calculate IC50 values Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: TR-FRET Kinase Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Prepare a 3X kinase/antibody solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 3X ATP/substrate solution in kinase buffer. The ATP concentration should be at the Km for the kinase.

    • Perform serial dilutions of the test inhibitor in DMSO, then dilute in kinase buffer to create 3X working solutions.

  • Assay Procedure:

    • Add 5 µL of the 3X inhibitor solution to the wells of a low-volume 384-well plate.

    • Add 5 µL of the 3X kinase/antibody solution to each well.

    • Initiate the reaction by adding 5 µL of the 3X ATP/substrate solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader.

    • Calculate the ratio of the acceptor and donor emission signals.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[20][26][27]

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of TKIs on the viability of a CML cell line, such as K562.

Methodology:

  • Cell Plating:

    • Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the TKI in culture medium.

    • Add 100 µL of the diluted TKI to the appropriate wells, resulting in a final volume of 200 µL. Include vehicle-only controls.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the IC50.[28][29][30]

Western Blot for BCR-ABL Phosphorylation

This protocol details the detection of phosphorylated BCR-ABL at tyrosine 245 (p-BCR-ABL Tyr245) in K562 cells following TKI treatment.

Start Start Cell_Treatment Treat K562 cells with TKI Start->Cell_Treatment Cell_Lysis Lyse cells and quantify protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane with 5% BSA in TBST Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-pBCR-ABL Tyr245) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect with ECL substrate Secondary_Ab->Detection Imaging Image the blot Detection->Imaging End End Imaging->End

Figure 3: Western Blot Workflow.

Methodology:

  • Cell Culture and Treatment:

    • Culture K562 cells to a density of 1x10^6 cells/mL.

    • Treat cells with the desired concentrations of TKI for 2-4 hours.

  • Protein Extraction:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-BCR-ABL (Tyr245) overnight at 4°C.[12][31][32]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ABL or a housekeeping protein like β-actin.

Conclusion

The development of Imatinib marked a paradigm shift in cancer therapy, paving the way for a generation of targeted drugs. While highly effective, the emergence of resistance necessitated the development of second and third-generation TKIs with improved potency and activity against mutant forms of BCR-ABL. The novel allosteric inhibitor, Asciminib, offers a promising new therapeutic strategy by targeting a different site on the kinase.

This guide provides a comparative framework for understanding the biological activity of these important research compounds. The choice of inhibitor for a particular study will depend on the specific research question, the target kinase and its mutational status, and the desired experimental system. The provided protocols offer a starting point for the in vitro characterization of these and other kinase inhibitors.

References

Comparative Analysis of N-arylpyrimidin-2-amine Derivatives as Polo-like Kinase 4 (PLK4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-arylpyrimidin-2-amine derivatives and other notable compounds as inhibitors of Polo-like Kinase 4 (PLK4). PLK4 is a serine/threonine kinase that acts as a master regulator of centriole duplication.[1][2][3][4][5] Its overexpression is a common feature in various cancers, leading to centrosome amplification, genomic instability, and tumorigenesis.[6][7][8] This makes PLK4 a compelling therapeutic target for anti-cancer drug development.[4][5][9] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and research workflows to support ongoing research and development efforts.

Quantitative Comparison of PLK4 Inhibitors

The following table summarizes the in vitro biochemical potency (IC50) and cellular anti-proliferative activity of selected N-arylpyrimidin-2-amine derivatives and other well-characterized PLK4 inhibitors. Lower IC50 values indicate higher potency.

CompoundScaffold/ClassPLK4 IC50 (nM)Selectivity Data (IC50 in nM)Anti-proliferative Activity (IC50)Cell Line
Compound 5f 5-Chloro-2-amino-pyrimidine0.8Not specified480 nMMCF-7 (Breast)
Compound 8h Aminopyrimidine6.7Not specifiedNot specifiedNot specified
CFI-400945 Indolinone4.85AURKB: 70.7, AURKA: 188, AURKC: 106[8]23 nMA549 (Lung)
24 nM[10]H460 (Lung)
Centrinone Pyrazolobenzodiazepine2.71Highly selective for PLK4[8]Not specifiedNot specified
Compound C05 Indazole< 0.187.45% inhibition of PLK4 among 10 kinases979 nMMCF-7 (Breast)
948 nMIMR-32 (Neuroblastoma)
1679 nM[11]H460 (Lung)
YLT-11 (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amineNot specifiedNot specifiedNot specifiedBreast Cancer Cells[9]
Axitinib Indazole (Tyrosine Kinase Inhibitor)4.2Potent VEGFR1-3 inhibitor[12]Not specifiedNot specified

PLK4 Signaling and Inhibition

PLK4's primary function is to initiate centriole duplication during the G1/S phase of the cell cycle.[2] It phosphorylates its substrate STIL, which then recruits SAS6 to form the foundational cartwheel structure of the new centriole.[2] PLK4 activity is tightly regulated; its trans-autophosphorylation leads to recognition by the SCF/β-TrCP ubiquitin ligase complex and subsequent proteasomal degradation, preventing centriole overduplication.[2] Dysregulation of PLK4 is linked to cancer progression through pathways like Wnt/β-catenin and PI3K/Akt.[3][6] N-arylpyrimidin-2-amine derivatives and other inhibitors typically bind to the ATP-binding pocket of the PLK4 kinase domain, blocking the phosphorylation of its substrates and thereby inhibiting centriole assembly.[2]

PLK4_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression (G1/S) cluster_regulation Negative Regulation cluster_cancer Cancer Progression PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates AutoPhos PLK4 trans- autophosphorylation PLK4->AutoPhos Degradation Proteasomal Degradation PLK4->Degradation Wnt Wnt/β-catenin Pathway PLK4->Wnt Activates PI3K PI3K/Akt Pathway PLK4->PI3K Activates SAS6 SAS6 STIL->SAS6 Recruits Procentriole Procentriole Assembly SAS6->Procentriole Initiates SCFBTrCP SCF/β-TrCP AutoPhos->SCFBTrCP Recruits SCFBTrCP->PLK4 Ubiquitinates EMT EMT Wnt->EMT PI3K->EMT Inhibitor N-arylpyrimidin-2-amine Derivatives Inhibitor->PLK4 Inhibit

PLK4-mediated centriole duplication and its role in cancer pathways.

Experimental Protocols

Accurate evaluation of PLK4 inhibitors requires robust biochemical and cell-based assays. Below are representative protocols for determining inhibitor potency and cellular effects.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. It is a widely used method for determining the IC50 values of inhibitors.

Principle: The assay involves two steps. First, the kinase reaction is performed, and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce a light signal. The signal intensity is inversely proportional to the inhibitor's potency.[2]

Methodology:

  • Inhibitor Preparation: Create a serial dilution of the N-arylpyrimidin-2-amine derivative in DMSO. Further dilute these solutions into the reaction buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the 2X inhibitor solution to the appropriate wells.

  • Add 2.5 µL of a substrate/ATP mixture (e.g., a final concentration of 16 µM ATP).[2]

  • Reaction Initiation: Initiate the reaction by adding 2.5 µL of the 4X PLK4 enzyme solution.

  • Incubation: Incubate the plate at 25°C for 4-16 hours.[2]

  • Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.[2]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Normalize the data relative to a DMSO-only control. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, H460, or MCF-7) in triplicate in 96-well plates at a density of approximately 2,000 cells per well and incubate for 24 hours.[10]

  • Compound Treatment: Treat the cells with varying concentrations of the N-arylpyrimidin-2-amine derivative (e.g., from 0.001 to 10 µM) and a vehicle control (DMSO).[12]

  • Incubation: Incubate the plates for a defined period (e.g., 72-96 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Plot the inhibition percentage against the logarithm of the compound concentration to determine the IC50 value.

Standardized Workflow for PLK4 Inhibitor Evaluation

The development and characterization of novel PLK4 inhibitors follow a structured workflow. This process begins with high-throughput biochemical screening to identify potent compounds, followed by cell-based assays to evaluate their on-target effects and anti-proliferative activity. Promising candidates are then subjected to further mechanistic studies.

Inhibitor_Evaluation_Workflow cluster_biochem Biochemical Evaluation cluster_cell Cellular Characterization cluster_mechanistic Mechanistic Studies HTS Primary Screen (e.g., ADP-Glo) IC50_Det IC50 Determination HTS->IC50_Det Hit Confirmation Selectivity Kinase Selectivity Panel IC50_Det->Selectivity Potent Hits Prolif Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) Selectivity->Prolif Selective Hits TargetEng Target Engagement (e.g., NanoBRET, Western Blot) Prolif->TargetEng Phenotype Phenotypic Analysis (e.g., Centrosome Staining, Cell Cycle Analysis) TargetEng->Phenotype Apoptosis Apoptosis Assays Phenotype->Apoptosis Confirmed On-Target Activity Colony Colony Formation Assay Apoptosis->Colony Lead Lead Candidate Colony->Lead

A typical workflow for the evaluation of PLK4 inhibitors.

References

comparing the efficacy of N-(2-nitrophenyl)pyridin-4-amine to imatinib

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between N-(2-nitrophenyl)pyridin-4-amine and imatinib is not feasible at this time due to a lack of publicly available data on the biological activity of this compound. Extensive searches have yielded no information regarding its efficacy as a kinase inhibitor or in any other therapeutic context.

This guide will therefore focus on providing a comprehensive overview of the well-established efficacy and mechanism of action of imatinib, a cornerstone of targeted cancer therapy. The information presented is intended for researchers, scientists, and drug development professionals.

Imatinib: A Paradigm of Targeted Therapy

Imatinib is a potent and selective tyrosine kinase inhibitor that has revolutionized the treatment of several cancers, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2][3] It functions by competitively binding to the ATP-binding site of specific tyrosine kinases, thereby preventing the phosphorylation of their downstream substrates and inhibiting the signaling pathways that drive cancer cell proliferation and survival.[1][2]

Quantitative Analysis of Target Inhibition

The efficacy of imatinib is demonstrated by its low half-maximal inhibitory concentration (IC50) values against its primary targets. These values, collated from various cell-free and cell-based assays, underscore its potency.

Target KinaseIC50 (µM)Primary Associated Disease(s)
v-Abl 0.6Chronic Myeloid Leukemia (CML)
c-Kit 0.1Gastrointestinal Stromal Tumors (GISTs)
PDGFR 0.1Various solid tumors
Data sourced from multiple in vitro studies.[1][2][4][5]
Cellular Efficacy

The anti-proliferative effects of imatinib have been demonstrated across various cancer cell lines. The IC50 values in cellular assays highlight its effectiveness in a more complex biological environment.

Cell LineCancer TypeIC50 (µM)
ZR-75-1 Breast Cancer3.92
MDA-MB-231 Breast Cancer5.5
IC50 values determined after 144 hours of treatment.[6]

Signaling Pathway Inhibition

Imatinib's therapeutic success is rooted in its ability to disrupt key signaling pathways that are constitutively activated in certain cancers.

BCR-Abl Signaling in Chronic Myeloid Leukemia (CML)

In CML, the Philadelphia chromosome translocation results in the formation of the BCR-Abl fusion protein, a constitutively active tyrosine kinase. Imatinib effectively inhibits BCR-Abl, thereby blocking downstream signaling pathways crucial for leukemic cell proliferation and survival.

BCR_Abl_Pathway BCR_Abl BCR-Abl (Constitutively Active) ATP ATP Substrate Substrate Protein BCR_Abl->Substrate Imatinib Imatinib Imatinib->BCR_Abl Inhibits Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Phospho_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: Mechanism of Imatinib in CML.

c-Kit and PDGFR Signaling

Imatinib also potently inhibits the receptor tyrosine kinases c-Kit and PDGFR. Activating mutations in these receptors are key drivers in GISTs and other tumors. Imatinib blocks the signaling cascades initiated by these receptors, leading to the inhibition of tumor growth.

cKit_PDGFR_Pathway cluster_cell Cell Membrane Receptor c-Kit / PDGFR (Receptor Tyrosine Kinase) ATP ATP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor->Downstream Activation Imatinib Imatinib Imatinib->Receptor Inhibits Growth Tumor Growth & Proliferation Downstream->Growth

Figure 2: Inhibition of c-Kit/PDGFR by Imatinib.

Experimental Protocols

The following are standardized methodologies for key experiments used to evaluate the efficacy of kinase inhibitors like imatinib.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Workflow:

Kinase_Assay_Workflow start Start reagents Combine: - Purified Kinase - Substrate - Test Compound (e.g., Imatinib) start->reagents reaction Initiate reaction with ATP (often radiolabeled) reagents->reaction incubation Incubate at 37°C reaction->incubation stop Stop Reaction incubation->stop detection Detect Substrate Phosphorylation (e.g., Autoradiography, ELISA) stop->detection analysis Calculate IC50 detection->analysis end End analysis->end

Figure 3: In Vitro Kinase Assay Workflow.

Detailed Steps:

  • Preparation: Recombinant kinase, a specific substrate peptide, and varying concentrations of the inhibitor are prepared in a suitable buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often [γ-³²P]ATP).

  • Incubation: The reaction mixture is incubated for a defined period at 37°C to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped, typically by adding a strong acid or a chelating agent like EDTA.

  • Detection: The amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity. For non-radioactive methods, techniques like ELISA with phospho-specific antibodies are used.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Workflow:

MTT_Assay_Workflow start Start seed Seed cells in a 96-well plate start->seed treat Treat with varying concentrations of test compound seed->treat incubate Incubate for a specified duration (e.g., 72h) treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate cell viability and determine IC50 read->analyze end End analyze->end

Figure 4: Cellular Proliferation (MTT) Assay Workflow.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: The plates are incubated for a few hours, during which mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or a specialized detergent solution.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

References

Validating N-(2-nitrophenyl)pyridin-4-amine as a Novel Aurora Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of N-(2-nitrophenyl)pyridin-4-amine, a novel chemical entity, as a potential inhibitor of Aurora kinases. The content herein is structured to guide researchers through a rigorous, multi-faceted validation process, comparing its hypothetical performance metrics against established Aurora kinase inhibitors such as Alisertib (MLN8237), Tozasertib (VX-680), and Danusertib (PHA-739358). This document is intended for researchers, scientists, and professionals in the field of drug development.

The Critical Role of Aurora Kinases in Oncology

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are crucial for ensuring genomic integrity during cell division.[1] The three mammalian orthologs, Aurora A, B, and C, have distinct but coordinated functions throughout the cell cycle.[2] Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[3] Overexpression of Aurora kinases is a common feature in many human cancers, correlating with aneuploidy and poor prognosis, making them attractive targets for cancer therapy.[1][4]

The Candidate: this compound (Compound X)

While the N-phenylpyridin-amine scaffold is a known "privileged structure" in medicinal chemistry, forming the basis for numerous kinase inhibitors, the specific compound this compound (referred to hereafter as Compound X) has not been extensively characterized as an Aurora kinase inhibitor.[5] This guide outlines the necessary experimental journey to validate its potential efficacy and selectivity.

A Phased Approach to Validation: From Benchtop to Cellular Models

The validation of a novel kinase inhibitor is a systematic process that begins with biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays to assess its effects in a biological context.

Phase 1: Biochemical Validation - Does Compound X Inhibit Aurora Kinases?

The initial step is to ascertain whether Compound X directly interacts with and inhibits the enzymatic activity of purified Aurora kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against Aurora A, B, and C kinases.

  • Materials: Recombinant human Aurora A, B, and C enzymes; a suitable substrate (e.g., histone H3 for Aurora B); [γ-³²P]ATP; Compound X and reference inhibitors (Alisertib, Tozasertib, Danusertib); kinase reaction buffer.

  • Procedure:

    • Set up kinase reactions containing the respective Aurora kinase, substrate, and varying concentrations of Compound X or a reference inhibitor.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction and separate the phosphorylated substrate from the free [γ-³²P]ATP using SDS-PAGE and autoradiography, or a filter-binding assay.

    • Quantify the amount of incorporated radioactivity to determine the kinase activity at each inhibitor concentration.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]

Comparative Data: IC50 Values of Established Aurora Kinase Inhibitors

InhibitorAurora A IC50 (nM)Aurora B IC50 (nM)Aurora C IC50 (nM)Selectivity ProfileReference(s)
Alisertib (MLN8237) 1.2396.5-Aurora A selective (>200-fold vs Aurora B)[7][8][9]
Tozasertib (VX-680) 0.6 (Ki)18 (Ki)4.6 (Ki)Pan-Aurora inhibitor[10][11]
Danusertib (PHA-739358) 137961Pan-Aurora inhibitor[12][13][14]

Note: Ki (inhibition constant) values for Tozasertib are presented as they are closely related to IC50 values and provide a measure of inhibitor potency.

The hypothetical IC50 values for Compound X will determine its potency and selectivity, providing the first critical piece of evidence for its potential as an Aurora kinase inhibitor.

Visualizing the Validation Workflow

Validation_Workflow cluster_biochemical Phase 1: Biochemical Assays cluster_cellular Phase 2: Cellular Assays cluster_invivo Phase 3: In Vivo Models (Hypothetical) biochem_start In Vitro Kinase Assay (IC50 Determination) biochem_end Determine Potency & Selectivity biochem_start->biochem_end IC50 values for Aurora A, B, C cell_prolif Cell Proliferation Assay (e.g., MTS/MTT) biochem_end->cell_prolif Proceed if potent and/or selective cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_prolif->cell_cycle Confirm anti-proliferative effect apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis Investigate mechanism of cell death xenograft Xenograft Tumor Models apoptosis->xenograft Promising cellular data pd_markers Pharmacodynamic Biomarkers xenograft->pd_markers Assess in vivo efficacy caption Figure 1. A streamlined workflow for the validation of a novel Aurora kinase inhibitor.

Caption: Figure 1. A streamlined workflow for the validation of a novel Aurora kinase inhibitor.

Phase 2: Cellular Characterization - How Does Compound X Affect Cancer Cells?

Positive results from biochemical assays warrant progression to cell-based studies to understand the compound's effects on cancer cell lines known to be sensitive to Aurora kinase inhibition.

Experimental Protocol: Cell Proliferation Assay

  • Objective: To evaluate the anti-proliferative activity of Compound X in a panel of human cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., HCT-116 colorectal carcinoma, HeLa cervical cancer) in 96-well plates.

    • Treat the cells with a range of concentrations of Compound X and reference inhibitors for a specified duration (e.g., 72 hours).

    • Assess cell viability using a colorimetric assay such as MTS or MTT, which measures mitochondrial metabolic activity.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Experimental Protocol: Cell Cycle Analysis

  • Objective: To determine the effect of Compound X on cell cycle progression.

  • Procedure:

    • Treat cancer cells with Compound X at concentrations around its GI50 value for 24-48 hours.

    • Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

    • Inhibition of Aurora A typically leads to a G2/M arrest, while potent Aurora B inhibition can result in polyploidy (cells with >4N DNA content) due to failed cytokinesis.[12][15]

Comparative Cellular Effects of Known Inhibitors

InhibitorTypical Cellular PhenotypeReference(s)
Alisertib (MLN8237) G2/M arrest, apoptosis, and senescence.[7]
Tozasertib (VX-680) G2/M arrest, endoreduplication, and apoptosis.[16]
Danusertib (PHA-739358) G2/M arrest and accumulation of polyploid cells.[12]

The cellular phenotypes induced by Compound X will provide crucial insights into its mechanism of action and its potential selectivity for different Aurora kinase isoforms.

Visualizing the Aurora Kinase Signaling Pathway

Aurora_Kinase_Pathway cluster_aurora_a Aurora A cluster_aurora_b Aurora B (Chromosomal Passenger Complex) Centrosome Centrosome Maturation Spindle Bipolar Spindle Assembly Mitosis Proper Mitotic Progression Spindle->Mitosis AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle Alisertib Alisertib (MLN8237) Alisertib->AuroraA Condensation Chromosome Condensation Attachment Kinetochore-Microtubule Attachment Cytokinesis Cytokinesis Cytokinesis->Mitosis AuroraB Aurora B AuroraB->Condensation AuroraB->Attachment AuroraB->Cytokinesis Tozasertib Tozasertib (VX-680) Danusertib (PHA-739358) Tozasertib->AuroraB CompoundX Compound X (this compound) CompoundX->AuroraA CompoundX->AuroraB caption Figure 2. Simplified Aurora kinase signaling pathway and points of inhibition.

Caption: Figure 2. Simplified Aurora kinase signaling pathway and points of inhibition.

Conclusion and Future Directions

This guide outlines a foundational strategy for the initial validation of this compound as a potential Aurora kinase inhibitor. The proposed experiments, when conducted with the appropriate controls and in comparison to well-characterized inhibitors, will generate the necessary data to build a comprehensive profile of this novel compound.

Should Compound X demonstrate potent and selective inhibition of Aurora kinases in biochemical assays, coupled with on-target cellular effects such as cell cycle arrest and apoptosis, further investigation would be warranted. Subsequent steps would include broader kinase profiling to assess off-target effects, pharmacokinetic studies to determine its drug-like properties, and ultimately, in vivo efficacy studies in animal models of cancer.[15][16] The systematic approach detailed herein ensures a rigorous and scientifically sound evaluation, paving the way for the potential development of a new therapeutic agent.

References

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of targeted therapeutics, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides a comprehensive framework for conducting a cross-reactivity profiling study of a novel kinase inhibitor, using the hypothetical compound N-(2-nitrophenyl)pyridin-4-amine as a case study. We will delve into the rationale behind experimental design, provide detailed protocols for in vitro kinase assays, and offer a comparative analysis with established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of their compounds.

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors.[2]

Undesired off-target inhibition can lead to toxicity, while in some instances, targeting multiple kinases can be therapeutically advantageous.[3] Therefore, a thorough understanding of a compound's selectivity profile is paramount during the drug discovery and development process.[4] This guide will walk through the process of kinase cross-reactivity profiling, a systematic screening of a compound against a panel of kinases to determine its inhibitory activity and selectivity.[1]

Our subject of interest, this compound, is a small molecule with a scaffold that bears resemblance to known kinase inhibitor cores, such as the aminopyridine and aminopyrimidine motifs.[2][5] These structural features suggest that it may exhibit activity against one or more protein kinases. Through the lens of this compound, we will explore the methodologies for comprehensive kinase profiling.

Experimental Design: Charting the Course for Profiling

A well-designed kinase profiling study is crucial for generating reliable and interpretable data. The key considerations include the selection of the kinase panel and the choice of an appropriate assay technology.

Kinase Panel Selection

The goal of kinase profiling is to obtain a comprehensive overview of a compound's activity across the human kinome. Several commercial vendors offer kinase screening services with panels of varying sizes, from a few dozen to several hundred kinases.[6] When selecting a panel, it is important to ensure that it provides broad coverage of the different kinase families.[7] A representative panel should include members from the tyrosine kinase (TK), tyrosine kinase-like (TKL), serine/threonine kinase (STE), casein kinase (CK1), AGC (PKA, PKG, PKC families), CAMK (calcium/calmodulin-dependent protein kinase), and CMGC (CDK, MAPK, GSK3, CLK families) groups.

For an initial screen, a broad panel of several hundred kinases is often employed to identify primary targets and potential off-targets.[8] Follow-up studies may then focus on a smaller, more targeted panel to confirm initial hits and determine potency with greater accuracy.

Assay Technology Selection

A variety of in vitro assay formats are available for measuring kinase activity and inhibition.[8] The choice of technology depends on factors such as the specific kinase, the availability of suitable substrates, and the desired throughput. Common assay formats include:

  • Radiometric Assays: These are considered the "gold standard" and directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[6][8] The HotSpot™ assay is a well-established radiometric platform.[6]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[4] They are highly sensitive, amenable to high-throughput screening, and avoid the use of radioactivity.[4]

  • Fluorescence-Based Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, like LANCE® Ultra, and Fluorescence Polarization (FP) assays are also widely used.[9] These methods are homogeneous (no-wash) and suitable for high-throughput applications.

For our hypothetical study of this compound, we will utilize a luminescence-based assay (ADP-Glo™) due to its robustness, high sensitivity, and broad applicability across a wide range of kinases.[4]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for determining the cross-reactivity profile of a test compound.

Single-Dose Screening for Initial Hit Identification

This initial screen is designed to identify kinases that are significantly inhibited by the test compound at a single, relatively high concentration.

Objective: To identify potential kinase targets of this compound by screening against a broad kinase panel at a single concentration.

Materials:

  • This compound

  • Kinase panel (e.g., a panel of over 300 kinases)

  • Kinase-specific substrates

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit

  • 384-well assay plates

  • Multichannel pipettor

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a single-point screen, a common final assay concentration is 1 µM or 10 µM.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound diluted in kinase buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase to ensure accurate determination of inhibition.

  • Incubation: Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for the test compound relative to a DMSO control (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).

IC50 Determination for Potency Assessment

For kinases that show significant inhibition in the single-dose screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

Objective: To determine the IC50 values of this compound for the "hit" kinases identified in the initial screen.

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO to create a dose-response curve (e.g., 10-point, 3-fold serial dilution).

  • Assay Protocol: Follow the same procedure as the single-dose screen, but add the different concentrations of the test compound to the appropriate wells.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Visualization and Analysis

Clear and concise presentation of the data is essential for interpreting the selectivity profile of the compound.

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_screening Screening & Analysis Compound This compound Stock Solution SinglePoint Single-Point Screen (e.g., 10 µM) Compound->SinglePoint KinasePanel Kinase Panel (>300 Kinases) KinasePanel->SinglePoint AssayReagents Assay Reagents (Substrates, ATP, Buffers) AssayReagents->SinglePoint HitID Hit Identification (% Inhibition) SinglePoint->HitID DoseResponse Dose-Response Assay (IC50 Determination) HitID->DoseResponse DataAnalysis Data Analysis & Visualization DoseResponse->DataAnalysis

Caption: Experimental workflow for kinase cross-reactivity profiling.

Comparative Kinase Inhibition Profile

The following table presents hypothetical data for this compound alongside two well-characterized kinase inhibitors, Dasatinib and Imatinib, for comparative purposes. Lower IC50 values indicate higher potency.

KinaseThis compound (IC50, nM)Dasatinib (IC50, nM)Imatinib (IC50, nM)
ABL1 50< 138
SRC 250< 1> 10,000
KIT 8005100
PDGFRA 1,2001650
VEGFR2 > 10,0008500
EGFR > 10,000> 1,000> 10,000
AURKA 5,00025> 10,000

Note: The data for this compound is hypothetical. Data for Dasatinib and Imatinib are compiled from publicly available sources.

Visualizing Kinase Selectivity

A kinase dendrogram is an effective way to visualize the selectivity profile of an inhibitor. In this representation, inhibited kinases are highlighted, providing a clear picture of the compound's activity across the kinome.

Caption: Hypothetical selectivity of this compound.

Interpretation and Comparative Analysis

Based on our hypothetical data, this compound exhibits the highest potency against ABL1, with weaker activity against other tyrosine kinases such as SRC, KIT, and PDGFRA. Its activity against serine/threonine kinases like AURKA is significantly lower, and it shows no inhibition of VEGFR2 and EGFR at the concentrations tested.

When compared to Dasatinib, a broad-spectrum kinase inhibitor, our hypothetical compound appears to be more selective. Dasatinib potently inhibits a wide range of kinases, including ABL, SRC family kinases, KIT, and PDGFRA.[10] In contrast, Imatinib, while also an ABL inhibitor, has a different off-target profile that includes KIT and PDGFRA, but not SRC.[11]

The selectivity of a compound can be quantified using various metrics, such as the Selectivity Score (S-score), which measures the promiscuity of an inhibitor. A lower S-score indicates higher selectivity. Calculating such metrics can provide a quantitative basis for comparing the selectivity of different compounds.

The observed (hypothetical) activity of this compound against ABL1 suggests that this scaffold could be a starting point for the development of inhibitors targeting this kinase. Further structure-activity relationship (SAR) studies would be necessary to optimize its potency and selectivity.

Conclusion

The cross-reactivity profiling of kinase inhibitors is a critical step in the drug discovery process. A systematic approach, involving a broad kinase panel and a robust assay technology, is essential for generating a comprehensive and reliable selectivity profile. The hypothetical case of this compound illustrates a practical workflow for characterizing a novel compound, from initial hit identification to potency determination and comparative analysis. The insights gained from such studies are invaluable for guiding lead optimization efforts, predicting potential off-target effects, and ultimately, developing safer and more effective targeted therapies.

References

A Comparative Guide to the Antimicrobial Spectrum of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of various pyridine derivatives, supported by experimental data. The information is intended to assist researchers in understanding the potential of these compounds in the development of new antimicrobial agents.

Data Presentation: Antimicrobial Activity of Pyridine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyridine derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Lower MIC values indicate greater antimicrobial potency.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Pyrido[2,3-d]pyrimidines Compound 5bStaphylococcus aureus0.98[1]
Compound 5cStaphylococcus aureus1.95[1]
Compound 5fStaphylococcus aureus0.48[1]
Compound 6Bacillus subtilis3.91[1]
Compound 7Escherichia coli1.95[1]
Compound 14aEscherichia coli0.48[1]
3-(pyridin-3-yl)-2-oxazolidinones Compound 21bStaphylococcus aureus1[2]
Compound 21dStreptococcus pneumoniae0.5[2]
Compound 21eEnterococcus faecalis2[2]
Compound 21fBacillus subtilis1[2]
Pyridine Carboxamides Compound 3fBotrytis cinerea-[3]
Pyrazolo[3,4-b]pyridines Compound 6bEscherichia coli13 (IZ)[4]
Compound 6dEscherichia coli16 (IZ)[4]
Compound 6hPseudomonas aeruginosa13 (IZ)[4]
Thieno[2,3-b]pyridines Compound 8fPseudomonas aeruginosa12 (IZ)[4]
Compound 8gPseudomonas aeruginosa13 (IZ)[4]
2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines Compound 5iEscherichia coli R21.3[5]
Compound 5kEscherichia coli R40.2[5]
1,2,4-Triazoles with Pyridine Moiety Compound 5hStemphylium lycopersici-[6]
Compound 5iFusarium oxysporum-[6]
Compound 5kBotrytis cinerea-[6]

Note: IZ denotes Inhibition Zone in mm from agar diffusion assays, which indicates sensitivity but is not a direct MIC value. MIC values for some antifungal compounds were reported qualitatively or in different units and are denoted with a dash.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide were primarily obtained using the following standard methods:

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[7][8]

a. Preparation of Antimicrobial Agent Dilutions:

  • Stock solutions of the pyridine derivatives are prepared in a suitable solvent.

  • Serial two-fold dilutions of the stock solutions are made in cation-adjusted Mueller-Hinton Broth (for bacteria) or another appropriate broth medium in a 96-well microtiter plate.[7][9]

b. Inoculum Preparation:

  • The test microorganism is cultured on a suitable agar medium.

  • A standardized inoculum is prepared by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[9]

  • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Incubation and Interpretation:

  • The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours for most bacteria.[8]

  • Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[7]

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium, upon which the microorganisms are inoculated.[4][10]

a. Preparation of Agar Plates:

  • A series of agar plates are prepared, each containing a different concentration of the pyridine derivative. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten Mueller-Hinton agar before it solidifies.[2]

  • A control plate containing no antimicrobial agent is also prepared.

b. Inoculum Preparation:

  • The inoculum is prepared as described for the broth microdilution method.

c. Inoculation and Incubation:

  • A standardized volume of the microbial suspension (typically 1-2 µL) is spotted onto the surface of each agar plate. Multiple isolates can be tested on a single plate.

  • The plates are incubated at 35-37°C for 16-20 hours.

d. Interpretation:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism on the agar surface.[4]

Mechanism of Action and Signaling Pathways

Pyridine derivatives exert their antimicrobial effects through various mechanisms of action. Understanding these pathways is crucial for the rational design of new and more effective drugs.

One of the key bacterial targets for some pyridine derivatives is DNA gyrase , an essential enzyme involved in DNA replication, transcription, and repair.[1][11] Inhibition of DNA gyrase leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA Introduces supercoils DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA->DNA_Gyrase Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication DNA_Gyrase->Relaxed_DNA Relaxes supercoils Cell_Death Cell Death DNA_Gyrase->Cell_Death Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by pyridine derivatives.

Another important mechanism, particularly for antifungal pyridine derivatives, is the inhibition of succinate dehydrogenase (SDH) . SDH is a key enzyme in both the citric acid cycle and the electron transport chain, and its inhibition disrupts cellular respiration and energy production in fungi.[12][13]

SDH_Inhibition cluster_mitochondrion Fungal Mitochondrion cluster_tca Citric Acid Cycle cluster_etc Electron Transport Chain Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone Pool Complex_II->Ubiquinone e- transfer ATP_Production ATP Production Complex_III Complex III Ubiquinone->Complex_III Complex_III->ATP_Production Pyridine_Carboxamide Pyridine Carboxamide (SDHI) Pyridine_Carboxamide->Complex_II Inhibition

Caption: Inhibition of fungal succinate dehydrogenase by pyridine carboxamides.

References

Assessing the Selectivity of N-(2-nitrophenyl)pyridin-4-amine Analogue for Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals interested in the potential of nitrophenyl-substituted heterocyclic compounds as anticancer agents.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of N-(2-nitrophenyl)acridin-9-amine has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. For comparison, IC50 values for Doxorubicin, a commonly used chemotherapeutic agent, are also provided for a lung cancer cell line.

CompoundCell LineCancer TypeIC50 (µM)
N-(2-nitrophenyl)acridin-9-amineH460Non-small cell lung cancer0.13 ± 0.01[1]
N-(2-nitrophenyl)acridin-9-amineHCT-116Colon cancer0.24 ± 0.02[1]
N-(2-nitrophenyl)acridin-9-amineMCF-7Breast cancer0.35 ± 0.03[1]
DoxorubicinA549Non-small cell lung cancer0.086 (24h)

Proposed Mechanism of Action

The anticancer activity of N-(2-nitrophenyl)acridin-9-amine is believed to be multifactorial, primarily targeting DNA integrity and cellular division processes. The proposed molecular mechanism involves:

  • DNA Intercalation: The planar acridine structure of the molecule allows it to insert between the base pairs of DNA.[1] This intercalation can disrupt DNA replication and transcription, leading to cellular stress.

  • Topoisomerase Inhibition: The compound has been shown to inhibit both topoisomerase I and topoisomerase II.[1] These enzymes are crucial for managing DNA topology during replication and repair. Their inhibition leads to the accumulation of DNA strand breaks.

  • Induction of Apoptosis: The significant DNA damage triggered by intercalation and topoisomerase inhibition is thought to activate the intrinsic apoptotic pathway, leading to programmed cell death.[1]

  • Cell Cycle Arrest: By interfering with DNA replication and repair, the compound can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for the induction of apoptosis by N-(2-nitrophenyl)acridin-9-amine and a general workflow for assessing its cytotoxicity.

G cluster_0 Cellular Effects of N-(2-nitrophenyl)acridin-9-amine Compound N-(2-nitrophenyl)acridin-9-amine DNA Cellular DNA Compound->DNA Intercalation Topo Topoisomerase I/II Compound->Topo Inhibition DNADamage DNA Strand Breaks DNA->DNADamage Damage Topo->DNADamage Leads to Apoptosis Apoptosis DNADamage->Apoptosis Induces CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest Induces G cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Start CellCulture Cancer Cell Line Culture Start->CellCulture Seeding Seed Cells in 96-well Plates CellCulture->Seeding Treatment Treat with N-(2-nitrophenyl)acridin-9-amine (Varying Concentrations) Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate to Allow Formazan Crystal Formation MTT->Formazan Solubilize Solubilize Formazan Crystals Formazan->Solubilize Read Measure Absorbance Solubilize->Read Analysis Calculate IC50 Values Read->Analysis End End Analysis->End

References

In Vivo Efficacy of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vivo efficacy of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines and their derivatives in various animal models of cancer. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate objective evaluation.

I. Comparative In Vivo Efficacy

The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold has given rise to potent inhibitors of key oncogenic kinases, primarily Aurora kinases and Cyclin-Dependent Kinases (CDKs). The in vivo efficacy of lead compounds from these series is summarized below.

Aurora Kinase Inhibitors

A prominent example from this class is CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) , a potent inhibitor of Aurora A and B kinases. Preclinical studies have demonstrated its oral bioavailability and anti-tumor activity in various cancer models.

Table 1: In Vivo Efficacy of CYC116 in Xenograft Models

CompoundAnimal ModelTumor TypeDosing RegimenEfficacy MetricResult
CYC116 MiceNCI-H460 (Non-Small Cell Lung Cancer)75 mg/kg, oral, q.d., 5 daysTumor Growth Delay2.3 days
100 mg/kg, oral, q.d., 5 daysTumor Growth Delay5.8 days[1][2]
MiceP388 (Leukemia)Not specifiedTumor Volume Reduction & Decreased Bone Marrow InfiltrationSignificant[3]
Cyclin-Dependent Kinase (CDK) Inhibitors

Derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine have shown significant activity against CDKs, particularly CDK9.

Table 2: In Vivo Efficacy of Representative CDK Inhibitors

CompoundAnimal ModelTumor TypeDosing RegimenEfficacy MetricResult
LY2857785 Orthotopic mouse modelsLeukemiaNot specifiedAntitumor EfficacyPotent[4][5]
Compound 66 Xenograft mouse modelBreast CancerNot specifiedTumor Growth InhibitionSignificant[6]
IIIM-290 Xenograft mouse modelsPancreatic, Colon, Leukemia50 mg/kg, p.o.In Vivo EfficacyEffective, Enhanced survival in P388 and L1210 models[6]
Dual CDK2/9 Inhibitors

A series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines have been developed as potent dual inhibitors of CDK2 and CDK9.

Table 3: In Vivo Efficacy of a Lead Dual CDK2/9 Inhibitor

CompoundAnimal ModelTumor TypeDosing RegimenEfficacy MetricResult
Compound 20a HCT116 Xenograft (Mouse)Colorectal CarcinomaNot specifiedTumor Growth InhibitionEffective[7][8]
C6 Glioma (Rat)GliomaNot specifiedTumor Growth InhibitionEffective[7][8]
RatN/ANot specifiedOral Bioavailability86.7%[7][8]

II. Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

NCI-H460 Xenograft Model Protocol (for CYC116)
  • Cell Culture: NCI-H460 human non-small cell lung cancer cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Husbandry: Athymic nude mice (6-8 weeks old) are used. They are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Implantation: A suspension of 1 x 10^6 NCI-H460 cells in 0.1 mL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. CYC116 is administered orally once daily for 5 consecutive days at doses of 75 and 100 mg/kg. The control group receives the vehicle.

  • Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the study. The primary endpoint is tumor growth delay, calculated as the difference in the time required for tumors in the treated groups to reach a specific volume compared to the control group.

Leukemia Xenograft Model Protocol (for LY2857785)
  • Cell Lines: Human leukemia cell lines (e.g., MV4-11 for AML) are used.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are utilized.

  • Orthotopic Implantation: Leukemia cells are injected intravenously or directly into the bone marrow to establish a systemic disease model that mimics human leukemia.

  • Monitoring: Disease progression is monitored by methods such as bioluminescence imaging (if cells are luciferase-tagged), flow cytometry of peripheral blood to detect circulating leukemia cells, and assessment of clinical signs (e.g., weight loss, hind limb paralysis).

  • Treatment: LY2857785 is administered according to the specified dosing regimen.

  • Efficacy Assessment: Efficacy is determined by measuring the reduction in leukemia burden (e.g., bioluminescence signal, percentage of leukemia cells in blood/bone marrow) and by assessing the increase in overall survival of the treated animals compared to the control group.

HCT116 Xenograft and C6 Glioma Rat Model Protocol (for Compound 20a)
  • HCT116 Xenograft Model (Mouse):

    • Cell Culture and Implantation: HCT116 human colorectal carcinoma cells are cultured and implanted subcutaneously into immunodeficient mice as described for the NCI-H460 model.

    • Treatment and Efficacy Evaluation: Compound 20a is administered to tumor-bearing mice. Efficacy is assessed by measuring tumor growth inhibition over time compared to a vehicle-treated control group.

  • C6 Glioma Model (Rat):

    • Cell Culture and Implantation: C6 rat glioma cells are cultured and stereotactically implanted into the brains of rats to establish an orthotopic brain tumor model.

    • Treatment and Efficacy Evaluation: Compound 20a is administered to the glioma-bearing rats. Treatment efficacy is evaluated by monitoring neurological symptoms, tumor size (via imaging techniques like MRI), and overall survival.

III. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by these compounds and a general experimental workflow for in vivo efficacy studies.

Signaling Pathways

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation cluster_cellular_processes Cellular Processes G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora A Aurora A Centrosome Separation Centrosome Separation Aurora A->Centrosome Separation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Aurora B Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Control Cytokinesis Control Aurora B->Cytokinesis Control TPX2 TPX2 TPX2->Aurora A activates INCENP INCENP INCENP->Aurora B activates CYC116 CYC116 (N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative) CYC116->Aurora A CYC116->Aurora B

Caption: Aurora Kinase Signaling Pathway and Inhibition by CYC116.

CDK9_Pathway cluster_transcription Transcriptional Regulation cluster_survival Cell Survival & Proliferation P-TEFb P-TEFb (CDK9/Cyclin T) RNA Pol II RNA Pol II P-TEFb->RNA Pol II phosphorylates CTD Transcriptional Elongation Transcriptional Elongation RNA Pol II->Transcriptional Elongation Anti-apoptotic Proteins\n(e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Transcriptional Elongation->Anti-apoptotic Proteins\n(e.g., Mcl-1) Oncogenes\n(e.g., MYC) Oncogenes (e.g., MYC) Transcriptional Elongation->Oncogenes\n(e.g., MYC) Cell Survival Cell Survival Anti-apoptotic Proteins\n(e.g., Mcl-1)->Cell Survival Cell Proliferation Cell Proliferation Oncogenes\n(e.g., MYC)->Cell Proliferation CDK9 Inhibitor CDK9 Inhibitor (4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivative) CDK9 Inhibitor->P-TEFb

Caption: CDK9-Mediated Transcriptional Regulation and its Inhibition.

Experimental Workflow

in_vivo_workflow Cell_Line_Selection 1. Select Cancer Cell Line Animal_Model_Selection 2. Choose Animal Model (e.g., Nude Mouse, NOD/SCID) Cell_Line_Selection->Animal_Model_Selection Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous or Orthotopic) Animal_Model_Selection->Tumor_Implantation Tumor_Growth 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 5. Randomize into Groups Tumor_Growth->Randomization Treatment 6. Administer Compound vs. Vehicle Randomization->Treatment Data_Collection 7. Collect Data (Tumor Volume, Body Weight, Survival) Treatment->Data_Collection Endpoint_Analysis 8. Endpoint Analysis (Tumor Excision, Biomarker Analysis) Data_Collection->Endpoint_Analysis Statistical_Analysis 9. Statistical Analysis & Reporting Endpoint_Analysis->Statistical_Analysis

Caption: General Workflow for In Vivo Efficacy Studies.

References

A Senior Application Scientist's Guide to Spectroscopic Data Analysis for Structural Isomers of Nitrophenyl-pyridinamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory formality but the bedrock of understanding a compound's efficacy, safety, and mechanism of action. Nitrophenyl-pyridinamine derivatives, a class of compounds with significant biological activities including anti-inflammatory, antiviral, and anticancer properties, frequently present as structural isomers.[1] The seemingly subtle shift of a nitro group from the ortho to meta to para position on the phenyl ring can drastically alter a molecule's electronic properties, conformation, and, consequently, its biological function.

This guide provides an in-depth, comparative analysis of the spectroscopic data for the ortho-, meta-, and para-nitrophenyl-pyridinamine isomers. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectroscopic output, empowering you to not just identify but truly understand your molecule of interest. We will leverage a multi-technique approach—UV-Vis, IR, NMR, and Mass Spectrometry—to build a self-validating system for unambiguous isomer identification.

The Challenge of Isomerism

Structural isomers possess the same molecular formula and mass but differ in the connectivity of their atoms. For nitrophenyl-pyridinamines, this typically involves the position of the nitro (-NO₂) group on the phenyl ring relative to the point of attachment to the pyridinamine core. These are designated as ortho (o-), meta (m-), and para (p-) isomers. Differentiating them is critical, as their distinct electronic and steric environments lead to unique spectroscopic signatures.

An Integrated Approach to Isomer Elucidation

No single technique tells the whole story. A robust structural elucidation workflow relies on the convergence of data from multiple orthogonal spectroscopic methods. Each technique probes a different aspect of the molecule's physical properties, and together they provide a comprehensive and definitive structural assignment.

cluster_0 Spectroscopic Analysis Workflow Sample Sample UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Sample->UV_Vis Analyzed by IR IR Spectroscopy (Vibrational Modes) Sample->IR Analyzed by NMR NMR Spectroscopy (Nuclear Environment) Sample->NMR Analyzed by MS Mass Spectrometry (Mass & Fragmentation) Sample->MS Analyzed by Structure Definitive Structure (Isomer Identified) UV_Vis->Structure Convergent Data IR->Structure Convergent Data NMR->Structure Convergent Data MS->Structure Convergent Data

Caption: Integrated workflow for isomeric differentiation.

UV-Vis Spectroscopy: Probing Electronic Architecture

Expertise & Experience: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The key to differentiating nitrophenyl-pyridinamine isomers lies in understanding how the substituent positions affect the molecule's conjugated π-system. The nitro group is a strong electron-withdrawing group, while the amino bridge is an electron donor. When these groups are in positions that allow for direct resonance (conjugation), such as in the ortho and para isomers, they facilitate an intramolecular charge transfer (ICT) upon electronic excitation. This ICT state is lower in energy than the localized excitations, resulting in a bathochromic (red) shift to a longer absorption wavelength (λ_max) compared to the meta isomer, where direct conjugation is disrupted.[2]

Data Presentation: Comparative UV-Vis Absorption Data

IsomerExpected λ_max (nm)Rationale for λ_max Shift
ortho-Nitrophenyl-pyridinamine ~380 - 420Strong ICT character due to direct conjugation between donor (-NH) and acceptor (-NO₂). Steric hindrance may slightly disrupt planarity, potentially causing a minor hypsochromic (blue) shift compared to the para isomer.
meta-Nitrophenyl-pyridinamine ~330 - 360Electron donor and acceptor are not in direct conjugation. The absorption is characteristic of the individual chromophores (nitrophenyl and pyridinamine), resulting in a lower λ_max.
para-Nitrophenyl-pyridinamine ~390 - 430Most efficient ICT due to linear alignment of donor and acceptor groups, allowing for maximum π-electron delocalization. This typically results in the longest wavelength absorption.

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the sample in a UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a blank using the same solvent.

  • Data Acquisition: Record the absorption spectrum from 200 to 600 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and compare it to the expected values for the isomers. The solvent used can influence the λ_max, so consistency is key for comparative studies.[3]

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

Expertise & Experience: IR spectroscopy probes the vibrational frequencies of chemical bonds. For our isomers, the key diagnostic regions are the N-H stretching, the asymmetric and symmetric stretching of the nitro group (N-O), and the C-H out-of-plane bending vibrations of the aromatic rings. The ortho isomer is unique due to the potential for intramolecular hydrogen bonding between the N-H of the amine bridge and an oxygen of the adjacent nitro group. This interaction broadens the N-H stretching band and shifts it to a lower frequency (wavenumber) compared to the meta and para isomers, where only intermolecular hydrogen bonding can occur at high concentrations. Furthermore, the substitution pattern on the phenyl ring gives rise to a highly characteristic "fingerprint" in the 900-650 cm⁻¹ region.[4]

Data Presentation: Comparative IR Absorption Data (cm⁻¹)

Vibrational Modeortho-Isomermeta-Isomerpara-Isomer
N-H Stretch ~3250-3350 (broad)~3350-3450 (sharp)~3350-3450 (sharp)
NO₂ Asymmetric Stretch ~1500-1530~1520-1540~1510-1530
NO₂ Symmetric Stretch ~1330-1360~1340-1360~1335-1355
Aromatic C-H Bending ~730-770 (strong)~770-810 & ~690-710~810-860 (strong)

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[5]

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹), co-adding a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.

  • Analysis: Identify the frequencies of the key vibrational bands and compare them to the reference data. Pay close attention to the shape of the N-H stretch and the pattern in the fingerprint region.

cluster_1 IR Analysis Logic Spectrum Acquire IR Spectrum NH_Stretch Analyze N-H Stretch (~3300-3500 cm⁻¹) Spectrum->NH_Stretch Broad_NH Broad N-H? NH_Stretch->Broad_NH CH_Bend Analyze C-H Bending (~700-900 cm⁻¹) Bend_Pattern Bending Pattern? CH_Bend->Bend_Pattern Ortho Ortho Isomer (Intramolecular H-Bond) Broad_NH->Ortho Yes Meta_Para Meta or Para Isomer Broad_NH->Meta_Para No (Sharp) Meta_Para->CH_Bend Meta Meta Isomer (~790 & 700 cm⁻¹) Bend_Pattern->Meta 1,3-pattern Para Para Isomer (~830 cm⁻¹) Bend_Pattern->Para 1,4-pattern

Caption: Decision tree for isomer identification using IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of atomic nuclei (typically ¹H and ¹³C). For distinguishing isomers, ¹H NMR is exceptionally powerful. The symmetry, chemical shifts, and spin-spin coupling patterns of the aromatic protons create a unique signature for each isomer.[6]

  • p-Nitrophenyl-pyridinamine: Due to its C₂ symmetry, the spectrum is simplest. The four protons on the phenyl ring are chemically equivalent in pairs, giving rise to two distinct signals, each appearing as a doublet (an "AA'BB'" system that often simplifies to two doublets).[7]

  • o-Nitrophenyl-pyridinamine: Lacking symmetry, all four protons on the phenyl ring are chemically and magnetically distinct. This results in a complex spectrum with four separate signals, each showing coupling to its neighbors (doublet, triplet of doublets, etc.). The proton adjacent to the nitro group will be significantly deshielded (shifted downfield).[7]

  • m-Nitrophenyl-pyridinamine: Also asymmetrical, this isomer will show four distinct signals for the phenyl protons. The coupling patterns will differ from the ortho isomer, with characteristic meta- and ortho-coupling constants observed.

Data Presentation: Comparative ¹H NMR Spectroscopic Data (Expected Values in DMSO-d₆)

IsomerAromatic ¹H Signals (Phenyl Ring)Key Differentiating Feature
ortho- 4 signals (e.g., dd, td, td, d)Complex multiplet pattern. One proton significantly downfield (~8.2 ppm).
meta- 4 signals (e.g., t, ddd, ddd, t)Complex pattern, but distinct from ortho. Proton between two carbons bonded to N and C-NO₂ is often a singlet-like triplet.
para- 2 signals (d, d)Simple, symmetrical pattern of two doublets.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[5]

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The number of unique aromatic carbon signals can confirm the symmetry determined by ¹H NMR (para: 4 signals; ortho/meta: 6 signals).

  • Analysis: Analyze the chemical shifts, integration values, and coupling patterns to assign the structure.

Mass Spectrometry (MS): Confirming Mass and Uncovering Fragmentation Clues

Expertise & Experience: Mass spectrometry provides the molecular weight and, through fragmentation analysis, information about the molecule's substructures. While all three isomers have the identical molecular mass, their fragmentation patterns under electron ionization (EI) can differ. A key phenomenon to look for is the "ortho effect," where the proximity of the amino and nitro groups in the ortho isomer can facilitate a unique fragmentation pathway, such as the loss of a hydroxyl radical (•OH) or water (H₂O) via rearrangement, which is absent in the meta and para isomers.[8]

Data Presentation: Comparative Mass Spectrometry Fragmentation Data

IsomerMolecular Ion (M⁺•) [m/z]Key Diagnostic Fragment Ions [m/z]
ortho- 215[M-OH]⁺ (m/z 198), [M-NO₂]⁺ (m/z 169)
meta- 215[M-NO₂]⁺ (m/z 169), fragments of nitrophenyl cation (m/z 122)
para- 215[M-NO₂]⁺ (m/z 169), fragments of nitrophenyl cation (m/z 122)

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Instrumentation: A mass spectrometer with an EI source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable range (e.g., m/z 40-300) using a standard ionization energy (70 eV).

  • Analysis: Confirm the molecular weight from the molecular ion peak. Analyze the fragmentation pattern, specifically looking for the [M-OH]⁺ peak as evidence for the ortho isomer.

Conclusion

The structural elucidation of nitrophenyl-pyridinamine isomers is a challenge that demands a rigorous, multi-faceted analytical approach. By systematically applying UV-Vis, IR, NMR, and Mass Spectrometry, a researcher can build a cohesive and self-validating dataset. UV-Vis spectroscopy provides the first clue through the lens of electronic transitions. IR spectroscopy offers a fingerprint of vibrational modes and intramolecular interactions. Mass spectrometry confirms the molecular weight and can reveal unique fragmentation pathways. Ultimately, NMR spectroscopy delivers the definitive blueprint of the molecular structure, with its unparalleled ability to resolve the distinct proton and carbon environments of each isomer. Mastering the interpretation of these techniques is fundamental to advancing research and development in fields where these potent molecules are employed.

References

Safety Operating Guide

Safe Disposal of N-(2-nitrophenyl)pyridin-4-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N-(2-nitrophenyl)pyridin-4-amine, a chemical used in laboratory research and development, is crucial for ensuring personnel safety and environmental protection.[1] This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Identification

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is essential to handle this compound with appropriate personal protective equipment in a well-ventilated area, preferably a chemical fume hood.[2]

Hazard Summary Table

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation[1]
Serious Eye IrritationH319Causes serious eye irritation[1]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation[1]

This data is based on the similar compound 4-[(2-Nitrophenyl)amino]pyridine, as a specific Safety Data Sheet (SDS) for this compound was not available.

Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after.[3]

  • Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

  • Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[3]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[4][5][6]

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification: this compound waste should be classified as hazardous chemical waste.

  • Container Selection:

    • Use a dedicated, sealable, and compatible waste container for solid waste. The original container can be used if appropriate.[7]

    • For solutions, use a container designed for liquid waste. Do not use metal containers for corrosive solutions.[7]

  • Segregation:

    • Collect waste streams in separate, clearly labeled containers.[7]

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[6][8]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[7]

    • Include the full chemical name: "this compound" and specify its concentration and quantity.[7]

  • Storage:

    • Keep the waste container tightly closed and sealed at all times, except when adding waste.[7][8]

    • Store the container in a designated, cool, dry, and well-ventilated secondary containment area, away from direct sunlight and ignition sources.[8]

    • Store it in a locked-up area accessible only to authorized personnel.

  • Final Disposal:

    • Arrange for collection by a licensed hazardous waste disposal company.

    • Complete all necessary paperwork, such as a hazardous material pickup request form.[7]

Emergency Procedures

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.[3]

  • Wear the appropriate PPE as described in Section 2.

  • For solid spills, carefully sweep up the material, avoiding dust formation, and place it into the designated hazardous waste container.[3][6]

  • For liquid spills, absorb with an inert, dry material and place it in the hazardous waste container.[8]

  • Clean the spill area thoroughly with soap and water.

  • Report the incident to your institution's Environmental Health & Safety (EH&S) office.[8]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[1][3]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][3]

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Identify Waste (this compound) ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select Compatible Hazardous Waste Container ppe->container labeling Step 3: Label Container 'HAZARDOUS WASTE' + Chemical Name & Conc. container->labeling segregate Step 4: Segregate from Incompatible Chemicals labeling->segregate storage Step 5: Store Securely in Ventilated Area segregate->storage disposal_request Step 6: Arrange Pickup by Licensed Disposal Service storage->disposal_request end End: Waste Disposed disposal_request->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for N-(2-nitrophenyl)pyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of N-(2-nitrophenyl)pyridin-4-amine. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin contact, eye damage, and respiratory irritation. The following table summarizes the required equipment.

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles or safety glasses with side shields.Protects eyes from splashes and dust.[1]
Face ShieldTo be worn in addition to goggles when a significant splash risk is present.Provides a full facial barrier against chemical splashes.
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves. Check manufacturer's compatibility chart.Prevents skin contact with the chemical.[1]
Body Protection Laboratory CoatStandard, fully buttoned lab coat.Protects clothing and underlying skin from contamination.[1]
Respiratory Protection Fume Hood or RespiratorWork in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator for dusts and organic vapors is required.Prevents inhalation of dust and vapors.[1]

Hazard Summary

This compound is classified with the following hazards. Always consult the specific Safety Data Sheet (SDS) for the most current information.

Hazard ClassificationGHS Hazard Statement
Skin IrritationH315: Causes skin irritation.
Eye IrritationH319: Causes serious eye irritation.
Specific Target Organ ToxicityH335: May cause respiratory irritation.

Safe Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation of dust and vapors.

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower must be located in the immediate vicinity of the work area.

Procedural Steps
  • Preparation: Before handling the chemical, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: To prevent the generation of dust, carefully weigh the solid compound on a tared weigh boat inside the chemical fume hood.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly and stir gently to avoid splashing.

  • Post-Handling: After use, thoroughly decontaminate all surfaces and equipment. Wash hands with soap and water after removing gloves.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

  • Evacuation: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Containment: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.

  • Collection: Gently sweep the absorbed material into a designated, labeled hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. Collect all cleaning materials in the same hazardous waste container.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste in accordance with institutional and local regulations.

Waste Segregation and Collection
  • Waste Identification: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be identified as hazardous waste.

  • Segregation: Keep this waste stream separate from other chemical and non-hazardous waste.

  • Containerization: Use a dedicated, sealable, and chemically compatible container for all this compound waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

Disposal Procedure
  • Labeling: Ensure the hazardous waste container is accurately labeled with the contents, date, and associated hazards.

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain or dispose of it in regular trash.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

cluster_handling Safe Handling Protocol cluster_spill Spill Management cluster_disposal Disposal Plan prep Preparation (Wear PPE, Prepare Workspace) weigh Weighing (In Fume Hood) prep->weigh dissolve Solution Preparation (If Applicable) weigh->dissolve post_handle Post-Handling (Decontaminate, Wash Hands) dissolve->post_handle spill_event Spill Occurs? post_handle->spill_event evacuate Evacuate & Ventilate contain Contain Spill (Absorbent Material) evacuate->contain collect_spill Collect Spill Waste contain->collect_spill decon_spill Decontaminate Area collect_spill->decon_spill segregate Segregate Waste decon_spill->segregate containerize Containerize & Label segregate->containerize store Store in Designated Area containerize->store pickup Arrange for EHS Pickup store->pickup end End pickup->end start Start start->prep spill_event->evacuate Yes spill_event->segregate No

Caption: Workflow for Safe Handling, Spill Management, and Disposal of this compound.

References

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